molecular formula C16H20N2O10 B1667459 Bis-PEG2-NHS Ester CAS No. 65869-63-8

Bis-PEG2-NHS Ester

Cat. No.: B1667459
CAS No.: 65869-63-8
M. Wt: 400.34 g/mol
InChI Key: SORMJGWNAXHOFC-UHFFFAOYSA-N
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Description

Bis-PEG2-NHS ester is a PEG derivative containing two NHS ester groups. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. PEG Linkers may be useful in the development of antibody drug conjugates (ADCs).

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O10/c19-11-1-2-12(20)17(11)27-15(23)5-7-25-9-10-26-8-6-16(24)28-18-13(21)3-4-14(18)22/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORMJGWNAXHOFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

123502-57-8
Record name Poly(oxy-1,2-ethanediyl), α-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropyl]-ω-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123502-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

400.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65869-63-8
Record name 2,5-Pyrrolidinedione, 1,1′-[1,2-ethanediylbis[oxy(1-oxo-3,1-propanediyl)oxy]]bis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65869-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of Bis-PEG2-NHS Ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Bis-PEG2-NHS Ester, a homobifunctional crosslinker widely utilized by researchers, scientists, and drug development professionals. We will delve into its chemical architecture, mechanism of action, and key applications, with a focus on providing practical, field-proven insights to empower your experimental design and execution.

Unveiling the Molecular Architecture of this compound

This compound is a polyethylene glycol (PEG) derivative characterized by two N-hydroxysuccinimide (NHS) ester functional groups at either end of a short PEG spacer.[1][2] This specific structure imparts a unique combination of reactivity and hydrophilicity, making it a valuable tool in bioconjugation.

The core components of its structure are:

  • Two N-hydroxysuccinimide (NHS) Esters: These are highly reactive groups that readily form stable amide bonds with primary amines (-NH2), which are abundantly found on proteins and other biomolecules.[3][4]

  • A Diethylene Glycol (PEG2) Spacer: This hydrophilic spacer arm enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers.[1][2] The flexibility of the PEG chain also helps to minimize steric hindrance during the conjugation reaction.[5]

PropertyValueSource
Chemical Formula C₁₆H₂₀N₂O₁₀[1]
Molecular Weight 400.34 g/mol [1]
Physical State White solid[1]
Purity ≥98%[1]
CAS Number 65869-63-8[1]

The Chemistry of Conjugation: Mechanism of Action

The utility of this compound as a crosslinker is rooted in the reaction between its NHS ester groups and primary amines. This reaction is a classic example of nucleophilic acyl substitution.[6]

The unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, which then collapses to form a highly stable amide bond and release N-hydroxysuccinimide (NHS) as a byproduct.[3][6]

NHS_Ester_Reaction reagents This compound + Primary Amine (R-NH2) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products Stable Amide Bond + N-Hydroxysuccinimide (NHS) intermediate->products Collapse & NHS Release

Figure 1: Reaction mechanism of this compound with a primary amine.

A critical factor governing the efficiency of this conjugation is the competition between the desired reaction with the amine (aminolysis) and the hydrolysis of the NHS ester by water.[6] The pH of the reaction buffer is the most significant parameter influencing this balance.[6][7]

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[6][8]
8.6410 minutes[6][8]

As the pH increases, the rate of hydrolysis accelerates, decreasing the half-life of the reactive ester. However, the aminolysis reaction is also more favorable at a slightly alkaline pH, as a greater proportion of the primary amines are deprotonated and thus more nucleophilic.[6][7] The optimal pH for most NHS ester conjugations is between 7.2 and 8.5.[8]

Applications in Bioconjugation and Drug Development

The ability of this compound to efficiently crosslink molecules containing primary amines makes it a versatile tool in various research and therapeutic applications.

Protein Crosslinking

Homobifunctional NHS esters are frequently used to study protein structure and interactions.[9] By covalently linking proximal primary amine groups on the same or different protein molecules, researchers can gain insights into protein conformation and quaternary structure.

Antibody-Drug Conjugate (ADC) Development

A significant application of this compound is in the development of Antibody-Drug Conjugates (ADCs).[1][10] In this context, it serves as a non-cleavable linker to attach a cytotoxic drug to an antibody.[10] The antibody directs the drug to cancer cells, and upon internalization, the drug exerts its cell-killing effect. The PEG2 spacer in the linker can enhance the solubility and stability of the ADC.[1]

Experimental Protocols

The following protocols provide a general framework for using this compound in bioconjugation experiments. It is crucial to optimize the reaction conditions for each specific application.

General Protein Crosslinking Protocol

This protocol describes a general procedure for crosslinking proteins using this compound.[11]

Materials:

  • Protein(s) of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare Protein Solution: Dissolve the protein(s) in the amine-free buffer at a concentration of 1-10 mg/mL.[12]

  • Prepare Crosslinker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[13]

  • Initiate Crosslinking Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.[12] The final concentration of the organic solvent should be less than 10% of the total reaction volume.[14]

  • Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[13]

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[15] Incubate for 15 minutes at room temperature.

  • Purify Conjugate: Remove excess crosslinker and byproducts by using a desalting column or through dialysis.

Crosslinking_Workflow start Prepare Protein Solution prepare_crosslinker Prepare this compound Stock Solution start->prepare_crosslinker mix Add Crosslinker to Protein Solution prepare_crosslinker->mix incubate Incubate (RT or 4°C) mix->incubate quench Quench Reaction incubate->quench purify Purify Conjugate quench->purify

Figure 2: A typical experimental workflow for protein crosslinking.

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Hydrolysis of NHS ester due to moisture.- Suboptimal pH.- Presence of competing amines in the buffer.- Use a fresh vial of the reagent and store it under desiccated conditions.[12]- Optimize the reaction pH within the 7.2-8.5 range.[12]- Perform a buffer exchange to an amine-free buffer like PBS or HEPES.[12]
Precipitation During Reaction - Altered protein solubility after PEGylation.- High concentration of organic solvent.- Perform a small-scale pilot experiment to determine the optimal degree of labeling.- Minimize the volume of organic solvent, keeping it below 10% of the total reaction volume.[12]
Poor Reproducibility - Inconsistent pH.- Degradation of the NHS ester over time.- Use a freshly calibrated pH meter for buffer preparation.- Aliquot the this compound upon receipt to minimize exposure to moisture.[12]

Conclusion

This compound is a powerful and versatile homobifunctional crosslinker with significant applications in both basic research and therapeutic development. Its well-defined structure, which includes two reactive NHS ester groups and a hydrophilic PEG2 spacer, allows for the efficient and stable conjugation of primary amine-containing molecules. By understanding the underlying chemistry and optimizing the reaction conditions, researchers can effectively leverage this reagent to advance their scientific goals.

References

  • This compound, CAS 65869-63-8. AxisPharm. [Link]

  • Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]

  • Determine the Reactivity of NHS Esters on Biotinylation and Crosslinkering Reagents. G-Biosciences. [Link]

  • A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY. National Institutes of Health. [Link]

  • This compound. PubChem. [Link]

  • Bis-PEG-NHS. AxisPharm. [Link]

  • Bis-PEG21-NHS ester. Immunomart. [Link]

  • Protocol for PEG NHS Reagents. AxisPharm. [Link]

  • This compound. Glyco MindSynth. [Link]

  • General protein-protein cross-linking. PubMed. [Link]

  • Synthesis, Radiolabeling, and In Vitro and In Vivo Characterization of Heterobivalent Peptidic Agents for Bispecific EGFR and Integrin αvβ3 Targeting. PubMed Central. [Link]

  • 65869-63-8|this compound. ChemExpress. [Link]

Sources

Introduction: Deconstructing the Bis-PEG2-NHS Ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Bis-PEG2-NHS Ester: Mechanism, Protocols, and Applications

In the landscape of bioconjugation, the this compound has emerged as a cornerstone reagent for covalently linking molecules.[1][2] As a homobifunctional crosslinker, its architecture is elegantly simple yet remarkably effective: two N-hydroxysuccinimide (NHS) ester groups are positioned at the termini of a discrete-length, two-unit polyethylene glycol (PEG) spacer.[1][3] This structure enables the crosslinking of molecules bearing primary amines, such as the N-terminus of polypeptide chains and the ε-amine of lysine residues, which are typically abundant and accessible on protein surfaces.[4][5]

This guide provides a deep dive into the core mechanism of the this compound, explores the critical parameters that govern its reactivity, and presents detailed protocols for its principal applications. The insights herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile tool with precision and confidence.

Part 1: The Core Mechanism of Action

Understanding the efficacy of this compound requires an appreciation for its three constituent features: the reactivity of the NHS esters, the physicochemical contributions of the PEG2 spacer, and the crosslinking capability endowed by its bifunctional nature.

The Engine of Reactivity: The NHS Ester

The N-hydroxysuccinimide ester is a highly efficient amine-reactive functional group.[6] The reaction proceeds via a nucleophilic acyl substitution mechanism. A primary amine (-NH₂), in its unprotonated and therefore nucleophilic state, attacks the electrophilic carbonyl carbon of the NHS ester.[7][8] This forms a transient tetrahedral intermediate, which subsequently collapses. The stable N-hydroxysuccinimide (NHS) molecule is expelled as a leaving group, resulting in the formation of a highly stable amide bond between the target molecule and the linker.[7][9][10]

G cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products NHS_Ester This compound (R-CO-NHS) Tetrahedral_Intermediate Tetrahedral Intermediate NHS_Ester->Tetrahedral_Intermediate Nucleophilic Attack Primary_Amine Primary Amine (R'-NH₂) Primary_Amine->Tetrahedral_Intermediate Amide_Bond Stable Amide Bond (R-CO-NH-R') Tetrahedral_Intermediate->Amide_Bond Collapse & Expulsion NHS_Leaving_Group NHS Leaving Group Tetrahedral_Intermediate->NHS_Leaving_Group

Caption: Reaction mechanism of an NHS ester with a primary amine.

The Modulator: The PEG2 Spacer

The polyethylene glycol (PEG) spacer is not merely a passive linker; it imparts several advantageous properties to the crosslinker and the final conjugate.[11][12]

  • Enhanced Hydrophilicity: The PEG chain is highly water-soluble due to the ability of its ethylene oxide units to form hydrogen bonds with water.[12] This property increases the aqueous solubility of the crosslinker itself and can help to counterbalance the hydrophobicity of other molecules in the conjugate, such as certain cytotoxic drugs in Antibody-Drug Conjugates (ADCs).[1][13]

  • Reduced Immunogenicity: PEGylation, the attachment of PEG chains, can mask immunogenic epitopes on a molecule's surface, potentially reducing the risk of an immune response.[11][12]

  • Flexibility and Minimized Steric Hindrance: The C-O bonds within the PEG chain can rotate freely, giving the spacer conformational flexibility.[12] This allows the reactive NHS ester groups to access primary amines that might otherwise be sterically hindered.

  • Improved Pharmacokinetics: In therapeutic applications, PEGylation is a well-established strategy to increase the hydrodynamic radius of a molecule, which reduces renal clearance and extends its circulation half-life.[14][]

The Architect of Structure: Homobifunctionality

With two identical NHS ester groups, the this compound can covalently link two different molecules that each possess a primary amine (intermolecular crosslinking) or link two amine groups within the same molecule (intramolecular crosslinking).[2][5] This capability is fundamental to its use in studying protein-protein interactions, mapping protein structures, and creating complex biomolecular assemblies.[16][17]

Part 2: Critical Parameters Governing the Reaction

The success of any conjugation protocol using this compound hinges on the careful control of key experimental variables. The interplay between these factors determines the efficiency of the desired reaction versus competing side reactions.

The Primacy of pH: A Delicate Balance

The pH of the reaction buffer is the single most critical factor influencing the outcome of an NHS ester conjugation.[7][8] It governs a delicate balance between two competing events: the desired reaction with the amine and the undesired hydrolysis of the NHS ester.

  • Amine Reactivity: For a primary amine to act as a nucleophile, it must be in its deprotonated (-NH₂) form. At pH levels below the amine's pKa, it exists predominantly in its protonated, unreactive ammonium form (-NH₃⁺).[8] As the pH increases above this pKa, the concentration of the reactive, deprotonated amine rises, accelerating the rate of conjugation.[18]

  • Ester Stability: The NHS ester is susceptible to hydrolysis, a reaction with water that cleaves the ester and renders it inactive.[9] The rate of this hydrolysis reaction increases significantly with increasing pH.[10][19]

Therefore, an optimal pH window must be established. For most applications, this range is pH 7.2 to 8.5 .[9][10] This range provides a sufficient concentration of nucleophilic primary amines while keeping the rate of hydrolysis manageable.[7]

G cluster_pH Reaction pH cluster_outcomes Reaction Outcomes Low_pH Low pH (< 7.0) Aminolysis Desired Aminolysis (Amide Bond Formation) Low_pH->Aminolysis Very Slow (Amine is Protonated) Hydrolysis Competing Hydrolysis (Inactive Ester) Low_pH->Hydrolysis Slow Optimal_pH Optimal pH (7.2 - 8.5) Optimal_pH->Aminolysis Efficient Reaction Optimal_pH->Hydrolysis Manageable High_pH High pH (> 9.0) High_pH->Aminolysis Fast High_pH->Hydrolysis Very Fast (Dominant Reaction)

Caption: pH-dependent competition between aminolysis and hydrolysis.

Competing Hydrolysis and Reagent Stability

Hydrolysis is the primary competing reaction and directly impacts conjugation efficiency.[10] The stability of the NHS ester in aqueous solution is finite and pH-dependent. It is crucial to prepare solutions of this compound immediately before use, as the NHS-ester moiety readily hydrolyzes.[20][21] Stock solutions in anhydrous organic solvents like DMSO or DMF are more stable but should be stored desiccated at -20°C to prevent moisture contamination.[5]

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004-5 hours[9][10]
8.6410 minutes[9][10]
9.0Room Temp~5 minutes[22]
Other Influencing Factors
  • Buffer Choice: The reaction buffer must be free of extraneous primary amines, such as Tris or glycine, as these will compete with the target molecule for reaction with the NHS ester.[5][23] Suitable buffers include phosphate-buffered saline (PBS), HEPES, borate, and carbonate/bicarbonate buffers.[9][10]

  • Concentration: The kinetics of the bimolecular aminolysis reaction are dependent on the concentration of both the protein and the crosslinker. More dilute protein solutions may require a higher molar excess of the crosslinker to achieve the desired level of modification, as the competing unimolecular hydrolysis reaction becomes more probable.[10][21]

  • Temperature and Time: Reactions are typically performed for 30-60 minutes at room temperature or for 2-4 hours at 4°C to slow the rate of hydrolysis and other side reactions.[9][24]

Part 3: Practical Applications & Experimental Protocols

The unique properties of this compound lend it to a wide array of applications in research and drug development.

Application 1: Protein-Protein Crosslinking

This technique is used to stabilize protein-protein interactions, capture transient interactions, or probe the three-dimensional structure of protein complexes.[17]

This protocol provides a general framework. Optimal conditions, particularly the molar excess of the crosslinker, should be empirically determined.[5]

  • Reagent Preparation:

    • Protein Sample: Prepare the protein(s) of interest in an amine-free buffer (e.g., PBS, pH 7.5) at a concentration of 1-10 mg/mL.[6]

    • Crosslinker Stock Solution: Immediately before use, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.[5] Dissolve the reagent in anhydrous DMSO to a concentration of 25 mM (a 100x stock for a 250 µM final reaction concentration).

    • Quenching Buffer: Prepare a 1 M solution of Tris-HCl or Glycine, pH 7.5.

  • Crosslinking Reaction:

    • Add the this compound stock solution to the protein solution to achieve a final desired molar excess (a starting point of 20- to 50-fold molar excess over the protein is common).[24][25] The final concentration of DMSO should ideally not exceed 10%.[24]

    • Example Calculation: For a 1 mL reaction of a 5 mg/mL (100 µM) protein, a 25-fold molar excess requires a final crosslinker concentration of 2.5 mM. Add 100 µL of 25 mM stock to 900 µL of protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[24]

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris per 1 mL of reaction).[24] This will react with and deactivate any unreacted NHS esters.

    • Incubate for an additional 15 minutes at room temperature.[24]

  • Analysis:

    • Analyze the crosslinked products using SDS-PAGE. Successful intermolecular crosslinking will result in the appearance of new, higher molecular weight bands corresponding to protein dimers, trimers, etc.

    • Further analysis can be performed using mass spectrometry to identify the specific crosslinked residues.[26][27]

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_quench 3. Quenching cluster_analysis 4. Analysis A Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) D Add Molar Excess of Crosslinker to Protein Solution A->D B Prepare Fresh This compound Stock in DMSO B->D C Prepare Quenching Buffer (e.g., Tris) F Add Quenching Buffer to Deactivate Excess NHS Ester C->F E Incubate: 30-60 min at RT or 2 hours at 4°C D->E E->F G Incubate 15 min at RT F->G H Analyze Results (e.g., SDS-PAGE, Mass Spectrometry) G->H

Caption: A typical experimental workflow for protein crosslinking.

Application 2: Antibody-Drug Conjugate (ADC) Development

This compound can be used as a non-cleavable linker to conjugate cytotoxic drugs to the lysine residues of a monoclonal antibody.[1][28] The PEG spacer enhances the solubility and stability of the final ADC construct.[13][]

Application 3: Surface Modification and Immobilization

The reagent can be used to modify surfaces that have been functionalized with primary amines.[29] For example, one NHS ester can react with an amine-coated biosensor surface, leaving the second NHS ester available to covalently capture a protein or other amine-containing ligand from a solution.[30][31] This is a common strategy for creating microarrays and diagnostic devices.[30]

Part 4: Characterization and Troubleshooting

  • Characterization: Successful conjugation can be confirmed by several methods. SDS-PAGE is a simple first step to observe shifts in molecular weight. For more detailed analysis, mass spectrometry (MS) techniques like MALDI-MS or LC-MS can determine the final mass of the conjugate, confirm the degree of labeling (number of linkers per protein), and even identify the specific sites of modification.[14][26][32]

  • Troubleshooting Low Efficiency: If conjugation efficiency is low, consider optimizing the pH (ensuring it's within the 7.2-8.5 range), increasing the molar excess of the crosslinker, or increasing the protein concentration.[33] Ensure the crosslinker is fresh and has not been prematurely hydrolyzed.

  • Potential Side Reactions: While highly selective for primary amines, NHS esters have been reported to show some reactivity towards other nucleophilic side chains like tyrosine, serine, threonine, and cysteine under specific conditions, though these reactions are generally less favorable.[34]

Conclusion

The this compound is a powerful and versatile tool for bioconjugation, offering a reliable method for crosslinking molecules through stable amide bonds. Its efficacy is rooted in the amine-specific reactivity of its NHS esters and the beneficial physicochemical properties of its hydrophilic PEG2 spacer. By understanding the core mechanism and meticulously controlling critical reaction parameters—most notably pH—researchers can achieve high conjugation efficiency and reproducibility. From fundamental protein research to the development of advanced therapeutics like ADCs, a firm grasp of this chemistry is essential for innovation and success.

References

  • Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Modern Chemistry & Applications, 2(128). Available at: [Link]

  • Chen, G., et al. (2012). Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS. Journal of the American Society for Mass Spectrometry, 23(2), 271-279. Available at: [Link]

  • Lee, Y., et al. (2010). One-Step, Acid-Mediated Method for Modification of Glass Surfaces with N-Hydroxysuccinimide Esters and Its Application to the Construction of Microarrays for Studies of Biomolecular Interactions. Bioconjugate Chemistry, 21(7), 1244-1251. Available at: [Link]

  • AxisPharm. (n.d.). This compound, CAS 65869-63-8. AxisPharm. Available at: [Link]

  • Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451-1458. (Note: While the provided search result is a different paper, this reference is a foundational review on the topic of PEGylation and is highly relevant. The search result[14] is: From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC - NIH. Available at: [Link])

  • Chemistry Stack Exchange. (2012). Side reactions of N-hydroxysuccinimide esters with nucleophiles. Stack Exchange. Available at: [Link]

  • Barfield, R. M., & Lim, R. K. (2021). Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs. In Antibody-Drug Conjugates. Royal Society of Chemistry.
  • Fee, C., & Van Alstine, J. (2004). PEGylation of Proteins: A Structural Approach. BioPharm International. Available at: [Link]

  • Lee, Y., et al. (2010). One-step, acid-mediated method for modification of glass surfaces with N-hydroxysuccinimide esters and its application to the construction of microarrays for studies of biomolecular interactions. PubMed. Available at: [Link]

  • YouTube. (2021). Surface Functionalization by Amidation Reaction (NHS-ester amine and EDC coupling). YouTube. Available at: [Link]

  • Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. Available at: [Link]

  • Jankolovits, J. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators. Available at: [Link]

  • Gryshuk, A. L., et al. (2020). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry, 44(41), 17955-17966. Available at: [Link]

  • AxisPharm. (2024). Protocol for PEG NHS Reagents. AxisPharm. Available at: [Link]

  • Wagner, J. C., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 30(20), 5849-5857. Available at: [Link]

  • AxisPharm. (n.d.). Bis-PEG-NHS. AxisPharm. Available at: [Link]

  • Thermo Fisher Scientific. (n.d.). Instructions for NHS/Nitrophenyl Azide Crosslinkers. Thermo Fisher Scientific. Available at: [Link]

  • Alegria-Schaffer, A. (2014). General protein-protein cross-linking. Methods in Enzymology, 539, 81-87. Available at: [Link]

Sources

A-Comprehensive-Guide-to-the-Solubility-and-Handling-of-Bis-PEG2-NHS-Ester-in-Aqueous-Buffers-for-Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bis-PEG2-NHS Ester is a homobifunctional crosslinking agent widely utilized in bioconjugation, particularly for linking amine-containing molecules. Its polyethylene glycol (PEG) spacer enhances aqueous solubility, a desirable trait for reactions involving biological macromolecules.[1][2][] However, the N-hydroxysuccinimide (NHS) ester functional groups, which are crucial for reacting with primary amines, are highly susceptible to hydrolysis in aqueous environments.[4][5] This guide provides an in-depth technical analysis of the factors governing the solubility and stability of this compound in aqueous buffers. It offers field-proven protocols and best practices to help researchers maximize conjugation efficiency while minimizing hydrolytic degradation, ensuring reproducible and reliable results in drug development and other scientific applications.

Introduction to this compound

This compound is a chemical crosslinker characterized by two NHS ester groups at either end of a short, hydrophilic PEG spacer.[1][6] This structure allows it to covalently link two molecules that each possess a primary amine group (-NH2), forming stable amide bonds.[5] Its applications are prevalent in creating antibody-drug conjugates (ADCs), immobilizing proteins, and studying protein-protein interactions.[2]

The core challenge when working with this reagent is the inherent trade-off between solubility and stability. While the PEG spacer aids solubility in aqueous media, the very same aqueous environment promotes the hydrolysis of the reactive NHS esters, rendering the molecule inactive. Successfully using this compound hinges on carefully controlling the reaction conditions to favor the desired amine reaction (aminolysis) over the competing hydrolysis reaction.

Caption: Chemical Structure of this compound.

The Chemistry of NHS Esters in Aqueous Media

The success of any conjugation protocol involving this compound depends on understanding the two competing reactions at its core: aminolysis and hydrolysis.[4]

  • Aminolysis (Desired Reaction): A primary amine from a target molecule (e.g., a protein) performs a nucleophilic attack on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[7]

  • Hydrolysis (Competing Reaction): A water molecule (or hydroxide ion) attacks the same carbonyl carbon, cleaving the ester and forming an unreactive carboxylic acid. This reaction also releases NHS but consumes the reagent, preventing it from conjugating to the target.[4][8]

The fundamental challenge is that water, being the solvent, is present at a vastly higher molar concentration than the target protein, making hydrolysis a significant and constant competing threat.[4]

Competing_Pathways cluster_aminolysis Aminolysis (Desired Reaction) cluster_hydrolysis Hydrolysis (Competing Reaction) NHS_Ester This compound (Active Reagent) Amine Protein-NH₂ (Target Molecule) Water H₂O / OH⁻ (Aqueous Buffer) Conjugate Protein-Amide-PEG-Amide-Protein (Stable Conjugate) Amine->Conjugate pH 7.2-8.5 Hydrolyzed Carboxylic Acid-PEG-Carboxylic Acid (Inactive Byproduct) Water->Hydrolyzed Increases with pH

Caption: Competing Reaction Pathways for NHS Esters.

Factors Governing Solubility and Stability

Several environmental factors critically influence the rates of both aminolysis and hydrolysis. Meticulous control of these parameters is essential for successful conjugation.

  • pH: This is the most critical factor.[4] The reaction of NHS esters with primary amines is strongly pH-dependent.[9]

    • Below pH 7.2: Most primary amines on proteins are protonated (-NH3+), making them poor nucleophiles and slowing the desired reaction.[9]

    • pH 7.2 - 8.5: This range offers the best compromise. A sufficient portion of amines are deprotonated and reactive, while the hydrolysis rate is manageable.[10] Many protocols cite pH 8.3-8.5 as optimal.[8][11]

    • Above pH 8.5: The rate of hydrolysis increases dramatically, as the higher concentration of hydroxide ions rapidly degrades the NHS ester.[9][12]

  • Buffer Composition: The choice of buffer is crucial. Any buffer containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target molecule for the NHS ester.[5][13]

    • Recommended Buffers: Phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate buffers are all suitable choices.[5][9]

  • Temperature: Lower temperatures (e.g., 4°C) slow down both the aminolysis and hydrolysis reactions.[4] Performing a reaction on ice can extend the half-life of the NHS ester in the buffer, but may require a longer overall incubation time to achieve the desired level of conjugation.[5]

  • Reagent Concentration: While the PEG spacer improves the water solubility of the molecule, this compound itself has limited solubility in aqueous buffers.[1][14] Attempting to dissolve high concentrations directly into a buffer can lead to precipitation. The standard and highly recommended procedure is to first prepare a concentrated stock solution in an anhydrous (water-free) organic solvent like DMSO or DMF.[11][13]

Data Presentation: Stability of NHS Esters

The stability of an NHS ester in an aqueous buffer is often described by its half-life—the time it takes for 50% of the active ester to be hydrolyzed.

pHTemperatureApproximate Half-life of NHS EsterReference(s)
7.00°C4-5 hours[15][12]
7.4RT> 2 hours[16]
8.64°C10 minutes[15][12]
9.0RT< 9 minutes[16]
Note: "RT" denotes Room Temperature. Data is for general NHS esters and provides a strong indication of the behavior of this compound.

Protocols for Preparing Solutions

The cardinal rule for handling this compound is to minimize its contact time with water before the intended reaction. This is best achieved by preparing a concentrated stock solution in an anhydrous organic solvent.

4.1: Recommended Protocol: Preparation of a Concentrated Stock Solution

This method is the gold standard for ensuring reagent activity and achieving reproducible results.

Materials:

  • This compound (in manufacturer's vial, stored at -20°C with desiccant)

  • Anhydrous (water-free) dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Use a high-quality, amine-free grade of DMF.[4][11]

  • Appropriate lab safety equipment.

Procedure:

  • Equilibrate: Allow the vial of this compound to warm completely to room temperature before opening. This is a critical step to prevent atmospheric moisture from condensing on the cold powder, which would cause hydrolysis.[17][18]

  • Dissolution: Immediately before use, add a precise volume of anhydrous DMSO or DMF to the vial to create a concentrated stock solution (e.g., 10-250 mM).[5][19] Vortex briefly to ensure complete dissolution.

  • Immediate Use: This stock solution should be used immediately. Do not prepare stock solutions for long-term storage, as even trace amounts of water in the solvent can degrade the reagent over time.[13][18]

4.2: Direct Dissolution in Aqueous Buffer (Use with Caution)

Direct dissolution is not recommended due to the rapid onset of hydrolysis. It should only be considered for rapid, small-scale reactions where the reagent can be added to the protein solution within seconds of dissolution. The "Recommended Protocol" (4.1) is strongly preferred for reliability and efficiency.

Solution_Preparation_Workflow cluster_stock Recommended Method Start Start: Vial of this compound (Stored at -20°C with desiccant) Equilibrate 1. Equilibrate vial to Room Temperature (CRITICAL: Prevents condensation) Start->Equilibrate Add_Solvent 2. Add Anhydrous DMSO or DMF Equilibrate->Add_Solvent Vortex 3. Vortex to Dissolve (Creates Concentrated Stock) Add_Solvent->Vortex Add_to_Reaction 4. Add Aliquot to Aqueous Protein/Buffer Solution Vortex->Add_to_Reaction Final Conjugation Reaction Initiated Add_to_Reaction->Final

Caption: Recommended Workflow for Solution Preparation.

Experimental Validation and Best Practices

  • Self-Validating System: Always begin an important conjugation experiment with a fresh, unopened vial of reagent that has been properly stored and equilibrated. This serves as a crucial control against reagent degradation from previous handling.[17]

  • Solvent Volume: When adding the organic stock solution to your aqueous reaction, ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, typically below 10% of the total reaction volume, to avoid denaturing the protein.[9][14]

  • Reaction Quenching: After the desired incubation period, the reaction can be stopped by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[5][10] This will consume any unreacted NHS ester.

  • Troubleshooting Precipitation: If the protein precipitates upon adding the NHS-ester stock solution, it may be due to an excessively high concentration of the organic solvent.[9] Consider using a more dilute stock solution or increasing the total reaction volume.

  • Assessing Activity: The activity of a potentially hydrolyzed NHS ester can be qualitatively assessed. Hydrolysis releases the NHS leaving group, which absorbs light around 260 nm.[17] A spectrophotometric assay comparing the absorbance at 260 nm before and after intentional base-catalyzed hydrolysis can indicate the amount of active reagent remaining.[17]

Conclusion

The successful use of this compound in aqueous buffers is a balancing act between leveraging its PEG-imparted solubility and mitigating the rapid hydrolysis of its amine-reactive NHS esters. The key to maximizing conjugation efficiency lies in meticulous planning and technique. By preparing fresh, concentrated stock solutions in anhydrous organic solvents, carefully controlling the pH of the reaction buffer to a range of 7.2-8.5, and working swiftly, researchers can minimize reagent degradation and achieve robust, reproducible bioconjugation results.

References

  • AxisPharm. (2024). Protocol for PEG NHS Reagents. Retrieved from [Link]

  • AxisPharm. (n.d.). This compound, CAS 65869-63-8. Retrieved from [Link]

  • ACS Publications. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir. Retrieved from [Link]

  • G-Biosciences. (2015). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. Retrieved from [Link]

  • Nanocs. (n.d.). NHS-PEG-NHS. Retrieved from [Link]

  • Nojima, Y., et al. (2009). The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters. Biological & Pharmaceutical Bulletin. Retrieved from [Link]

  • G-Biosciences. (n.d.). Determine the Reactivity of NHS Esters on Biotinylation and Crosslinkering Reagents. Retrieved from [Link]

  • AxisPharm. (n.d.). Bis-PEG-NHS. Retrieved from [Link]

  • RSC Publishing. (2015). Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods. Retrieved from [Link]

Sources

A Senior Application Scientist's In-depth Technical Guide to PEGylated N-Hydroxysuccinimide (NHS) Ester Derivatives for Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of PEGylation in Modern Biotherapeutics

In the landscape of advanced drug development and biological research, the covalent modification of biomolecules—a process broadly termed bioconjugation—stands as a cornerstone technology. Among the myriad of chemical strategies, the use of Polyethylene Glycol (PEG) derivatives, particularly those activated with N-Hydroxysuccinimide (NHS) esters, has emerged as a dominant and versatile approach. This guide provides a deep technical dive into the principles, practical execution, and critical considerations of using PEGylated NHS esters for the targeted modification of proteins, peptides, and other amine-containing biomolecules.

The primary goal of PEGylation is to enhance the therapeutic properties of a parent molecule. By attaching PEG chains, we can strategically alter its physicochemical characteristics, leading to significant pharmacological advantages. These benefits include improved drug solubility, extended circulatory half-life by reducing renal clearance, and enhanced stability against proteolytic degradation.[1][2][3] Furthermore, the PEG moiety can act as a steric shield, masking immunogenic epitopes on the protein surface and thereby reducing the potential for an adverse immune response in the patient.[3][4][5] This guide will elucidate the chemical underpinnings of this powerful technology, provide field-proven protocols, and offer insights into the characterization and potential challenges of the resulting bioconjugates.

The Chemistry of Amine-Reactive PEGylation: A Tale of Two Nucleophiles

The efficacy of PEGylated NHS esters lies in their specific reactivity towards primary amines (–NH₂). These functional groups are readily available on biomolecules, primarily at the N-terminus of polypeptide chains and on the side chain of lysine residues.[6] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the unprotonated primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing N-hydroxysuccinimide and forming a highly stable, covalent amide bond.[7][8]

However, the success of this conjugation is critically dependent on a competitive interplay between the desired aminolysis (reaction with the amine) and the undesired hydrolysis (reaction with water). Understanding and controlling the factors that influence this competition is paramount for achieving high conjugation efficiency and a homogenous product.

The Decisive Role of pH

The pH of the reaction buffer is the single most critical parameter governing the outcome of an NHS ester conjugation.[8][9] The reactivity of the primary amine is contingent on it being in its unprotonated, nucleophilic state.[8][10]

  • At acidic pH (below ~7): Primary amines are predominantly protonated (R-NH₃⁺), rendering them non-nucleophilic and thus unreactive towards the NHS ester.[8][9]

  • At alkaline pH (above ~9): While the concentration of nucleophilic amines increases, the rate of hydrolysis of the NHS ester also accelerates dramatically.[6][9] This leads to a rapid loss of the reactive PEG reagent and inefficient conjugation.

Therefore, a careful balance must be struck. The optimal pH range for most NHS ester bioconjugation reactions is typically between 7.2 and 8.5 .[6][8][11] Within this window, a sufficient concentration of primary amines is deprotonated to react efficiently, while the rate of hydrolysis remains manageable.

Reaction Kinetics: Aminolysis vs. Hydrolysis

The competition between aminolysis and hydrolysis is a kinetic race. While the rate of hydrolysis increases with pH, the rate of aminolysis with a primary amine increases more significantly, favoring the desired conjugation reaction within the optimal pH range.[12]

Below is a table summarizing the hydrolytic stability of NHS esters at various pH values, underscoring the importance of precise pH control and timely execution of the conjugation reaction.

pHTemperature (°C)Half-life of NHS EsterSource(s)
7.004-5 hours[6]
8.04~1 hour[12]
8.5Room Temperature125-180 minutes[13]
8.6410 minutes[6]
9.0Room TemperatureMinutes[12][13]

This data clearly illustrates that as the pH increases, the window of opportunity for effective conjugation narrows due to the rapid hydrolysis of the PEG-NHS ester.

Experimental Design and Protocols: A Self-Validating Approach

A robust bioconjugation protocol is one that is not only reproducible but also includes inherent checks to validate its success. The following sections provide detailed methodologies and the rationale behind each step.

Essential Pre-Reaction Considerations
  • Buffer Selection: The choice of buffer is critical. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the target molecule for reaction with the NHS ester.[14][15] Phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer are excellent choices, carefully adjusted to the optimal pH range (7.2-8.5).[6]

  • PEG-NHS Ester Preparation: PEG-NHS esters are moisture-sensitive.[14][15] Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. It is highly recommended to dissolve the reagent in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[7][9][14] Do not prepare aqueous stock solutions for storage as the NHS ester will rapidly hydrolyze.[14][15]

  • Protein Preparation: The protein solution should be free of any amine-containing contaminants. If the protein has been stored in a buffer like Tris, it must be exchanged into an appropriate amine-free buffer via dialysis or desalting column. The concentration of the protein should be accurately determined. Labeling reactions are generally more efficient with more concentrated protein solutions (1-10 mg/mL).[9][15]

Visualizing the Core Reaction Workflow

The following diagram illustrates the fundamental workflow for a typical protein PEGylation experiment.

PEGylation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein_Prep Protein in Amine-Free Buffer (pH 7.2-8.5) Reaction Add PEG-NHS Ester to Protein Solution Protein_Prep->Reaction Target Molecule PEG_Prep Dissolve PEG-NHS Ester in Anhydrous DMSO/DMF PEG_Prep->Reaction Reactive PEG Incubate Incubate (RT or 4°C) Reaction->Incubate Initiate Reaction Purify Purify Conjugate (e.g., SEC, Dialysis) Incubate->Purify Quench (optional) & Separate Unreacted PEG Analyze Characterize (SDS-PAGE, MS, HPLC) Purify->Analyze Assess Purity & Degree of Labeling Reaction_Mechanism Reactants PEG-NHS Ester Protein-NH₂ (Primary Amine) Aminolysis_Condition Aminolysis (pH 7.2-8.5) Reactants:reagent->Aminolysis_Condition Reactants:protein->Aminolysis_Condition Hydrolysis_Condition Hydrolysis (Competing Reaction) Reactants:reagent->Hydrolysis_Condition + H₂O Products PEG-Protein Conjugate (Stable Amide Bond) PEG-Carboxylate (Inactive) Byproducts N-Hydroxysuccinimide Aminolysis_Condition->Products:conjugate Desired Reaction Aminolysis_Condition->Byproducts:nhs Hydrolysis_Condition->Products:hydrolyzed Undesired Reaction Hydrolysis_Condition->Byproducts:nhs

Sources

Introduction: The Molecular Bridge Engineering Modern Biotherapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to PEG Spacer Arms in Crosslinking Reagents

In the landscape of advanced biotherapeutics, the ability to precisely link molecules—be it a targeting antibody to a potent drug payload, a protein to a nanoparticle, or biomolecules into a hydrogel matrix—is paramount. This molecular linkage is accomplished by crosslinking reagents, and at the heart of many of the most successful modern reagents lies the Poly(ethylene glycol) (PEG) spacer arm.[1] From a Senior Application Scientist's perspective, the choice of a crosslinker is not merely about connecting Point A to Point B; it is about engineering a system with optimal performance, stability, and safety. The PEG spacer is the critical component that provides this engineering finesse.

PEG is a synthetic, hydrophilic polymer composed of repeating ethylene oxide units.[2] Its widespread adoption in biotechnology and pharmaceuticals stems from a unique combination of properties:

  • Hydrophilicity: PEG is highly soluble in water and many organic solvents, a property it confers to the molecules it's attached to.[2][3][4]

  • Biocompatibility: It is biologically inert, non-toxic, and generally non-immunogenic, making it suitable for in vivo applications.[2][3][5]

  • Flexibility: The polymer chain is highly flexible, allowing for conformational freedom in the conjugated molecules.[2]

When incorporated as a spacer arm in a crosslinker, PEG transforms the reagent from a simple tether into a multifunctional tool that enhances the overall properties of the resulting bioconjugate.[6] This guide provides an in-depth exploration of the core principles of PEG spacer arms, the causality behind design choices, and their practical application in research and drug development.

The Architect's Toolkit: Structural and Functional Diversity of PEG Crosslinkers

The effectiveness of a PEG crosslinker is determined by its architecture. Key variables such as spacer length, branching, and the nature of the terminal reactive groups must be carefully selected to match the specific application.

The Critical Role of Spacer Arm Length

The length of the PEG spacer arm, defined by the number of repeating ethylene oxide units (n), is a fundamental design parameter that significantly influences the properties of the final conjugate.[7] A distinction is often made between short-chain (typically n=2 to 12) and long-chain (n>12) PEGs.[8][9]

  • Short-Chain PEG Spacers (e.g., PEG2-PEG12): These are used when a compact linkage is desired with minimal steric hindrance introduced by the spacer itself.[8] They provide sufficient hydrophilicity to improve the solubility of many small molecule payloads without dramatically increasing the overall size of the conjugate.[9]

  • Long-Chain PEG Spacers (e.g., PEG24, PEG48, or larger): Longer chains are preferred when the primary goals are to significantly improve solubility, extend circulation half-life, and reduce immunogenicity.[7][8] The long, flexible PEG chain creates a large hydrodynamic radius, which slows renal clearance and shields the bioconjugate from proteolytic enzymes and the immune system.[10][11] However, excessively long chains can sometimes introduce steric hindrance that may impede the binding of a targeting molecule (like an antibody) to its receptor.[7]

Table 1: Impact of PEG Spacer Arm Length on Antibody-Drug Conjugate (ADC) Properties

Parameter No PEG Linker Short PEG Linker (e.g., PEG4) Long PEG Linker (e.g., >PEG12) Rationale & Causality
Solubility Low (if payload is hydrophobic) Improved Significantly Improved The hydrophilic PEG chain creates a hydration shell, masking the hydrophobic payload and preventing aggregation.[10][12]
Circulation Half-Life Short Moderately Increased Substantially Increased Longer PEG chains increase the hydrodynamic volume, reducing renal filtration and shielding from clearance mechanisms.[7][13]
In Vitro Cytotoxicity (IC50) High Potency Slight Reduction Possible Potential for Significant Reduction Longer PEG chains can introduce steric hindrance, potentially slowing down payload release or cell internalization, which can reduce potency in vitro.[7]

| Drug-to-Antibody Ratio (DAR) | Limited by Aggregation | Allows Higher DAR | Enables Highest Stable DAR | PEG's ability to solubilize hydrophobic payloads allows more drug molecules to be attached per antibody without causing aggregation.[12][13] |

Molecular Architecture: Linear vs. Branched (Multi-Arm) PEG

Beyond simple linear chains, PEG crosslinkers can be synthesized with branched or "multi-arm" structures.[14] This architectural choice has profound implications for payload capacity and the physical properties of materials like hydrogels.

  • Linear PEG: Consists of a straight chain with functional groups at one or both ends.[8] They are predictable, synthetically straightforward, and ideal for most standard bioconjugation applications.

  • Branched PEG: Features multiple PEG arms extending from a central core.[8] Their key advantages include a higher payload capacity (allowing for multivalent conjugation) and superior shielding effects, which can further enhance in vivo circulation time and reduce immunogenicity.[8][12] In the context of hydrogels, multi-arm PEGs create a higher crosslinking density.[7][15]

Table 2: Comparative Properties of Multi-Arm PEG Hydrogels

Property 4-Arm PEG 8-Arm PEG Rationale & Causality
Crosslinking Efficiency Lower Higher A greater local concentration of reactive arms in 8-arm PEG leads to more efficient network formation with fewer defects.[7][15]
Storage Modulus (Stiffness) Lower Higher The higher crosslinking density of 8-arm PEG hydrogels results in a stiffer, more mechanically robust material.[7]

| Swelling Ratio | Higher | Lower | At the same molar concentration of reactive groups, 8-arm PEG hydrogels have a higher crosslinking density, which restricts the uptake of water and results in a lower swelling ratio.[7] |

The Question of Stability: Cleavable vs. Non-Cleavable Linkers

A pivotal decision in crosslinker design is whether the linkage should be permanent or temporary. This choice dictates how and where a payload is released from its carrier.[16][17]

  • Non-Cleavable Linkers: These form stable, covalent bonds (e.g., thioether, amide) that resist degradation under physiological conditions.[16] They are the preferred choice when long-term stability is paramount, such as in PEGylating proteins to extend their half-life or creating durable hydrogels.[16][18] In the context of ADCs, the payload is released only after the complete lysosomal degradation of the antibody carrier.[19]

  • Cleavable Linkers: These are engineered with specific chemical bonds that can be selectively broken in response to certain physiological triggers.[1][16] This allows for the controlled release of a payload at a specific target site, which is highly advantageous in drug delivery.[1][20]

Common cleavage mechanisms include:

  • pH-Sensitive (e.g., Hydrazones): Break down in acidic environments, such as those found in endosomes, lysosomes, or the tumor microenvironment.[1][20]

  • Enzyme-Sensitive (e.g., Peptides): Cleaved by specific enzymes (like cathepsins) that are often overexpressed in tumor cells.[20]

  • Reduction-Sensitive (e.g., Disulfides): Cleaved by reducing agents like glutathione, which is present at much higher concentrations inside cells than in the bloodstream.[20]

Table 3: Strategic Comparison of Cleavable and Non-Cleavable PEG Linkers

Feature Cleavable Linkers Non-Cleavable Linkers
Primary Advantage Controlled, targeted payload release.[16][20] High stability and predictable pharmacokinetics.[16][19]
Mechanism of Release Response to specific stimuli (pH, enzymes, reducing agents).[19][20] Degradation of the entire conjugate (e.g., antibody in a lysosome).[19]
"Bystander Effect" in ADCs High potential. The released, cell-permeable drug can kill neighboring antigen-negative tumor cells.[19] Low to no potential. The payload is released intracellularly and is often charged, preventing diffusion out of the cell.[19]
Systemic Stability Can be lower; risk of premature drug release.[19] Very high; minimizes off-target toxicity from premature release.[16]

| Best Suited For | Targeted cancer therapies, stimulus-responsive systems.[20] | PEGylation of therapeutic proteins, applications requiring long-term stability.[16] |

Field Applications: Where PEG Spacer Arms Drive Innovation

The theoretical advantages of PEG spacers translate into tangible benefits across numerous high-impact applications.

Antibody-Drug Conjugates (ADCs)

In ADCs, a PEG linker is crucial for bridging the hydrophilic antibody with a typically hydrophobic and potent cytotoxic drug.[][22] The primary challenge in ADC development is achieving a high drug-to-antibody ratio (DAR) for maximum potency without causing the ADC to aggregate and clear rapidly from circulation.[12] Hydrophilic PEG linkers are the solution, enabling the creation of stable, highly-loaded ADCs with favorable pharmacokinetic profiles.[12][13] Cleavable PEG linkers are often employed to ensure the potent payload is released only after the ADC has been internalized by a cancer cell, minimizing systemic toxicity and maximizing therapeutic effect.[19][]

ADC_Mechanism cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Internalization Internalization (Endocytosis) Receptor->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload Released Payload (Cytotoxic Drug) Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).
PEGylation of Therapeutic Proteins

PEGylation—the covalent attachment of PEG chains to a protein or peptide—is a clinically validated strategy to improve the pharmacokinetic properties of therapeutic proteins.[11][18] The process dramatically extends the protein's circulation time by increasing its size and shielding it from degradation and renal clearance.[11][23] This allows for less frequent dosing, improving patient compliance and quality of life. For example, pegfilgrastim is a PEGylated form of a granulocyte colony-stimulating factor that has a significantly longer half-life than its non-PEGylated counterpart.[18]

PK_Profile y_axis Plasma Concentration x_axis Time origin origin->y_axis origin->x_axis p1_start p1_peak p1_start->p1_peak Native Protein p1_mid p1_peak->p1_mid Native Protein p1_end p1_mid->p1_end Native Protein p2_start p2_peak p2_start->p2_peak PEGylated Protein p2_mid p2_peak->p2_mid PEGylated Protein p2_end p2_mid->p2_end PEGylated Protein

Caption: Pharmacokinetic profile of a native vs. a PEGylated protein.
Diagnostics and Nanoparticle Delivery

In diagnostics and imaging, PEG linkers are used to attach detection molecules like fluorescent dyes to targeting antibodies.[18] For nanoparticle-based drug delivery systems, a dense coating of PEG chains (a "PEG shield") is used to create a "stealth" effect.[18] This hydrophilic layer prevents the adsorption of plasma proteins (opsonization), which would otherwise mark the nanoparticles for rapid clearance by the immune system, thereby increasing their circulation time and enhancing their accumulation at the target site.[2][18]

Experimental Methodologies: A Practical Guide

Translating theory into practice requires robust, validated protocols. The following sections provide self-validating systems for common crosslinking applications.

Protocol 1: General Protein-Protein Crosslinking using SM(PEG)n

This protocol describes the use of a heterobifunctional SM(PEG)n reagent, which contains an amine-reactive NHS-ester and a sulfhydryl-reactive maleimide group, to crosslink two proteins.

Objective: To covalently link Protein 1 (containing accessible amines, e.g., lysine residues) to Protein 2 (containing a free sulfhydryl, e.g., cysteine).

Materials:

  • Protein 1 and Protein 2

  • SM(PEG)n crosslinker (e.g., SM(PEG)4)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1M Tris-HCl, pH 7.5

  • Desalting column for purification

Methodology:

  • Reagent Preparation:

    • Prepare Protein 1 and Protein 2 in Reaction Buffer at desired concentrations (e.g., 1-5 mg/mL).

    • Immediately before use, dissolve the SM(PEG)n crosslinker in anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM).[7]

  • Step 1: Modification of Protein 1 (Amine Reaction):

    • Add a 20- to 50-fold molar excess of the SM(PEG)n stock solution to the Protein 1 solution.[7] The optimal ratio may require empirical determination.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[7]

    • Remove excess, non-reacted crosslinker by passing the solution through a desalting column equilibrated with Reaction Buffer. This step is critical to prevent unwanted polymerization in the next step.

  • Step 2: Crosslinking to Protein 2 (Sulfhydryl Reaction):

    • Immediately combine the maleimide-activated Protein 1 with Protein 2 at the desired molar ratio (a 1:1 ratio is a common starting point).

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Quenching:

    • To stop the reaction, add a small molecule with a free sulfhydryl (e.g., cysteine or β-mercaptoethanol) to a final concentration of 10-50 mM to react with any remaining maleimide groups.

  • Analysis:

    • Analyze the reaction products by SDS-PAGE to visualize the formation of a higher molecular weight conjugate representing the crosslinked Protein 1-Protein 2 complex.

Protein_Crosslinking_Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation P1 Protein 1 (with Lysines) React1 Incubate P1 + SM(PEG)n (Amine Reaction) P1->React1 P2 Protein 2 (with Cysteine) React2 Incubate Activated P1 + P2 (Sulfhydryl Reaction) P2->React2 SMPEG SM(PEG)n Crosslinker SMPEG->React1 Purify1 Remove Excess Crosslinker (Desalting Column) React1->Purify1 Activated_P1 Maleimide-Activated P1 Purify1->Activated_P1 Activated_P1->React2 Quench Quench Reaction React2->Quench Analysis Analyze by SDS-PAGE Quench->Analysis

Caption: Workflow for heterobifunctional protein-protein crosslinking.

Conclusion and Future Perspectives

PEG spacer arms are not passive connectors; they are active modulators of a bioconjugate's physicochemical and pharmacokinetic properties.[10] Their rational inclusion in crosslinker design allows scientists to enhance solubility, prolong half-life, reduce immunogenicity, and enable targeted payload delivery.[18][] The ability to tune the length, architecture, and cleavability of the PEG spacer provides a powerful toolkit for creating safer and more effective biotherapeutics.

The field continues to evolve, with ongoing research into novel PEG architectures and alternative hydrophilic polymers.[22][24] Innovations in linker chemistry are enabling the development of next-generation therapeutics, including PROTACs and multi-specific drug conjugates, where the precise spatial arrangement and properties endowed by the spacer are more critical than ever.[5][9] A thorough understanding of the principles outlined in this guide is essential for any researcher aiming to harness the full potential of bioconjugation in modern drug development.

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A Senior Application Scientist's Guide to Purity and Quality of Bis-PEG2-NHS Ester: From Bench to Bioconjugate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the success of bioconjugation hinges on the quality of the reagents employed. Among these, Bis-PEG2-NHS Ester has emerged as a valuable tool, offering a hydrophilic spacer to enhance solubility and reduce steric hindrance in crosslinking applications.[1][2] This guide provides an in-depth technical exploration of the purity and quality considerations for this compound, moving beyond a simple recitation of protocols to explain the underlying chemical principles and their practical implications. Our focus is on establishing self-validating systems to ensure the integrity of your experimental outcomes, particularly in the development of sensitive biologics like antibody-drug conjugates (ADCs).[2][3]

The Central Role of Purity in Bioconjugation

The purity of a bifunctional linker like this compound is not merely a desirable attribute; it is a critical determinant of the quality, efficacy, and safety of the final bioconjugate.[4] Impurities can introduce a cascade of undesirable effects, including the formation of ill-defined products, diminished therapeutic efficacy, and the potential for immunogenicity.[4][] Rigorous analytical characterization is therefore an indispensable step in the development of any bioconjugate.[4]

Understanding the Molecule: this compound

This compound is a homobifunctional crosslinker containing two N-hydroxysuccinimide (NHS) ester groups at either end of a short, two-unit polyethylene glycol (PEG) spacer.[1][] The NHS esters are highly reactive towards primary amines (-NH2), such as those found on the side chain of lysine residues and the N-terminus of proteins, forming stable amide bonds.[7][8][9] The PEG spacer imparts hydrophilicity, which can improve the solubility of the resulting conjugate in aqueous media.[1][10]

Key Quality Attributes and Their Scientific Implications

A comprehensive assessment of this compound quality involves evaluating several key parameters. Understanding the "why" behind each of these attributes empowers the scientist to make informed decisions and troubleshoot effectively.

Quality Attribute Scientific Implication Potential Impact of Impurity
Identity and Structure Confirmation that the molecule is indeed this compound is the foundational quality check.Incorrect linker can lead to complete failure of the conjugation reaction or the formation of an entirely different product with unknown properties.
Purity (by area %) Quantifies the percentage of the desired molecule in the material.Lower purity means a higher percentage of impurities that can compete in the reaction, leading to a heterogeneous product mixture and reduced yield of the desired conjugate.[]
Moisture Content NHS esters are highly susceptible to hydrolysis in the presence of water.[11][12]Premature hydrolysis of the NHS ester renders the linker inactive, unable to react with the target amine, leading to low conjugation efficiency.[13][14]
Presence of Hydrolyzed Linker The primary degradation product is the corresponding dicarboxylic acid, which is unreactive towards amines.This impurity will not participate in the desired reaction, and its presence can complicate downstream purification and analysis.[13]
Residual Solvents Solvents used in the synthesis and purification of the linker may remain in the final product.Residual solvents can be toxic to cells and may interfere with the conjugation reaction or the stability of the biomolecule.

The Critical Balance: Aminolysis vs. Hydrolysis

The utility of this compound is predicated on the efficient reaction of its NHS esters with primary amines (aminolysis). However, a competing and unavoidable reaction is the hydrolysis of the NHS ester by water.[7][15] The interplay between these two reactions is a critical factor influencing the success of any conjugation protocol.

The rate of both aminolysis and hydrolysis is significantly influenced by pH.[15] While the rate of hydrolysis increases with pH, the rate of aminolysis is more dramatically accelerated at a slightly alkaline pH.[15] This is because the primary amine must be unprotonated to act as a nucleophile and attack the carbonyl carbon of the NHS ester.[15]

pH Temperature (°C) Half-life of NHS Ester
7.004-5 hours[15][16]
8.04~1 hour[15]
8.6410 minutes[7][15][16]
9.0Room TemperatureMinutes[15]

This data underscores the importance of careful pH control during the conjugation reaction. A pH range of 7.2 to 8.5 is generally recommended for optimal labeling.[7][15]

Experimental Protocols for Quality Assessment

A multi-faceted analytical approach is essential for a comprehensive purity assessment of this compound.[4]

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is ideal for quantifying the purity of this compound and detecting non-UV active impurities.[4][17]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)

    • Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade

    • Trifluoroacetic acid (TFA)

    • This compound sample

  • Procedure:

    • Sample Preparation: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in the mobile phase starting condition (e.g., 95:5 Water:ACN with 0.1% TFA).[4]

    • Chromatographic Conditions:

      • Mobile Phase A: 0.1% TFA in water[17]

      • Mobile Phase B: 0.1% TFA in acetonitrile[17]

      • Gradient: A typical gradient would be from 5-95% B over 20-30 minutes.[17]

      • Flow Rate: 1.0 mL/min[17]

      • Column Temperature: 25-30 °C[17]

      • Detection: CAD or ELSD[17]

    • Data Analysis: The purity is determined by the area percentage of the main peak relative to the total peak area.[17]

Protocol 2: Structural Confirmation and Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for confirming the identity of the main component and identifying any impurities.[4][18]

  • Instrumentation:

    • HPLC system coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap)

  • Procedure:

    • Utilize the same chromatographic conditions as described in the HPLC protocol.

    • The mass spectrometer will provide the mass-to-charge ratio (m/z) of the eluting compounds, allowing for the confirmation of the molecular weight of this compound (C₁₆H₂₀N₂O₁₀, MW: 400.34 g/mol ) and the identification of potential impurities.[2][19]

Protocol 3: Quantitative ¹H NMR Spectroscopy for Absolute Purity

Quantitative NMR (qNMR) is a primary method for determining the absolute purity of a substance without the need for a reference standard of the same compound.[17]

  • Instrumentation:

    • NMR Spectrometer (≥400 MHz)

  • Procedure:

    • Sample Preparation: Accurately weigh 5-10 mg of the this compound and a certified internal standard (e.g., maleic acid) with a known purity.[17]

    • Dissolve both in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Data Acquisition: Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay).

    • Data Analysis: The purity of the this compound is calculated by comparing the integral of a characteristic peak of the analyte to the integral of a known peak from the internal standard.

Visualizing the Workflow: From Quality Control to Conjugation

The following diagrams illustrate the logical flow of ensuring the quality of this compound and its subsequent use in a typical bioconjugation workflow.

QC_Workflow cluster_QC Quality Control of this compound cluster_conjugation Bioconjugation Workflow raw_material This compound (Lyophilized Powder) hplc Purity Assessment (HPLC-CAD) raw_material->hplc lcms Identity Confirmation (LC-MS) raw_material->lcms qnmr Absolute Purity (qNMR) raw_material->qnmr pass_fail Pass/Fail Decision hplc->pass_fail lcms->pass_fail qnmr->pass_fail qualified_reagent Qualified this compound pass_fail->qualified_reagent If Pass dissolution Dissolve in Anhydrous DMSO qualified_reagent->dissolution reaction Conjugation Reaction dissolution->reaction protein_prep Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) protein_prep->reaction quenching Quench with Tris or Glycine reaction->quenching purification Purify Conjugate (e.g., Desalting Column) quenching->purification final_product Characterized Bioconjugate purification->final_product

Caption: Quality control and bioconjugation workflow for this compound.

Storage and Handling: Preserving Reactivity

The chemical instability of NHS esters necessitates stringent storage and handling procedures to maintain their reactivity.[11]

  • Storage: this compound should be stored at -20°C or lower, under desiccated conditions.[1][11] Purging the vial with an inert gas like argon or nitrogen before sealing can further extend its shelf life.[11]

  • Handling: Before opening, the vial must be allowed to warm to room temperature to prevent moisture condensation, which can lead to rapid hydrolysis.[11][20] Stock solutions in anhydrous solvents like DMSO or DMF should be prepared immediately before use and any unused solution should be discarded.[12][21]

Characterization of the Final Bioconjugate

Following the conjugation reaction, it is crucial to characterize the final product to determine the extent of labeling and confirm its integrity. Mass spectrometry (MS) is a powerful tool for this purpose.[22][23][24] Techniques like MALDI-TOF MS can be used to determine the average molecular weight and the degree of PEGylation, while LC-ESI-MS can provide information on purity and heterogeneity.[22][25]

Conjugate_Characterization start Purified Bioconjugate ms_analysis Mass Spectrometry Analysis start->ms_analysis maldi MALDI-TOF MS Average Molecular Weight Degree of PEGylation ms_analysis->maldi Qualitative esi LC-ESI-MS Purity & Heterogeneity Quantification ms_analysis->esi Quantitative report Comprehensive Characterization Report maldi->report esi->report

Caption: Workflow for the characterization of the final bioconjugate.

Conclusion

The successful application of this compound in bioconjugation is fundamentally dependent on a thorough understanding and rigorous control of its purity and quality. By implementing a multi-faceted analytical approach to quality control and adhering to best practices for storage, handling, and reaction conditions, researchers can ensure the generation of well-defined, reproducible bioconjugates. This commitment to scientific integrity at the reagent level is paramount for the development of novel and effective biologics.

References

  • Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Walsh Medical Media. [Link]

  • This compound, CAS 65869-63-8. AxisPharm. [Link]

  • Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system. SCIEX. [Link]

  • Trends in Characterization of PEGylated Proteins by Mass Spectrometry. ResearchGate. [Link]

  • This compound | C16H20N2O10 | CID 13055590. PubChem - NIH. [Link]

  • Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir - ACS Publications. [Link]

  • This compound BP-20617. 进口试剂采购网. [Link]

  • Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods (RSC Publishing). [Link]

  • Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Europe PMC. [Link]

  • Antibody conjugation. Fürth lab. [Link]

  • How to determine reactivity of NHS esters on biotinylation and cross-linking reagents.. G-Biosciences. [Link]

  • Tips for Safe Handling And Storage of Aziridine Crosslinkers. MSN Chemical. [Link]

  • Protocol for PEG NHS Reagents. AxisPharm. [Link]

  • Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development. ACS Publications. [Link]

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Methodological & Application

Application Notes and Protocols for Bis-PEG2-NHS Ester in Peptide Labeling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Peptide Modification with Bis-PEG2-NHS Ester

In the landscape of therapeutic peptide and drug development, precise molecular modification is paramount. This compound has emerged as a critical tool for researchers, offering a discrete-length polyethylene glycol (PEG) spacer coupled with two amine-reactive N-hydroxysuccinimide (NHS) esters. This homobifunctional crosslinker is instrumental in creating well-defined peptide dimers, branched peptide structures, or for conjugating two different amine-containing molecules. The short, hydrophilic di-ethylene glycol spacer enhances the solubility of the resulting conjugate while providing a defined spatial orientation between the linked molecules.

This guide provides a comprehensive overview of the reaction conditions for labeling peptides using this compound. It delves into the underlying chemical principles, offers detailed experimental protocols, and outlines methods for the characterization of the final conjugate, ensuring researchers can approach their bioconjugation strategies with confidence and precision.

The Chemistry of Amine-Reactive Labeling: A Tale of Two Nucleophiles

The covalent labeling of peptides with this compound hinges on the reaction between the NHS ester and primary amines.[1][2] This reaction is a classic example of nucleophilic acyl substitution.[2] The primary amino groups on a peptide, located at the N-terminus and on the side chain of lysine residues, act as nucleophiles, attacking the carbonyl carbon of the NHS ester.[1] This forms a transient tetrahedral intermediate that subsequently collapses, releasing N-hydroxysuccinimide (NHS) and forming a stable, irreversible amide bond.[2]

However, this desired reaction, known as aminolysis, is in constant competition with hydrolysis, where water acts as a nucleophile and cleaves the NHS ester, rendering it inactive.[2][3] The success of the labeling experiment is therefore a race between the peptide's primary amines and water to react with the NHS ester.

The Decisive Role of pH

The pH of the reaction buffer is the single most critical factor governing the outcome of an NHS ester conjugation.[4][5][6] It dictates the balance between the desired aminolysis and the competing hydrolysis.

  • Low pH (<7): At acidic pH, primary amines are predominantly protonated (-NH₃⁺). This protonated form is not nucleophilic, and the labeling reaction will proceed very slowly, if at all.[2][4][5]

  • Optimal pH (8.3 - 8.5): In this slightly basic range, a sufficient population of primary amines is deprotonated and thus nucleophilic (-NH₂), allowing for an efficient reaction with the NHS ester.[4][5][6] While the rate of hydrolysis also increases with pH, the rate of aminolysis is more significantly accelerated in this range, leading to optimal conjugation yields.[2]

  • High pH (>9.0): As the pH becomes more alkaline, the half-life of the NHS ester decreases dramatically due to rapid hydrolysis.[1][2] This significantly reduces the amount of active reagent available to react with the peptide, leading to lower labeling efficiency.[5]

Quantitative Insights: Reaction Parameters at a Glance

To facilitate experimental design, the following tables summarize key quantitative data for peptide labeling with this compound.

ParameterRecommended ConditionRationale & Key Considerations
Reaction pH 8.3 - 8.5Balances amine nucleophilicity and NHS ester stability for optimal yield.[4][5][6]
Buffer Composition Amine-free buffers (e.g., PBS, Sodium Bicarbonate, Borate)Buffers containing primary amines (e.g., Tris, Glycine) will compete with the peptide for reaction with the NHS ester.[7][8]
Molar Excess of this compound 5- to 20-fold molar excess over the peptideThe optimal ratio depends on the number of available amines on the peptide and the desired degree of labeling. Higher excess can favor di-acylation.
Peptide Concentration 1 - 10 mg/mLHigher concentrations can favor the bimolecular aminolysis reaction over hydrolysis.[4][5]
Reaction Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are typically faster (1-4 hours). Reactions at 4°C can proceed overnight to minimize potential degradation of sensitive peptides.[1]
Reaction Time 30 minutes - 4 hours at Room Temperature; Overnight at 4°CReaction progress should be monitored to determine the optimal time.[7]
Quenching Agent 1 M Tris-HCl or Glycine (final concentration ~50 mM)Addition of a primary amine-containing buffer will consume any unreacted NHS ester, stopping the reaction.[7][9]

Visualizing the Workflow: From Reagents to Purified Product

The following diagram outlines the key steps in a typical peptide labeling experiment with this compound.

Peptide_Labeling_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_post_reaction 3. Post-Reaction Processing cluster_analysis 4. Analysis & Characterization Peptide Dissolve Peptide in Amine-Free Buffer (pH 8.3-8.5) Mix Add NHS Ester Solution to Peptide Solution Peptide->Mix NHS_Ester Dissolve this compound in Anhydrous DMSO/DMF (Prepare Fresh) NHS_Ester->Mix Incubate Incubate (RT, 1-4h or 4°C, overnight) Mix->Incubate Quench Quench Reaction (e.g., Tris or Glycine) Incubate->Quench Purify Purify Conjugate (e.g., HPLC, SEC) Quench->Purify Analyze Characterize Product (e.g., Mass Spectrometry) Purify->Analyze

Caption: Workflow for peptide labeling with this compound.

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for labeling a peptide with this compound. Optimization may be required for specific peptides and applications.

Materials and Reagents
  • Peptide of interest

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Phosphate buffer, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4

  • Purification system (e.g., HPLC with a suitable column)

  • Analytical instruments (e.g., Mass Spectrometer)

Procedure
  • Peptide Solution Preparation:

    • Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.[4][5] Ensure the peptide is fully dissolved. If the peptide has limited aqueous solubility, a small amount of a water-miscible organic co-solvent may be used, but ensure it does not interfere with the reaction.

  • This compound Solution Preparation:

    • Crucially, prepare this solution immediately before use. NHS esters are moisture-sensitive and will hydrolyze in solution.[7][8]

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[7]

    • Dissolve the required amount of this compound in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[7][8] The volume of the organic solvent should not exceed 10% of the final reaction volume to avoid denaturation of the peptide.[7]

  • Conjugation Reaction:

    • Calculate the volume of the this compound stock solution needed to achieve the desired molar excess (e.g., 10-fold) relative to the peptide.

    • While gently vortexing or stirring the peptide solution, add the this compound solution dropwise.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[1] The optimal time may vary and can be determined by analyzing aliquots of the reaction mixture at different time points.

  • Quenching the Reaction:

    • To stop the labeling reaction, add the Quenching Buffer to a final concentration of approximately 50 mM.[9]

    • Incubate for 15-30 minutes at room temperature. The primary amines in the quenching buffer will react with any remaining active NHS esters.

  • Purification of the Labeled Peptide:

    • The purification method will depend on the properties of the peptide and the desired purity of the final product.

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating the labeled peptide from the unlabeled peptide and other reaction components.[][11] The increased hydrophilicity from the PEG linker may alter the retention time of the labeled peptide.

    • Size-Exclusion Chromatography (SEC): SEC is effective for removing low molecular weight impurities such as hydrolyzed NHS ester and quenching agent.[]

  • Characterization of the Labeled Peptide:

    • Mass Spectrometry (MS): This is the most definitive method to confirm the success of the conjugation.[12][13] Techniques like MALDI-TOF or LC-ESI-MS can determine the molecular weight of the final product, confirming the addition of the Bis-PEG2 linker and allowing for the determination of the degree of labeling.[12][14] Tandem MS (MS/MS) can be used to identify the specific sites of modification on the peptide.[14]

    • HPLC Analysis: Comparing the chromatograms of the starting material and the purified product can confirm the formation of a new species with a different retention time.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Labeling Efficiency - Inactive this compound due to hydrolysis. - Incorrect reaction pH (too low). - Presence of primary amines in the buffer. - Insufficient molar excess of the NHS ester.- Use fresh, anhydrous DMSO/DMF and prepare the NHS ester solution immediately before use. - Verify the pH of the reaction buffer is between 8.3 and 8.5. - Use an amine-free buffer system. - Increase the molar excess of the this compound.
Over-labeling or Unwanted Cross-linking - High molar excess of this compound. - Prolonged reaction time.- Reduce the molar excess of the NHS ester. - Monitor the reaction over time and quench it at the desired point of labeling.
Peptide Precipitation - High concentration of organic solvent. - Change in peptide solubility upon labeling.- Keep the volume of the organic solvent for the NHS ester below 10% of the total reaction volume. - Screen different buffer conditions or consider adding solubility enhancers.

Conclusion: Enabling Precision in Peptide Engineering

The successful labeling of peptides with this compound is a highly achievable goal with careful attention to reaction conditions. By understanding the interplay between aminolysis and hydrolysis and by meticulously controlling the pH, reagent stoichiometry, and reaction time, researchers can reliably generate well-defined peptide conjugates. The protocols and insights provided in this guide serve as a robust foundation for the application of this compound in diverse research and development endeavors, from creating novel therapeutic constructs to developing advanced diagnostic tools.

References

  • Reddit. (2022, April 18). Conditions for coupling to an N-hydroxysuccinimide ester. Retrieved from [Link]

  • AxisPharm. (2024, September 23). Protocol for PEG NHS Reagents. Retrieved from [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • Cline, G. W., & Hanna, S. B. (1988). Kinetics and mechanisms of the aminolysis of N-hydroxysuccinimide esters in aqueous buffers. The Journal of Organic Chemistry, 53(15), 3583-3586. Retrieved from [Link]

  • Huang, L., & Gough, P. C. (2012). Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS. Methods in Molecular Biology, 899, 351–363. Retrieved from [Link]

  • Cline, G. W., & Hanna, S. B. (1988). Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Scholars' Mine. Retrieved from [Link]

  • L. M. et al. (2021). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Journal of Proteome Research, 20(4), 2068-2076. Retrieved from [Link]

  • ResearchGate. (2014, April 18). What is the best NHS quenching agent?. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of NHS esters of mPEG5k under accelerated conditions. Effects.... Retrieved from [Link]

  • Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Modern Chemistry & Applications, 2(3), 128. Retrieved from [Link]

  • Kim, J., et al. (2016). Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity. Journal of Pharmaceutical and Biomedical Analysis, 131, 28-34. Retrieved from [Link]

  • Siwawannapong, K., et al. (2025). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry. Retrieved from [Link]

  • G. L. et al. (2021). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. Analytical Chemistry, 93(10), 4434–4441. Retrieved from [Link]

  • ResearchGate. (2024, July 14). how does the mass spec fraternity handles peptide map of PEGylated proteins. Retrieved from [Link]

  • Knudson, V., Farkas, T., & McGinley, M. (2008). Additional Studies in the Separation of PEGylated Proteins by Reversed Phase Chromatography. Phenomenex Inc. Retrieved from [Link]

  • W. L. et al. (2010). Immunoaffinity Purification Using Anti-PEG Antibody Followed by Two-Dimensional Liquid Chromatography/Tandem Mass Spectrometry for the Quantification of a PEGylated Therapeutic Peptide in Human Plasma. Analytical Chemistry, 82(15), 6480–6488. Retrieved from [Link]

Sources

Optimizing Bioconjugation: A Detailed Guide to pH in Bis-PEG2-NHS Ester Reactions with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of pH in Bioconjugation

N-Hydroxysuccinimide (NHS) esters are foundational tools in bioconjugation, enabling the covalent attachment of molecules to proteins, antibodies, and other biomolecules with high efficiency.[1] The Bis-PEG2-NHS Ester is a homobifunctional crosslinker that reacts with primary amines (–NH₂) to form stable amide bonds.[2] This reaction is central to creating antibody-drug conjugates (ADCs), linking proteins, and functionalizing surfaces.

The success of this conjugation hinges on a single, critical parameter: pH . The pH of the reaction environment orchestrates a delicate balance between activating the target amine and preserving the integrity of the NHS ester itself.[3] This guide provides an in-depth exploration of the chemical principles at play, offering field-proven protocols and data-driven insights to help researchers harness the full potential of this compound for reproducible, high-yield conjugations.

The Core Chemistry: A Tale of Two Competing Reactions

The efficiency of NHS ester chemistry is determined by the competition between two simultaneous reactions: the desired aminolysis (reaction with the amine) and the undesirable hydrolysis (reaction with water).[4] pH is the master variable that dictates which reaction predominates.

Activating the Nucleophile: The Primary Amine

The reactive species in this conjugation is the unprotonated primary amine (R-NH₂), which acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester.[5] Primary amines exist in equilibrium with their protonated form (R-NH₃⁺). At a pH below the amine's pKa, the equilibrium favors the protonated, non-nucleophilic form, dramatically slowing the reaction.[3]

The key primary amines on proteins are the N-terminal α-amino group and the ε-amino group of lysine side chains.[1] While the pKa of lysine's side chain is typically cited as ~10.5, this can vary based on its local microenvironment within the protein structure.[3][6] To achieve an effective reaction rate, the pH must be raised sufficiently to deprotonate a portion of these amine groups, making them available for conjugation.[3]

The Competing Reaction: NHS Ester Hydrolysis

The primary challenge in NHS ester chemistry is the reagent's susceptibility to hydrolysis. Water can also act as a nucleophile, attacking the NHS ester and cleaving it into an inactive carboxylic acid. This process renders the crosslinker useless for conjugation.[7] The rate of this hydrolysis reaction increases significantly with pH.[8][9]

This creates a fundamental paradox: the same conditions that favor the activation of the target amine (higher pH) also accelerate the destruction of the NHS ester reagent. Therefore, the optimal pH must be a carefully chosen "sweet spot" that maximizes the rate of aminolysis while minimizing the rate of hydrolysis.

Visualizing the Competing Reactions

The following diagram illustrates the desired conjugation pathway versus the competing hydrolysis pathway.

G cluster_0 Reaction Pathways NHS_Ester This compound (Electrophile) Conjugate Stable Amide Bond (Desired Product) NHS_Ester->Conjugate Forms Hydrolyzed Inactive Carboxylate (Byproduct) NHS_Ester->Hydrolyzed Forms Amine Primary Amine (R-NH₂) (Nucleophile) Amine->NHS_Ester Aminolysis (Favored at pH 7.2-8.5) Water Water (H₂O) (Competing Nucleophile) Water->NHS_Ester Hydrolysis (Rate increases with pH)

Caption: Reaction mechanism for this compound.

Data-Driven pH Optimization

The optimal pH for NHS ester reactions is not a single value but rather a range that provides the best compromise between amine reactivity and ester stability. For most applications involving this compound, this "Goldilocks zone" is pH 7.2 to 8.5 .[7][10] Many established protocols refine this further, recommending pH 8.3-8.5 for maximal reaction efficiency.[11][12][13]

The following table summarizes the quantitative relationship between pH and the stability of the NHS ester, highlighting the critical need for precise pH control.

pHTemperature (°C)Half-life of NHS EsterSource(s)
7.004-5 hours[7][8][14]
7.4Ambient~128-166 minutes[9]
8.6410 minutes[7][8][14]
9.0Ambient~5-9 minutes[9]

This data underscores the rapid degradation of the NHS ester at pH values above 8.5. While a higher pH theoretically increases the concentration of reactive amines, the reagent's instability leads to diminishing returns and a lower overall yield of the desired conjugate.

Experimental Protocols & Workflow

Adherence to a validated protocol is essential for reproducible results. The following sections provide a detailed, step-by-step methodology for a typical protein conjugation experiment.

Critical Prerequisite: Buffer Selection

The choice of buffer is paramount. Never use buffers containing primary amines , such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[10][15] These will compete with the target molecule for reaction with the NHS ester, drastically reducing conjugation efficiency.

Recommended Amine-Free Buffers: [10][14][16]

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Sodium Bicarbonate Buffer (0.1 M), pH 8.3-8.5

  • HEPES Buffer, pH 7.2-8.0

  • Borate Buffer (50 mM), pH 8.0-8.5

Visualized Experimental Workflow

G A Step 1: Protein Preparation Buffer exchange into amine-free buffer (e.g., PBS, pH 7.4). C Step 3: Reaction Setup Adjust protein solution pH to 8.3-8.5. Add NHS Ester solution (≤10% total vol). Use 5- to 20-fold molar excess of ester. A->C B Step 2: Prepare NHS Ester Dissolve this compound in anhydrous DMSO or DMF immediately before use. B->C D Step 4: Incubation Incubate 30 min - 2 hours at RT, or 2-4 hours at 4°C. C->D E Step 5: Quench Reaction Add 1M Tris or Glycine to a final concentration of 20-50 mM to stop the reaction. D->E F Step 6: Purification Remove excess reagent and byproducts via size-exclusion chromatography (e.g., desalting column) or dialysis. E->F G Step 7: Characterization Analyze conjugate by SDS-PAGE, UV-Vis, and/or mass spectrometry. F->G

Caption: Standard workflow for protein conjugation.

Detailed Step-by-Step Protocol: Protein-Protein Crosslinking

This protocol provides a general guideline for crosslinking proteins. Optimization is often required for specific applications.

Materials:

  • Protein(s) of interest (1-10 mg/mL)

  • This compound

  • Anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[10]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3[5]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[17]

  • Purification: Size-exclusion chromatography (desalting) column (e.g., Sephadex G-25)[4]

Procedure:

  • Protein Preparation:

    • Ensure the protein sample is in an amine-free buffer (e.g., PBS). If not, perform a buffer exchange using a desalting column or dialysis.[17]

    • Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer. Higher protein concentrations can improve reaction efficiency.[10][18]

  • This compound Preparation:

    • Crucial: Prepare this solution immediately before use to prevent hydrolysis.[15]

    • Dissolve the this compound in anhydrous DMSO or DMF to create a 10-20 mM stock solution.[10]

  • Conjugation Reaction:

    • Calculate the volume of the NHS ester stock solution needed to achieve a 5- to 20-fold molar excess relative to the protein. This ratio should be empirically optimized.[10]

    • Add the calculated volume of the NHS ester solution to the protein solution while gently vortexing. The final concentration of organic solvent (DMSO/DMF) should not exceed 10% of the total reaction volume to avoid protein precipitation.[10]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[4][16] Longer incubation times may be needed at lower temperatures.

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[16]

    • Incubate for an additional 15 minutes at room temperature to ensure all unreacted NHS ester is neutralized.[15][19]

  • Purification of the Conjugate:

    • Remove unreacted crosslinker, N-hydroxysuccinimide byproduct, and quenching reagent by applying the reaction mixture to a desalting column equilibrated with your desired storage buffer (e.g., PBS).[4]

    • Collect the protein-containing fractions as they elute in the void volume.

  • Validation and Characterization (Self-Validating System):

    • SDS-PAGE Analysis: Run samples of the starting material and the purified conjugate on an SDS-PAGE gel. Successful crosslinking will result in the appearance of new, higher-molecular-weight bands corresponding to the conjugated species.

    • Protein Concentration: Measure the protein concentration of the final purified conjugate using a standard method (e.g., A280 or BCA assay).

Troubleshooting Guide

ProblemPotential Cause Related to pH/BufferRecommended Solution
Low Conjugation Efficiency pH too low: Insufficient deprotonation of primary amines. pH too high: Rapid hydrolysis of the NHS ester. Buffer contains amines: Reagent is consumed by the buffer (e.g., Tris, glycine).Perform a pH titration experiment (e.g., pH 7.5, 8.0, 8.5) to find the optimal point for your specific system. Ensure you are using a recommended amine-free buffer like PBS, Bicarbonate, or HEPES.[10]
Protein Precipitation Solvent Effects: The addition of DMSO/DMF to dissolve the NHS ester can denature the protein. Change in Protein pI: PEGylation can alter the protein's isoelectric point and solubility.Minimize the volume of organic solvent to <10% of the final reaction volume.[10] Perform a pilot experiment at a smaller scale to test solubility at the target degree of labeling.
Inconsistent Results Reagent Hydrolysis: NHS ester was exposed to moisture during storage or stock solution was prepared too far in advance. pH Drift: Hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is acidic and can lower the pH of a weakly buffered solution during the reaction.Always use a fresh vial or properly stored aliquot of the NHS ester. Prepare the DMSO/DMF stock immediately before use.[15] Use a sufficiently concentrated buffer (e.g., 0.1 M) to maintain a stable pH throughout the reaction.[11][13]

Conclusion

The reaction of this compound with primary amines is a powerful technique, but its success is inextricably linked to the precise control of reaction pH. By understanding the competing kinetics of aminolysis and hydrolysis, researchers can select an optimal pH range—typically between 7.2 and 8.5—that maximizes conjugation efficiency while preserving reagent integrity. The use of appropriate amine-free buffers, adherence to validated protocols, and systematic optimization are the cornerstones of achieving robust and reproducible results in bioconjugation.

References

  • NHS ester labeling of amino biomolecules. Vertex AI Search.
  • Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific - US.
  • NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.
  • Optimizing pH in NHS Ester Conjugation Reactions: A Detailed Guide. BenchChem.
  • An In-depth Technical Guide to NHS Ester Chemistry in Bioconjug
  • Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim.
  • An In-depth Technical Guide to NHS Ester Reactions with Primary Amines for Researchers, Scientists, and Drug Development Professionals. BenchChem.
  • What is hydrolysis rates for NHS ester functionalized dyes? Lumiprobe.
  • An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. BenchChem.
  • Technical Support Center: Optimizing this compound Reactions. BenchChem.
  • An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers. BenchChem.
  • Instructions: Amine-Reactive Diazirine Crosslinkers. Thermo Fisher Scientific.
  • The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters. Journal of Stage.
  • Crosslinking Technology. Thermo Fisher Scientific.
  • A Researcher's Guide to Amine-Reactive Crosslinkers: NHS Esters vs.
  • Sample preparation guidelines for MS-based cross-linking (XL-MS). Max Perutz Labs.
  • Instructions for Bis-NHS-(PEG)n crosslinkers. BroadPharm.
  • Antibody conjug
  • Bis-PEG-NHS, Amine reactive. BroadPharm.

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Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Bis-PEG2-NHS Ester in Bioconjugation

This compound is a homobifunctional, amine-reactive crosslinker widely utilized in bioconjugation for creating covalent linkages between molecules containing primary amines.[] Its structure consists of two N-hydroxysuccinimide (NHS) ester groups at either end of a short, hydrophilic polyethylene glycol (PEG) spacer.[2] This configuration allows for the crosslinking of proteins, labeling of antibodies for diagnostics, and the development of antibody-drug conjugates (ADCs).[2][3]

The success of any conjugation protocol hinges on the precise control of the reaction environment. The N-hydroxysuccinimide ester is highly reactive towards nucleophilic primary amines (e.g., the N-terminus and lysine side chains of proteins) but is also susceptible to hydrolysis in aqueous environments.[4] The choice of reaction buffer is therefore not a trivial procedural detail but a critical parameter that dictates the balance between the desired aminolysis reaction and the competing hydrolysis, ultimately determining the efficiency, reproducibility, and success of the conjugation.[5]

This document provides a detailed guide to selecting the optimal buffer system for reactions involving this compound, complete with mechanistic explanations, detailed protocols, and troubleshooting advice for researchers, scientists, and drug development professionals.

The Chemistry of Conjugation: Aminolysis vs. Hydrolysis

The core of the conjugation process is a nucleophilic acyl substitution reaction. An unprotonated primary amine (R-NH₂) attacks the electrophilic carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct.[6]

However, a competing reaction, hydrolysis, is always present in aqueous solutions. Water molecules can also attack the NHS ester, leading to its inactivation and a reduction in conjugation yield.[7] The rates of both reactions are critically dependent on pH.[8]

  • Low pH (<7.0): Primary amines are predominantly protonated (R-NH₃⁺), rendering them non-nucleophilic and drastically slowing the desired conjugation reaction.[5]

  • Optimal pH (7.2 - 8.5): This range represents a crucial compromise. The concentration of deprotonated, reactive amines is sufficient for efficient conjugation, while the rate of hydrolysis remains manageable.[5][9]

  • High pH (>8.5): While amine reactivity is high, the rate of NHS ester hydrolysis increases dramatically. The half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6, significantly reducing the efficiency of the reaction.[7][9]

This delicate balance underscores the necessity of a well-buffered system to maintain the optimal pH throughout the reaction.

Recommended Buffer Systems for NHS Ester Reactions

The primary rule for buffer selection is to strictly avoid buffers containing primary amines . Reagents like Tris (tris(hydroxymethyl)aminomethane) and glycine will compete with the target molecule for reaction with the NHS ester, severely inhibiting or completely preventing the desired conjugation.[10][11] These reagents are, however, useful for intentionally quenching the reaction.[12]

The following table summarizes recommended buffer systems and their key characteristics for this compound conjugation.

Buffer SystemRecommended pH RangeConcentration (mM)Key Advantages & Considerations
Phosphate-Buffered Saline (PBS) 7.2 - 7.550 - 100Widely available and mimics physiological conditions. The reaction is slower but so is hydrolysis, allowing for longer, controlled incubations.[13][14] Ensure the buffer is free from amine contaminants.
HEPES Buffer 7.2 - 8.020 - 100Excellent buffering capacity in the physiological pH range. It is a non-nucleophilic, zwitterionic buffer that does not interfere with the reaction.[9][15]
Sodium Bicarbonate / Carbonate 8.0 - 9.050 - 100Promotes a faster reaction rate due to the higher pH.[13][16] Ideal for when rapid conjugation is desired, but hydrolysis is also accelerated.
Sodium Borate 8.0 - 8.550A suitable alkaline buffer that provides good pH control for efficient NHS ester reactions.[9][17]

Caution: Low concentrations of sodium azide (≤ 3 mM) are generally tolerated, but higher concentrations can interfere with the reaction.[9] Similarly, high concentrations of glycerol (20-50%) can decrease reaction efficiency.[9]

Mechanistic Overview of NHS Ester Reaction

The reaction proceeds via a well-defined nucleophilic acyl substitution pathway. The selection of a buffer that maintains a pH between 7.2 and 8.5 is critical to favor the aminolysis pathway over the competing hydrolysis pathway.

Caption: Reaction mechanism for NHS ester conjugation.

Detailed Experimental Protocol: Protein-Protein Crosslinking

This protocol provides a general workflow for crosslinking two proteins using this compound. Optimization of molar ratios and incubation times may be required for specific applications.

5.1. Materials Required

  • Protein A and Protein B in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound (FW: 400.34 g/mol )[18]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[10]

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5[14]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[12]

  • Desalting column or dialysis cassette for purification

5.2. Procedure

  • Protein Preparation:

    • Ensure both protein solutions are in the amine-free Reaction Buffer. If necessary, perform a buffer exchange via dialysis or a desalting column.

    • Adjust protein concentrations to 1-5 mg/mL.

  • Crosslinker Preparation (Prepare Immediately Before Use):

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[10]

    • Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF. For example, dissolve ~4 mg in 1 mL of DMSO. The NHS-ester moiety hydrolyzes readily, so do not prepare stock solutions for long-term storage.[14]

  • Conjugation Reaction:

    • Combine Protein A and Protein B in a microcentrifuge tube at the desired molar ratio.

    • Add the calculated volume of the 10 mM this compound stock solution to the protein mixture to achieve a 10- to 50-fold molar excess of the crosslinker over the protein.[14]

    • Note: The final concentration of the organic solvent should ideally be less than 10% to avoid protein denaturation.[19]

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris-HCl per 1 mL of reaction volume).[12]

    • Incubate for an additional 15 minutes at room temperature to ensure all unreacted NHS esters are deactivated.[12]

  • Purification:

    • Remove excess non-reacted crosslinker and quenching reagent using a desalting column or by dialyzing the sample against a suitable storage buffer (e.g., PBS, pH 7.4).

  • Analysis:

    • Confirm crosslinking success by analyzing the reaction products using SDS-PAGE. Successful crosslinking will result in a new band at a higher molecular weight corresponding to the Protein A-Protein B conjugate.

G start 1. Prepare Proteins in Amine-Free Buffer prepare_crosslinker 2. Prepare Fresh This compound Stock (in DMSO/DMF) start->prepare_crosslinker reaction 3. Mix Proteins & Add Crosslinker Stock prepare_crosslinker->reaction incubation 4. Incubate (RT for 30-60 min or 4°C for 2h) reaction->incubation quench 5. Quench Reaction with Tris or Glycine incubation->quench purify 6. Purify Conjugate (Desalting/Dialysis) quench->purify analyze 7. Analyze Results (e.g., SDS-PAGE) purify->analyze

Caption: General experimental workflow for protein crosslinking.

Troubleshooting Common Issues

IssueProbable CauseRecommended Solution
Low or No Conjugation Efficiency Incompatible Buffer: Presence of primary amines (Tris, glycine) in the reaction buffer.[20]Perform buffer exchange into a recommended amine-free buffer like PBS or HEPES.
Hydrolyzed Crosslinker: NHS ester was exposed to moisture or dissolved in aqueous buffer too long before use.[14]Always equilibrate the reagent to room temperature before opening. Prepare the stock solution in anhydrous DMSO/DMF immediately before use.
Suboptimal pH: Reaction pH was too low (<7.0), leading to protonated, unreactive amines.[5]Ensure the reaction buffer pH is within the optimal 7.2-8.5 range.
Protein Precipitation High Solvent Concentration: Final concentration of DMSO or DMF is too high, causing protein denaturation.Keep the final organic solvent concentration below 10%.[19]
Over-Crosslinking: Molar excess of the crosslinker is too high, leading to large insoluble aggregates.Optimize the molar ratio of the crosslinker to the protein. Start with a lower molar excess (e.g., 10-fold).
Inconsistent Results Unquenched Reaction: Failure to quench the reaction leads to continued, uncontrolled crosslinking.Always include a defined quenching step with Tris or glycine to ensure the reaction is stopped at a specific time point.[12]

Conclusion

The selection of an appropriate buffer system is a cornerstone of successful bioconjugation using this compound. By understanding the fundamental competition between aminolysis and hydrolysis and by carefully controlling the reaction pH, researchers can achieve high-efficiency, reproducible results. The use of non-amine, well-characterized buffers such as PBS, HEPES, and borate within a pH range of 7.2-8.5 is paramount. Following a structured protocol that includes reagent preparation, controlled incubation, and a definitive quenching step will ensure the integrity and validity of the final conjugate for downstream applications.

References

  • Application Note – Protein Labeling with NHS Esters. Glen Research. [Link]

  • This compound Datasheet. DC Chemicals. [Link]

  • Protocol for PEG NHS Reagents. AxisPharm. [Link]

  • The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters. Journal of Oleo Science. [Link]

  • Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. National Institutes of Health (NIH). [Link]

  • What is the best NHS quenching agent?. ResearchGate. [Link]

  • Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]

  • This compound, CAS 65869-63-8. AxisPharm. [Link]

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Application Notes & Protocols: Mastering Intramolecular vs. Intermolecular Crosslinking with Bis-PEG2-NHS Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Covalent Crosslinking

In the intricate landscape of molecular biology and therapeutic development, understanding and controlling protein interactions is paramount. Chemical crosslinking serves as a powerful tool to covalently capture these interactions, providing invaluable insights into protein complex structures, stabilizing multi-subunit assemblies, and engineering novel bioconjugates.[1] Among the vast arsenal of crosslinking reagents, homobifunctional N-hydroxysuccinimide (NHS) esters are prized for their ability to efficiently react with primary amines on proteins, forming stable amide bonds.[2][3]

This guide focuses on a specific, versatile reagent: Bis-PEG2-NHS Ester . This molecule features two amine-reactive NHS ester groups connected by a flexible, hydrophilic 2-unit polyethylene glycol (PEG) spacer.[4][5][] Its unique architecture allows for precise crosslinking of lysine residues and N-termini on proteins. The central PEG moiety not only enhances the aqueous solubility of the crosslinker and resulting conjugate but also provides a defined spacer arm, which is critical for various applications in drug delivery and diagnostics.[4][7]

A crucial aspect of experimental design with a homobifunctional crosslinker like this compound is the ability to direct the reaction towards either intramolecular (within the same molecule) or intermolecular (between different molecules) crosslinking.[8][9] This choice is not trivial; it fundamentally dictates the nature of the final product and the information that can be gleaned from the experiment. This document provides a detailed exploration of the principles governing these two pathways and offers robust protocols for researchers to confidently achieve their desired crosslinking outcomes.

The Decisive Factor: Intramolecular vs. Intermolecular Reactions

The competition between intramolecular and intermolecular reactions is governed by fundamental principles of chemical kinetics and thermodynamics. The primary experimental lever to pull in favor of one over the other is concentration .[10][11]

  • Intramolecular Crosslinking: This process involves the two ends of a single crosslinker molecule reacting with two different amine groups within the same protein or protein complex. It is a first-order reaction, meaning its rate is dependent only on the concentration of the protein-crosslinker complex. To favor this pathway, reactions are performed at high dilution (low protein concentration).[10] At low concentrations, the probability of one protein molecule encountering another is significantly reduced, thus giving the "tethered" second reactive group of the crosslinker a higher probability of finding a target on the same molecule. This technique is invaluable for probing protein topology and stabilizing the conformation of a single protein or a pre-formed, stable complex.

  • Intermolecular Crosslinking: This pathway involves the crosslinker bridging two separate protein molecules. It is a second-order reaction, as its rate depends on the concentration of both interacting protein partners. To promote intermolecular crosslinking, reactions are conducted at high protein concentrations .[12] Higher concentrations increase the frequency of collisions between protein molecules, making it more likely for a crosslinker that has reacted with one protein to then react with a neighboring protein. This method is essential for identifying and capturing protein-protein interactions, building protein oligomers, and creating larger bioconjugates.[13]

The following diagram illustrates this fundamental concept.

G cluster_0 Low Protein Concentration cluster_1 High Protein Concentration P1 Protein XL1 Bis-PEG2-NHS P1->XL1 1st Reaction Result1 Intramolecularly Crosslinked Protein XL1->P1 2nd Reaction (Intramolecular) P2 Protein A XL2 Bis-PEG2-NHS P2->XL2 1st Reaction Result2 Intermolecularly Crosslinked Dimer P3 Protein B XL2->P3 2nd Reaction (Intermolecular)

Caption: Concentration dictates the crosslinking outcome.

The Chemistry of this compound

This compound is a homobifunctional crosslinker, meaning it has two identical reactive groups.[] These groups are N-hydroxysuccinimide esters, which react specifically with primary amines (–NH₂) found at the N-terminus of proteins and on the side chains of lysine residues.[2][14]

The reaction proceeds via nucleophilic attack of the unprotonated amine on the NHS ester's carbonyl carbon, resulting in the formation of a stable amide bond and the release of NHS as a byproduct.[2][3]

A critical, competing reaction is the hydrolysis of the NHS ester by water. This reaction regenerates the original carboxyl group on the crosslinker, rendering it inactive. The rate of hydrolysis is highly dependent on pH; it increases significantly as the pH rises.[15][16]

Key Reaction Parameters:

  • pH: The optimal pH for NHS ester reactions is a balance between amine reactivity and ester stability. Primary amines must be deprotonated to be nucleophilic, which is favored at higher pH. However, NHS ester hydrolysis is also accelerated at higher pH.[17] Therefore, a pH range of 7.2 to 8.5 is generally recommended for efficient conjugation.[2][3]

  • Buffers: Amine-containing buffers such as Tris and glycine are incompatible as they will compete with the target protein for reaction with the NHS ester.[2][18] Suitable buffers include Phosphate-Buffered Saline (PBS), HEPES, and Borate buffers.[19]

  • Temperature and Time: Reactions are typically performed for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C to minimize hydrolysis and protein degradation.[2][20]

G cluster_0 Reaction Pathways Crosslinker This compound Amine Protein-NH₂ (Primary Amine) Water H₂O (Water) Conjugation Desired Reaction: Amide Bond Formation Amine->Conjugation Hydrolysis Competing Reaction: Inactivation Water->Hydrolysis

Caption: The two competing reactions for an NHS ester.

Experimental Design & Protocols

Success in crosslinking hinges on careful optimization of reaction conditions. The following protocols provide a robust starting point for achieving either intramolecular or intermolecular crosslinking. It is highly recommended to first perform a titration of the crosslinker concentration to find the optimal molar excess for your specific system.[21][22][23]

Materials & Reagent Preparation
  • This compound: (e.g., BroadPharm BP-20617, BOC Sciences 13055590). Equilibrate the vial to room temperature before opening to prevent moisture condensation.[18][19]

  • Protein Sample: Purified protein(s) in an amine-free buffer (e.g., PBS, pH 7.4).

  • Reaction Buffer: Amine-free buffer, pH 7.2-8.5 (e.g., 20 mM HEPES, 50 mM Borate Buffer, or PBS).

  • Organic Solvent (Anhydrous): Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) to prepare the crosslinker stock solution.[2]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0.[24]

  • Analysis Tools: SDS-PAGE, Western Blotting, Mass Spectrometry, Size-Exclusion Chromatography (SEC).

Crosslinker Stock Solution (10 mM):

  • Briefly centrifuge the vial of this compound to collect the powder at the bottom.

  • Dissolve the required amount of crosslinker in anhydrous DMSO or DMF to make a 10 mM stock solution. For example, dissolve 4.0 mg of this compound (MW: 400.3 g/mol ) in 1 mL of DMSO.

  • Prepare this solution immediately before use as NHS esters are moisture-sensitive and will hydrolyze over time.[19]

Protocol 1: Favoring Intramolecular Crosslinking

This protocol is designed to analyze protein conformation or stabilize a single macromolecular complex. The key is using a low protein concentration.

G start Start prep Prepare Protein (0.1 - 0.5 mg/mL) in Reaction Buffer start->prep add_xl Add Bis-PEG2-NHS (10-50 fold molar excess) prep->add_xl incubate Incubate (e.g., 1 hr at RT) add_xl->incubate quench Quench Reaction (add Tris or Glycine to ~50 mM) incubate->quench analyze Analyze by SDS-PAGE, Western Blot, or Mass Spec quench->analyze end End analyze->end

Caption: Workflow for intramolecular crosslinking.

Step-by-Step Methodology:

  • Protein Preparation: Prepare a dilute solution of your target protein, typically in the range of 0.1 - 0.5 mg/mL , in an appropriate reaction buffer (e.g., PBS, pH 7.4).[20]

  • Crosslinker Addition: Add the freshly prepared 10 mM this compound stock solution to the protein solution. The optimal molar excess of crosslinker over protein should be determined empirically, but a good starting range is 10- to 50-fold molar excess .

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[25]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM (e.g., add 50 µL of 1 M Tris-HCl to a 1 mL reaction). Incubate for an additional 15 minutes.[24] This step is crucial to consume any unreacted NHS esters and prevent unwanted side reactions.[24]

  • Analysis: Analyze the reaction products. On an SDS-PAGE gel, intramolecularly crosslinked proteins may show a slight increase in mobility (more compact structure) compared to the unmodified protein, although this is not always observable. The primary confirmation often comes from mass spectrometry analysis, which can identify crosslinked peptides.

Protocol 2: Favoring Intermolecular Crosslinking

This protocol is designed to identify protein-protein interactions or to form protein oligomers. The key is using a high protein concentration.

G start Start prep Prepare Protein(s) (2 - 10 mg/mL) in Reaction Buffer start->prep add_xl Add Bis-PEG2-NHS (20-100 fold molar excess) prep->add_xl incubate Incubate (e.g., 30 min at RT) add_xl->incubate quench Quench Reaction (add Tris or Glycine to ~50 mM) incubate->quench analyze Analyze by SDS-PAGE, SEC, or Western Blot quench->analyze end End analyze->end

Caption: Workflow for intermolecular crosslinking.

Step-by-Step Methodology:

  • Protein Preparation: Prepare a concentrated solution of your target protein(s), typically in the range of 2 - 10 mg/mL , in the reaction buffer.[20] If studying a protein-protein interaction, mix the binding partners in the desired stoichiometry.

  • Crosslinker Addition: Add the freshly prepared 10 mM this compound stock solution. A starting range of 20- to 100-fold molar excess of crosslinker over total protein is recommended.

  • Incubation: Incubate the reaction for 30 minutes at room temperature. Shorter incubation times can help minimize the formation of large, non-specific aggregates.

  • Quenching: Stop the reaction by adding quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes.[2][24]

  • Analysis: Analyze the reaction products by SDS-PAGE. Intermolecular crosslinking will result in the appearance of new, higher molecular weight bands corresponding to dimers, trimers, and other oligomers. Western blotting can be used to confirm the identity of the proteins in these higher-order complexes.

Summary of Critical Parameters

The choice between intramolecular and intermolecular crosslinking is a function of carefully controlled reaction parameters. The table below summarizes the key variables and recommended starting conditions.

ParameterIntramolecular CrosslinkingIntermolecular CrosslinkingRationale
Protein Concentration Low (0.1 - 0.5 mg/mL)High (2 - 10 mg/mL)This is the primary determinant. Low concentration favors first-order kinetics; high concentration favors second-order kinetics.[10][12]
Crosslinker Molar Excess 10 - 50x20 - 100xHigher protein concentrations require more crosslinker to achieve efficient modification.
Reaction Time 30 - 120 minutes15 - 60 minutesShorter times for intermolecular reactions can reduce the formation of large, insoluble aggregates.
Primary Goal Stabilize conformation; probe topologyCapture protein-protein interactions; form oligomersThe goal dictates the required outcome and thus the experimental setup.
Expected SDS-PAGE Result Minimal change in mobilityAppearance of high MW bands (dimers, trimers, etc.)Visual confirmation of the crosslinking outcome.[23]

Applications in Drug Development and Research

The ability to control the type of crosslinking with reagents like this compound has profound implications for research and therapeutic development.

  • Antibody-Drug Conjugates (ADCs): The PEG spacer in this compound is highly advantageous in ADC development, improving the solubility and pharmacokinetic properties of the conjugate.[26][27][28] Intermolecular crosslinking strategies can be used to link cytotoxic drugs to antibodies.

  • Mapping Protein Interactions: Intermolecular crosslinking followed by mass spectrometry is a cornerstone technique for identifying the binding partners and interaction interfaces of a protein of interest within a cell lysate or a purified complex.[25][29]

  • Structural Biology: Intramolecular crosslinking provides distance constraints that are valuable for computational modeling of protein structures and for stabilizing protein complexes for analysis by techniques like cryo-electron microscopy.[1]

  • PEGylation: The attachment of PEG chains to therapeutic proteins (PEGylation) can increase their in-vivo half-life and reduce immunogenicity.[7][27][30] Bis-functional PEG linkers can be used to create specific protein architectures.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No/Low Crosslinking Efficiency - Inactive (hydrolyzed) crosslinker- Amine-containing buffer (e.g., Tris)- Incorrect pH- Insufficient crosslinker concentration- Prepare fresh crosslinker stock solution in anhydrous solvent immediately before use.- Use a non-amine buffer like PBS, HEPES, or Borate.[2]- Ensure reaction buffer pH is between 7.2 and 8.5.- Perform a titration to optimize the molar excess of the crosslinker.
Excessive Aggregation/Precipitation - Crosslinker concentration is too high- Protein concentration is too high- Reaction time is too long- Reduce the molar excess of the crosslinker.- Reduce the protein concentration.- Shorten the incubation time.
Desired product not favored (e.g., intermolecular instead of intra-) - Protein concentration is too high for intramolecular reaction- Significantly dilute the protein sample (e.g., to <0.5 mg/mL).[10]

Conclusion

This compound is a powerful and versatile tool for the covalent stabilization of proteins and their complexes. By understanding the kinetic principles that govern intramolecular versus intermolecular reactions, researchers can strategically manipulate experimental conditions—primarily protein concentration—to achieve their desired outcome. The protocols and principles outlined in this guide provide a comprehensive framework for harnessing the full potential of this crosslinker, enabling deeper insights into protein structure and function and advancing the development of novel bioconjugates and therapeutics.

References

  • Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. (2011-07-04). [Link]

  • General protein-protein cross-linking. PubMed. [Link]

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  • Overview of PEG Linkers & Their Applications. Technology Networks. [Link]

  • PEG Linkers And Their Applications In Different Fields. MolecularCloud. [Link]

  • Application Note – Protein Labeling with NHS Esters. Glen Research. [Link]

  • Application of PEG Linker. AxisPharm. [Link]

  • General Protein–Protein Cross-Linking. ResearchGate. [Link]

  • What is the best way to optimize the crosslinker concentration for protein interaction analysis? ResearchGate. [Link]

  • Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. NIH. [Link]

  • A comparative cross-linking strategy to probe conformational changes in protein complexes. NIH. [Link]

  • The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters. J-Stage. [Link]

  • Effect of Intra- versus Intermolecular Cross-Linking on the Supramolecular Folding of a Polymer Chain. ACS Publications. [Link]

  • This compound, CAS 65869-63-8. AxisPharm. [Link]

  • Intra vs Intermolecular. Oreate AI Blog. [Link]

  • Intra- vs Intermolecular Cross-Links in Poly(methyl methacrylate) Networks Containing Enamine Bonds. ACS Publications. [Link]

  • Effect of Intra- versus Intermolecular Cross-Linking on the Supramolecular Folding of a Polymer Chain. ResearchGate. [Link]

  • Effect of intra- versus intermolecular cross-linking on the supramolecular folding of a polymer chain. Pure. [Link]

  • Unravel the Molecular Dance: Intramolecular vs Intermolecular Comparison. Oreate AI Blog. [Link]

  • DBCO-Sulfo-NHS Ester. AWS. [Link]

  • This compound. PubChem - NIH. [Link]

  • What are intermolecular and intramolecular reactions? Quora. [Link]

  • Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1. PMC - NIH. [Link]

  • Kinetic principles of chemical cross-link formation for protein–protein interactions. PMC. [Link]

  • Intermolecular vs intramolecular reactions. YouTube. [Link]

  • Intramolecular vs. Intermolecular Reaction. University of Calgary. [Link]

  • How to cross-link proteins. G-Biosciences. [Link]

  • Optimizing protein crosslinking control: Synergistic quenching effects of glycine, histidine, and lysine on glutaraldehyde reactions. The Catholic University of Korea. [Link]

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Quenching Unreacted Bis-PEG2-NHS Ester in Solution: A Detailed Guide to Ensuring High-Quality Bioconjugates

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical process of quenching unreacted Bis-PEG2-NHS Ester in solution. Adherence to the principles and protocols outlined herein will ensure the integrity and reproducibility of your bioconjugation reactions, leading to high-quality, well-defined conjugates.

The Imperative of Quenching in Bioconjugation Chemistry

N-hydroxysuccinimide (NHS) esters are among the most prevalent reagents for the covalent modification of primary amines on biomolecules such as proteins, antibodies, and peptides.[1][2] this compound, a homobifunctional crosslinker, facilitates the creation of stable amide bonds with a defined polyethylene glycol (PEG) spacer, which can enhance the solubility and stability of the resulting conjugate.[1][3][4]

The high reactivity of NHS esters, while advantageous for efficient conjugation, necessitates a controlled termination step.[1][5] This process, known as quenching, is essential to prevent undesirable side reactions that can occur if the reactive NHS esters are left in solution.[1][5] Unquenched NHS esters can lead to non-specific binding, aggregation, and further modification of the target molecule, ultimately compromising the homogeneity and functionality of the final product.[1][5] Quenching effectively caps any remaining active NHS esters by introducing a small molecule containing a primary amine.[5]

Understanding the Reaction: NHS Ester Hydrolysis vs. Quenching

Throughout the conjugation process, NHS esters are susceptible to hydrolysis, a competing reaction with water that becomes more pronounced at higher pH levels.[5][6] While hydrolysis does inactivate the NHS ester, it is a relatively slow process. Relying solely on hydrolysis to terminate the reaction is not advisable as it offers poor control over the reaction endpoint.

A more effective and controlled approach is the addition of a quenching agent. Common quenching agents are small molecules rich in primary amines, such as Tris, glycine, lysine, or ethanolamine.[1][5] These agents rapidly react with any unreacted NHS ester via nucleophilic acyl substitution, forming a stable amide bond and effectively terminating the conjugation reaction.[5]

Figure 1: NHS Ester Reaction Pathways

G cluster_main NHS Ester Fate cluster_desired Desired Reaction cluster_quenching Quenching cluster_hydrolysis Competing Reaction NHS_Ester Unreacted This compound Conjugate Stable Amide Bond (Bioconjugate) NHS_Ester->Conjugate Aminolysis Quenched_Ester Inactive Quenched Product NHS_Ester->Quenched_Ester Rapid Reaction Hydrolyzed_Ester Inactive Hydrolyzed Product NHS_Ester->Hydrolyzed_Ester Hydrolysis Protein Target Biomolecule (-NH2) Protein->Conjugate Quencher Quenching Agent (e.g., Tris, Glycine) Quencher->Quenched_Ester Water Water (H2O) Water->Hydrolyzed_Ester

Caption: The diagram illustrates the possible reaction pathways for an unreacted this compound.

Choosing the Right Quenching Agent

The selection of an appropriate quenching agent is crucial and should be guided by the specific requirements of your experiment and downstream applications. An ideal quencher is a small, highly soluble molecule with a primary amine that does not interfere with the subsequent purification or analysis of your conjugate.

Quenching AgentTypical Final ConcentrationIncubation TimeKey Considerations
Tris 20-100 mM15-30 minutesA very common and effective quenching agent.[1][5] Can be prepared as a concentrated stock solution (e.g., 1M Tris-HCl, pH 8.0).[1]
Glycine 20-100 mM15-30 minutesA simple amino acid that is also a very effective quenching agent.[1][5] A good alternative if Tris interferes with downstream assays.[2]
Lysine 20-50 mM15-30 minutesAnother amino acid option for quenching.[1][5]
Ethanolamine 20-50 mM15-30 minutesAn alternative primary amine for quenching.[1][5]
Hydroxylamine 10-50 mM15-30 minutesCan be used to quench the reaction and will convert the NHS ester back to a hydroxamic acid.[1]

Experimental Protocols

Protocol 1: Quenching with Tris Buffer

This protocol outlines a general procedure for quenching a this compound reaction using a Tris buffer.

Materials:

  • Conjugation reaction mixture

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[1]

  • Purification supplies (e.g., desalting column or dialysis cassette)[6]

Procedure:

  • Prepare for Quenching: After the desired incubation time for your conjugation reaction (typically 30-60 minutes at room temperature or 2 hours at 4°C), prepare to add the quenching buffer.[1]

  • Add Quenching Buffer: Add the 1 M Tris-HCl, pH 8.0 quenching buffer to the reaction mixture to a final concentration of 50-100 mM. For example, add 50 µL of 1 M Tris-HCl to a 1 mL reaction volume for a final concentration of 50 mM.[1]

  • Incubate: Gently mix and incubate the reaction for an additional 15-30 minutes at room temperature.[1]

  • Purification: Purify the conjugate from the excess quenching reagent, unreacted NHS ester, and the NHS byproduct using a suitable method such as size-exclusion chromatography or dialysis.[1][6]

Protocol 2: Quenching with Glycine

This protocol provides an alternative quenching method using glycine.

Materials:

  • Conjugation reaction mixture

  • Quenching Solution: 1 M Glycine[6]

  • Purification supplies (e.g., desalting column or dialysis cassette)[6]

Procedure:

  • Prepare for Quenching: Following the conjugation reaction incubation, prepare to add the quenching solution.

  • Add Quenching Solution: Add the 1 M Glycine solution to the reaction mixture to a final concentration of 50-100 mM.[1]

  • Incubate: Gently mix and incubate for an additional 15-30 minutes at room temperature.[1]

  • Purification: Proceed with purification as described in Protocol 1, step 4.[1]

Figure 2: General Bioconjugation Workflow

G A 1. Prepare Protein Solution in Amine-Free Buffer B 2. Add this compound A->B C 3. Incubate (e.g., 30-60 min at RT) B->C D 4. Add Quenching Agent (e.g., Tris or Glycine) C->D E 5. Incubate (15-30 min at RT) D->E F 6. Purify Conjugate (Desalting/Dialysis) E->F G 7. Analyze Final Product F->G

Caption: A schematic of the key steps in a typical bioconjugation experiment involving an NHS ester.

Verification and Troubleshooting

While not always necessary for routine procedures, the completeness of the quenching reaction can be verified by analytical methods such as RP-HPLC or mass spectrometry to confirm the absence of the active NHS ester.

Troubleshooting Common Issues:

  • Low Conjugation Efficiency:

    • Hydrolyzed Reagent: Ensure the this compound is stored properly under desiccated conditions and brought to room temperature before opening to prevent moisture contamination.[7][8]

    • Incorrect Buffer: Use amine-free buffers such as PBS, HEPES, or borate for the conjugation reaction, as amine-containing buffers like Tris or glycine will compete with the target molecule.[2][7]

    • Suboptimal pH: The optimal pH for NHS ester reactions is between 7.2 and 8.5.[5][7]

  • Precipitation During Reaction:

    • Solvent Effects: Keep the volume of organic solvent (e.g., DMSO or DMF) used to dissolve the NHS ester to a minimum, typically below 10% of the final reaction volume.[7]

    • Protein Solubility: PEGylation can alter the solubility of the target protein. Consider optimizing the degree of labeling in a small-scale pilot experiment.[7]

Conclusion

Effective quenching is a cornerstone of successful bioconjugation with this compound. By understanding the underlying chemical principles and implementing a robust quenching protocol, researchers can ensure the creation of well-defined, stable, and functional conjugates. The selection of an appropriate quenching agent and adherence to optimized reaction conditions are paramount for achieving reproducible and high-quality results in drug development and other scientific applications.

References

  • ResearchGate. (2014). What is the best NHS quenching agent?. Retrieved from [Link]

  • AxisPharm. (n.d.). Bis-PEG-NHS. Retrieved from [Link]

  • AxisPharm. (n.d.). This compound, CAS 65869-63-8. Retrieved from [Link]

  • AxisPharm. (2024). Protocol for PEG NHS Reagents. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield with Bis-PEG2-NHS Ester Crosslinking

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Bis-PEG2-NHS Ester crosslinking. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during bioconjugation experiments. As a senior application scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to optimize your crosslinking reactions for maximal yield and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism of a this compound crosslinker?

A1: this compound is a homobifunctional crosslinker. This means it has two identical reactive groups, N-hydroxysuccinimide (NHS) esters, located at either end of a short polyethylene glycol (PEG) spacer.[1] The NHS esters react with primary amines (–NH₂), which are found at the N-terminus of proteins and on the side chain of lysine residues, to form stable amide bonds.[2][3][4] This reaction is most efficient within a pH range of 7.2 to 8.5.[1][2][5][6]

Q2: What is the most significant competing reaction that leads to low yield?

A2: The primary cause of low crosslinking efficiency is the hydrolysis of the NHS ester.[2][3][7][8] In the presence of water, the NHS ester group can be cleaved, forming an unreactive carboxylic acid and rendering the crosslinker incapable of conjugating to your target molecule.[6][9] The rate of this hydrolysis reaction is highly dependent on the pH of the buffer; it increases significantly at higher pH values.[2][3][7][10][11]

Q3: Can the this compound crosslinker react with other functional groups on a protein?

A3: While NHS esters are highly selective for primary amines, side reactions with other nucleophilic groups can occur, particularly under non-optimal conditions.[5][9] These include:

  • Hydroxyl groups: Residues like serine, threonine, and tyrosine can react to form unstable ester linkages.[5][12]

  • Sulfhydryl groups: Cysteine residues may react to form thioesters, which are less stable than the desired amide bond.[5][12]

  • Imidazole groups: The imidazole ring of histidine can also exhibit some reactivity.[5]

These side reactions are generally less favorable than the primary amine reaction but can become more prominent if accessible primary amines are limited or at a higher pH.[6][12]

Q4: Why is my protein precipitating after the crosslinking reaction?

A4: Protein precipitation post-labeling is often a sign of over-modification or solvent incompatibility. The addition of too many PEG linker molecules can alter the protein's native charge and structure, leading to aggregation and precipitation.[6] Additionally, if the this compound is first dissolved in an organic solvent like DMSO or DMF, a high final concentration of this solvent in the aqueous reaction mixture can destabilize the protein.[6]

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving issues of low yield in your crosslinking experiments.

Problem 1: Low or No Detectable Crosslinking
Potential Cause 1.1: Hydrolyzed NHS Ester Reagent

The NHS ester is highly sensitive to moisture.[13][14] If the reagent has been improperly stored or handled, it may have hydrolyzed before being added to your reaction.

Validation & Solution:

  • Proper Storage: Always store this compound desiccated at -20°C.[3][14]

  • Handling: Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[3][15][16]

  • Fresh Solutions: Prepare stock solutions of the crosslinker in an anhydrous organic solvent like DMSO or DMF immediately before use.[3][9][10] Do not store aqueous solutions of the reagent.[11]

  • Reactivity Check: You can perform a qualitative check of your NHS ester's reactivity. Dissolve a small amount in an amine-free buffer and measure the absorbance at 260 nm. Then, force complete hydrolysis by adding a strong base (e.g., NaOH) and remeasure the absorbance. A significant increase in absorbance indicates the release of N-hydroxysuccinimide and confirms the reagent was active.[15][16]

Potential Cause 1.2: Suboptimal Reaction Buffer

The composition and pH of your reaction buffer are critical for success.

Validation & Solution:

  • Amine-Free Buffers: Ensure your buffer does not contain primary amines (e.g., Tris, glycine), as these will compete with your target protein for reaction with the NHS ester.[1][2][3][14][17] Perform a buffer exchange into a non-amine-containing buffer such as PBS, HEPES, or bicarbonate buffer prior to starting the conjugation.[6]

  • Optimal pH: The ideal pH range for NHS ester reactions is typically 7.2 to 8.5.[2][6] A pH below this range will result in protonated amines that are not sufficiently nucleophilic.[9][11][18] Conversely, a pH above this range will dramatically increase the rate of hydrolysis, reducing the half-life of the crosslinker.[2][7][9][11] Use a calibrated pH meter to verify your buffer's pH.

pHHalf-life of NHS EsterImplication for Reaction Yield
7.04-5 hours (at 0°C)Slower reaction, but minimal hydrolysis.[2][7]
8.3-8.5Optimal Reaction RateBalances amine reactivity and hydrolysis for best results.[9][11]
8.610 minutes (at 4°C)Very rapid hydrolysis, leading to significantly lower yield.[2][7]
Potential Cause 1.3: Low Reactant Concentrations

At low protein concentrations, the competing hydrolysis reaction can outpace the desired bimolecular crosslinking reaction.[3][19]

Validation & Solution:

  • Increase Protein Concentration: If possible, increase the concentration of your target protein(s) in the reaction mixture. A typical starting concentration is 1-10 mg/mL.[9][11]

  • Optimize Molar Ratio: The molar excess of the crosslinker to the protein is a key parameter. A common starting point is a 10- to 50-fold molar excess of the crosslinker.[3] However, this may need to be empirically optimized for your specific system.[6][17]

Problem 2: Poor Reproducibility Between Experiments
Potential Cause 2.1: Inconsistent Reagent Handling

Variability in the storage and preparation of the this compound can lead to different levels of hydrolysis between experimental runs.

Validation & Solution:

  • Standard Operating Procedure (SOP): Develop and adhere to a strict SOP for the storage, handling, and preparation of the crosslinker. This includes always allowing the reagent to warm to room temperature before opening and preparing fresh solutions for each experiment.[6]

Potential Cause 2.2: Insufficient Quenching

If the reaction is not properly quenched, unreacted crosslinker can continue to react, leading to inconsistent results, especially if samples are analyzed at different time points.

Validation & Solution:

  • Effective Quenching: To stop the reaction, add a quenching buffer containing a high concentration of a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.[1][2][3][6] Incubate for an additional 15 minutes to ensure all unreacted NHS esters are deactivated.[1][20]

Experimental Protocols & Workflows

Protocol 1: General Protein-Protein Crosslinking

This protocol provides a general workflow for crosslinking two proteins using this compound.

1. Buffer Preparation & Exchange: a. Prepare a non-amine containing reaction buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES) and adjust the pH to 7.2-8.5.[2][6] b. If your protein samples are in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.[3][14]

2. Reagent Preparation: a. Allow the vial of this compound to equilibrate to room temperature before opening.[3] b. Immediately before use, dissolve the crosslinker in anhydrous DMSO or DMF to create a 10-250 mM stock solution.[3][9][20]

3. Crosslinking Reaction: a. Adjust the concentration of your protein mixture to 1-10 mg/mL in the reaction buffer.[9] b. Add a calculated molar excess (e.g., 10- to 50-fold) of the dissolved NHS ester to the protein solution while gently stirring.[3][9] c. Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C.[2][6]

4. Reaction Quenching: a. Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.[1][3][6] b. Incubate for an additional 15-30 minutes at room temperature to deactivate any unreacted crosslinker.[6]

5. Analysis: a. Remove excess crosslinker and quenching reagents by a desalting column or dialysis.[1] b. Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.[21][22][23]

Workflow Diagram: Troubleshooting Low Crosslinking Yield

This diagram outlines a logical decision-making process for troubleshooting low yield.

TroubleshootingWorkflow Start Low Crosslinking Yield Observed CheckReagent 1. Check NHS Ester Reagent Start->CheckReagent CheckBuffer 2. Verify Reaction Buffer CheckConcentration 3. Assess Reactant Concentrations CheckQuenching 4. Review Quenching Step Sol_Reagent Solution: - Store desiccated at -20°C. - Warm to RT before opening. - Prepare fresh solutions. CheckReagent->Sol_Reagent Is it compromised? Sol_Buffer Solution: - Use amine-free buffer (PBS, HEPES). - Confirm pH is 7.2-8.5. CheckBuffer->Sol_Buffer Is it incompatible? Sol_Concentration Solution: - Increase protein concentration. - Optimize crosslinker molar excess. CheckConcentration->Sol_Concentration Are they too low? Sol_Quenching Solution: - Add Tris or Glycine to 20-50mM. - Incubate for 15+ minutes. CheckQuenching->Sol_Quenching Is it incomplete? Sol_Reagent->CheckBuffer Sol_Buffer->CheckConcentration Sol_Concentration->CheckQuenching Success Yield Improved Sol_Quenching->Success ReactionMechanism cluster_reactants Reactants cluster_products Products Crosslinker This compound AmideBond Stable Amide Bond (Desired Product) Crosslinker->AmideBond Aminolysis (pH 7.2-8.5) Hydrolyzed Inactive Carboxylic Acid (Side Product) Crosslinker->Hydrolyzed Hydrolysis (competing reaction) Protein Protein-NH₂ (Primary Amine) Water H₂O NHS_Leaving N-hydroxysuccinimide (Leaving Group) AmideBond->NHS_Leaving releases Hydrolyzed->NHS_Leaving releases

Caption: The chemical pathways of NHS ester aminolysis versus hydrolysis.

References

  • Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Mod Chem appl, 2: 128. [Link]

  • Lu, X., et al. (2012). Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS. PubMed. [Link]

  • From Synthesis to Characterization of Site-Selective PEGylated Proteins. PMC - NIH. [Link]

  • PEGylation of Proteins: A Structural Approach. BioPharm International. [Link]

  • Side reactions of N-hydroxysuccinimide esters with nucleophiles. StackExchange. [Link]

  • How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. G-Biosciences. [Link]

  • Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]

  • Siwawannapong, K., et al. (2025). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. Royal Society of Chemistry. [Link]

  • Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides. Carnegie Mellon University. [Link]

  • Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. NIH. [Link]

  • Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. NIH. [Link]

  • Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. ACS Publications. [Link]

  • Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Glen Research. [Link]

  • N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. PMC - NIH. [Link]

  • Protocol for PEG NHS Reagents. AxisPharm. [Link]

  • General protein-protein cross-linking. PubMed. [Link]

  • Why do I have a low yield attaching amino-modified oligonucleotides to a NHS solid support. ResearchGate. [Link]

  • Bis-PEG-NHS. AxisPharm. [Link]

Sources

Technical Support Center: Preventing Protein Aggregation with Bis-PEG2-NHS Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for utilizing Bis-PEG2-NHS Ester to prevent protein aggregation. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical information, troubleshooting advice, and detailed protocols in a user-friendly question-and-answer format. As Senior Application Scientists, we have structured this guide to explain not just the "how" but the critical "why" behind each experimental step.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it prevent protein aggregation?

A: this compound is a homobifunctional crosslinking reagent.[1][2] It consists of two N-hydroxysuccinimide (NHS) ester groups at either end of a short, hydrophilic polyethylene glycol (PEG) spacer.[1][3]

  • Mechanism of Action: The NHS esters react with primary amines (specifically the ε-amino group of lysine residues and the N-terminal α-amino group) on the surface of proteins to form stable amide bonds.[4][5] By covalently linking these amine groups, this compound can work in two primary ways to prevent aggregation:

    • Intramolecular Crosslinking: It can link two lysine residues within the same protein molecule. This can stabilize the protein's native conformation, making it less likely to unfold or misfold, which are common precursors to aggregation.[6][7]

    • PEGylation Effect: The PEG spacer is hydrophilic and flexible.[8] Covalently attaching PEG chains to a protein's surface (a process known as PEGylation) increases its hydrodynamic volume and can sterically hinder protein-protein interactions that lead to aggregation.[9][10] This also improves the solubility and stability of the protein.[1][9]

Q2: What are the key advantages of using a PEGylated crosslinker like this compound?

A: The integrated PEG spacer offers several benefits over traditional hydrocarbon-based crosslinkers:

  • Increased Solubility: The hydrophilic PEG chain helps to keep both the reagent and the final protein conjugate soluble in aqueous buffers, reducing the risk of precipitation during the reaction.[8][11]

  • Reduced Immunogenicity: PEGylation is a well-established method for reducing the immunogenic response to therapeutic proteins.[12]

  • Minimized Aggregation: The PEG spacer itself helps prevent aggregation by creating a steric shield and improving solvation of the protein surface.[8][10]

  • Flexibility: The PEG linker provides a flexible spacer between the conjugated sites.[1]

Q3: What are the critical parameters to control during the crosslinking reaction?

A: The success of your experiment hinges on carefully controlling several factors:

  • pH: This is the most critical parameter. The reaction is most efficient between pH 7.2 and 8.5.[4][13] Below this range, primary amines are protonated and less reactive. Above this range, the NHS ester rapidly hydrolyzes, rendering it inactive.[14][15]

  • Buffer Composition: The buffer must be free of primary amines. Buffers like Tris and glycine will compete with your protein for reaction with the NHS ester, drastically reducing efficiency.[16][17] Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, Borate, or Bicarbonate buffers.[17][18]

  • Molar Ratio: The ratio of this compound to your protein needs to be optimized. Too little will result in low crosslinking efficiency, while too much can lead to excessive modification, intermolecular crosslinking, and aggregation.[19][20]

  • Temperature and Time: Reactions are typically run for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[17][21] Lower temperatures can help minimize hydrolysis of the NHS ester and may be beneficial for sensitive proteins.[14]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or no crosslinking efficiency is observed.

  • DOT Script for Troubleshooting Low Yield

    G Start Low Crosslinking Yield Check_pH Is pH 7.2-8.5? Start->Check_pH Check_Buffer Is Buffer Amine-Free? (e.g., PBS, HEPES) Start->Check_Buffer Check_Reagent Is NHS Ester Active? Start->Check_Reagent Check_Ratio Is Molar Ratio Optimized? Start->Check_Ratio Check_Protein Are Protein Amines Accessible? Start->Check_Protein Solution_pH Adjust pH to 8.0-8.3 using Bicarbonate or Borate buffer. Check_pH->Solution_pH No Solution_Buffer Buffer exchange into PBS or HEPES. Check_Buffer->Solution_Buffer No Solution_Reagent Use fresh, anhydrous DMSO/DMF to dissolve a fresh aliquot of reagent. Check_Reagent->Solution_Reagent No Solution_Ratio Perform titration experiment (e.g., 5x, 10x, 20x, 50x molar excess). Check_Ratio->Solution_Ratio No Solution_Protein Consider mild denaturation/refolding or use a longer-chain crosslinker. Check_Protein->Solution_Protein No

    Caption: Troubleshooting workflow for low crosslinking yield.

  • Potential Causes & Solutions:

    • Cause: Incorrect Buffer pH. The reaction between the NHS ester and the primary amine is highly pH-dependent.[15][18]

      • Solution: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5. A pH of 8.3 is often a good starting point for maximizing amine reactivity while managing hydrolysis.[14][18] Verify the pH of your buffer immediately before use.

    • Cause: Competing Amines in Buffer. Buffers containing primary amines, such as Tris or glycine, will quench the reaction.[16][22]

      • Solution: Perform a buffer exchange on your protein sample into an amine-free buffer like PBS, HEPES, or Borate buffer prior to adding the crosslinker.[17][21]

    • Cause: Hydrolyzed/Inactive NHS Ester. this compound is moisture-sensitive.[8][23] If stored improperly or dissolved in aqueous solution for too long before use, it will hydrolyze and become non-reactive.

      • Solution: Always equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.[21][23] Prepare a fresh stock solution in an anhydrous (dry) organic solvent like DMSO or DMF immediately before use and discard any unused portion of the solution.[17][24]

    • Cause: Insufficient Molar Excess. The concentration of the crosslinker may be too low to achieve a detectable level of modification.

      • Solution: Increase the molar excess of this compound to protein. Perform a titration experiment starting with a 10- to 50-fold molar excess to determine the optimal ratio for your specific protein.[21][25]

Problem 2: Protein precipitates or aggregates during/after the reaction.

  • Potential Causes & Solutions:

    • Cause: Excessive Intermolecular Crosslinking. A high concentration of both the protein and the crosslinker can favor the formation of large, insoluble intermolecularly crosslinked complexes.[19][26]

      • Solution: Optimize the molar ratio. Try reducing the molar excess of the crosslinker. Additionally, you can perform the reaction at a lower protein concentration to reduce the probability of intermolecular events.[20]

    • Cause: Over-modification of the Protein. Extensive modification of lysine residues can alter the protein's isoelectric point (pI) and surface charge, potentially leading to a decrease in solubility and subsequent precipitation.[19]

      • Solution: Reduce the molar excess of the crosslinker and/or decrease the reaction time. The goal is to achieve sufficient stabilization with minimal modification.

    • Cause: Use of Organic Solvent. While necessary to dissolve the crosslinker, adding a high percentage of DMSO or DMF to the aqueous reaction can denature some sensitive proteins, causing them to aggregate.

      • Solution: Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10% (v/v), and ideally is kept below 5%.[21] Add the crosslinker stock solution to the protein solution slowly while gently stirring.

Problem 3: How do I stop (quench) the reaction?

  • Cause: Unreacted this compound can continue to crosslink proteins or react with other components in downstream applications.

    • Solution: Quenching is essential for controlling the reaction.[27] Add a small molecule containing a primary amine to consume any remaining active NHS esters.

      • Recommended Quenching Reagents: Add Tris, glycine, or lysine to a final concentration of 20-100 mM.[27][28]

      • Procedure: Incubate for an additional 15-30 minutes at room temperature after adding the quenching buffer.[8][27]

Key Experimental Protocols

Protocol 1: Intramolecular Crosslinking to Stabilize a Monomeric Protein

This protocol aims to stabilize a protein against aggregation by introducing intramolecular crosslinks.

  • Protein Preparation:

    • Start with a purified protein solution at a concentration of 1-5 mg/mL.

    • Perform a buffer exchange into an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.0). This can be done via dialysis or using a desalting column.[21]

  • Crosslinker Preparation (Perform Immediately Before Use):

    • Equilibrate the vial of this compound to room temperature.

    • Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF. For example, to make 100 µL of a 10 mM solution (MW = 400.34 g/mol ), dissolve 0.4 mg of the reagent in 100 µL of anhydrous DMSO.[1][21]

  • Crosslinking Reaction:

    • Calculate the volume of the 10 mM crosslinker stock solution needed to achieve the desired molar excess (e.g., start with a 20-fold molar excess).

    • Add the calculated volume of the crosslinker solution to the protein solution while gently vortexing.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[8]

  • Quenching the Reaction:

    • Add a 1 M Tris-HCl pH 8.0 solution to the reaction mixture to a final concentration of 50 mM (e.g., add 5 µL of 1 M Tris per 100 µL of reaction volume).

    • Incubate for 15 minutes at room temperature to quench all unreacted NHS esters.[27]

  • Removal of Excess Reagent:

    • Remove unreacted crosslinker and quenching reagents by dialysis or size-exclusion chromatography (e.g., a desalting column) into a suitable storage buffer.[17]

  • DOT Script for Experimental Workflow

    G Start Start: Purified Protein Buffer_Ex 1. Buffer Exchange (Amine-Free Buffer, pH 8.0) Start->Buffer_Ex Reaction 3. Crosslinking Reaction (Add XL to Protein, RT, 30-60 min) Buffer_Ex->Reaction Prep_XL 2. Prepare Fresh Crosslinker (10 mM in anhydrous DMSO) Prep_XL->Reaction Quench 4. Quench Reaction (Add 50 mM Tris, RT, 15 min) Reaction->Quench Purify 5. Purify Conjugate (Dialysis / Desalting Column) Quench->Purify End End: Stabilized Protein Purify->End

    Caption: General workflow for protein stabilization.

Protocol 2: Characterization of Crosslinked Products

It is crucial to verify the outcome of your crosslinking reaction.

  • SDS-PAGE Analysis:

    • Purpose: To visualize changes in molecular weight.

    • Method: Run samples of your uncrosslinked (control) and crosslinked protein on an SDS-PAGE gel.

    • Expected Result: Intramolecularly crosslinked proteins may show a slight increase in mobility (run faster) compared to the unmodified protein due to a more compact structure. Intermolecularly crosslinked species will appear as higher molecular weight bands (dimers, trimers, etc.).[25]

  • Size-Exclusion Chromatography (SEC):

    • Purpose: To assess the aggregation state and hydrodynamic radius.

    • Method: Analyze both control and crosslinked samples by SEC.

    • Expected Result: A successfully stabilized, monomeric protein should elute as a single, sharp peak at the same or slightly earlier retention time than the control. The formation of aggregates will be evident by the appearance of peaks in the void volume or at earlier elution times.[29]

  • Mass Spectrometry (MS):

    • Purpose: To confirm covalent modification and identify crosslinked sites.[30][31]

    • Method: Analyze the intact crosslinked protein to confirm an increase in mass corresponding to the addition of the crosslinker. For detailed analysis, digest the protein (e.g., with trypsin) and analyze the resulting peptides by LC-MS/MS to identify the specific lysine residues that have been crosslinked.[32]

Data Presentation

Table 1: Recommended Reaction Conditions & Troubleshooting Summary

ParameterRecommended RangeIssue if DeviatedSolution
pH 7.2 - 8.5 (Optimal: 8.0-8.3)[4][18]Low YieldAdjust pH; use fresh buffer.
Buffer Type PBS, HEPES, Borate, Bicarbonate[17]Low YieldBuffer exchange into an amine-free buffer.
Molar Excess 10x - 50x (Protein dependent)[21][25]Low Yield or AggregationPerform a molar ratio titration.
Temperature 4°C - 25°C (Room Temp)[14]Low Yield (hydrolysis)Use 4°C for longer reactions or sensitive proteins.
Reaction Time 30 min - 4 hours[17][21]Low Yield or AggregationOptimize incubation time.
Quenching Agent 20-100 mM Tris or Glycine[27]Uncontrolled ReactionAdd quenching agent and incubate for 15 min.

Table 2: Stability of NHS Esters as a Function of pH

pHTemperature (°C)Approximate Half-life
7.044-5 hours[4]
8.04~1 hour[14]
8.64~10 minutes[4]

This table illustrates the critical impact of pH on the stability of the NHS ester. The rate of hydrolysis increases significantly as the pH becomes more alkaline.[4][14]

References
  • Vagenende, V., Yap, M. G., & Trout, B. L. (2009). Mechanisms of Protein Stabilization and Prevention of Protein Aggregation by Glycerol. Biochemistry, 48(46), 11084–11096. [Link]

  • Zahoor, M., & Ikram, A. (2022). Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity. BioMed Research International, 2022, 9857314. [Link]

  • Kao, A., Chiu, C. L., Vellucci, D., Yang, Y., Patel, V. R., Guan, S., Randall, A., Hong, J., Uchida, K., & Houk, K. N. (2011). Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy. Analytical chemistry, 83(5), 1594–1601. [Link]

  • Kao, A., Chiu, C. L., Vellucci, D., Yang, Y., Patel, V. R., Guan, S., Randall, A., Hong, J., Uchida, K., & Houk, K. N. (2011). Characterization of Protein Cross-Links via Mass Spectrometry and an Open-Modification Search Strategy. Analytical Chemistry, 83(5), 1594–1601. [Link]

  • Raso, S. W., Clark, E., & Krishnan, S. (2005). Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study. Protein Science, 14(7), 1784–1794. [Link]

  • This compound, CAS 65869-63-8. AxisPharm. [Link]

  • Roberts, C. J. (2014). Therapeutic Protein Aggregation: Mechanisms, Design, and Control. Trends in Biotechnology, 32(7), 372–380. [Link]

  • Protein aggregation: Challenges approaches for mitigation. PipeBio. [Link]

  • Schey, K. L., Wang, Z., & Rose, K. L. (2016). How PEGylation Influences Protein Conformational Stability. Protein and peptide letters, 23(8), 699–707. [Link]

  • Wang, W., Nema, S., & Teagarden, D. (2010). Protein Aggregation - Mechanisms, Detection, and Control. International Journal of Pharmaceutics, 390(2), 89–99. [Link]

  • Troubleshooting Guides. Creative Biolabs. [Link]

  • NHS ester protocol for labeling proteins. Abberior Instruments. [Link]

  • Mechanisms of protein stabilization and prevention of protein aggregation by glycerol. Semantic Scholar. [Link]

  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link]

  • Alegria-Schaffer, A. (2014). General protein-protein cross-linking. Methods in enzymology, 539, 81–87. [Link]

  • Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]

  • Bis-PEG-NHS. AxisPharm. [Link]

  • Characterization of protein unfolding by fast cross-linking mass spectrometry using di-ortho-phthalaldehyde cross-linkers. Semantic Scholar. [Link]

  • Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Molecular & Cellular Proteomics, 19(1), 193-204. [Link]

  • Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. University of Oxford. [Link]

  • O'Reilly, F. J., & Rappsilber, J. (2018). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical reviews, 118(13), 6306–6359. [Link]

  • New Insights into the Mechanisms of Age-Related Protein-Protein Crosslinking in the Human Lens. Progress in retinal and eye research, 40, 1–21. [Link]

  • Strategies for successful crosslinking and bioconjugation applications. YouTube. [Link]

  • Enhancing protein dynamics analysis with hydrophilic polyethylene glycol cross-linkers. Nature Communications, 14(1), 3824. [Link]

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Bis-PEG2-NHS Ester hydrolysis rate at different pH values

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Bis-PEG2-NHS Ester, a homobifunctional crosslinker widely used in bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on a critical aspect of using this reagent: managing its hydrolysis. Understanding and controlling the rate of hydrolysis is paramount to achieving efficient and reproducible conjugation results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound, and why is its hydrolysis a concern?

A1: this compound is a chemical crosslinking reagent used to connect molecules that contain primary amine (-NH₂) groups, such as proteins, peptides, or amino-modified oligonucleotides.[1] It features two N-hydroxysuccinimide (NHS) ester groups at either end of a short, hydrophilic polyethylene glycol (PEG) spacer. The NHS esters react with primary amines to form stable amide bonds.[2]

Hydrolysis is a major concern because it is a competing reaction where water molecules attack the NHS ester, converting it into an unreactive carboxylic acid.[3] This process consumes the reagent, reduces the efficiency of your desired conjugation reaction, and can complicate downstream purification and analysis.[4][5] The rate of this undesirable hydrolysis is highly dependent on the pH of your reaction buffer.[6]

Q2: How does pH affect the stability and hydrolysis rate of the this compound?

A2: The pH of the aqueous reaction buffer is the most critical factor governing the stability of an NHS ester.[7] The relationship is straightforward: as the pH increases, the rate of hydrolysis increases dramatically. [8]

  • At acidic pH (below 7.0): The NHS ester is relatively stable against hydrolysis. However, the target primary amines on your biomolecule are protonated (e.g., -NH₃⁺), making them poor nucleophiles and thus unreactive toward the NHS ester.[3]

  • At neutral to slightly alkaline pH (7.2 - 8.5): This range represents the optimal compromise. A sufficient portion of the primary amines are deprotonated and nucleophilic (-NH₂) to react efficiently, while the NHS ester maintains a reasonable half-life.[2][9]

  • At high pH (above 8.5): The hydrolysis rate becomes extremely rapid, significantly reducing the half-life of the NHS ester. For instance, the half-life can drop from several hours at pH 7 to just minutes at pH 8.6.[2][5]

The following table summarizes the approximate half-life of a typical NHS ester at various pH values and temperatures. While the PEG linker may slightly alter these values, they provide an excellent guideline for experimental design.

pHTemperatureApproximate Half-lifeCitations
7.04°C4 - 5 hours[2][7][10]
7.425°C> 2 hours
8.04°C~1 hour[10]
8.5 - 8.64°C~10 minutes[2][5]
9.025°C< 9 minutes[6]
Q3: What is the chemical mechanism behind NHS ester hydrolysis and the desired amine reaction?

A3: Both the desired conjugation (aminolysis) and the undesired hydrolysis are nucleophilic acyl substitution reactions. The NHS ester's carbonyl carbon is electrophilic and is attacked by a nucleophile.

  • Aminolysis (Desired Reaction): The deprotonated primary amine (-NH₂) on the target molecule acts as the nucleophile, attacking the NHS ester. This forms a stable amide bond and releases N-hydroxysuccinimide (NHS) as a leaving group.[3]

  • Hydrolysis (Competing Reaction): A water molecule (or more accurately, a hydroxide ion, OH⁻, which is more abundant at higher pH) acts as the nucleophile. This attack results in the formation of an unreactive carboxylate group and also releases NHS.[3]

The diagram below illustrates this critical competition. The key to successful conjugation is to favor the aminolysis pathway by optimizing reaction conditions.

G cluster_0 Reaction Pathways Reagent This compound (R-CO-NHS) Conjugate Stable Amide Bond (R-CO-NH-Protein) Reagent->Conjugate Hydrolyzed Inactive Carboxylic Acid (R-COOH) Reagent->Hydrolyzed Amine Primary Amine (Protein-NH₂) Amine->Reagent Aminolysis (Desired Reaction) pH 7.2-8.5 Water Water / Hydroxide (H₂O / OH⁻) Water->Reagent Hydrolysis (Competing Reaction) Rate increases with pH

Caption: Competing reactions of NHS ester: aminolysis vs. hydrolysis.

Q4: I am seeing low conjugation efficiency. Could hydrolysis be the cause, and how can I troubleshoot it?

A4: Yes, excessive hydrolysis is a primary cause of low conjugation efficiency. Here is a troubleshooting guide to address this issue:

  • Verify Buffer pH and Composition:

    • Action: Remeasure the pH of your conjugation buffer right before use. The optimal range is typically 8.3-8.5.[3][11]

    • Rationale: Buffers can change pH over time, especially carbonate buffers which can absorb atmospheric CO₂. An incorrect pH can either slow the reaction (if too low) or accelerate hydrolysis (if too high).

    • Critical Check: Ensure your buffer is free of primary amines (e.g., Tris, Glycine), as these will compete with your target molecule for reaction with the NHS ester.[2][12] Use buffers like phosphate (PBS), borate, or HEPES.[1]

  • Prepare NHS Ester Stock Solution Correctly:

    • Action: Always dissolve the this compound in an anhydrous (water-free) organic solvent like DMSO or DMF immediately before adding it to your aqueous reaction.[7][11] Do not prepare aqueous stock solutions of the ester.[7]

    • Rationale: NHS esters are highly susceptible to hydrolysis. Preparing the stock in a dry organic solvent minimizes its exposure to water until the moment of reaction.[13]

  • Optimize Reaction Time and Temperature:

    • Action: For reactions at pH 8.0-8.5, an incubation time of 30-60 minutes at room temperature or 2-4 hours at 4°C is typical.[1][2]

    • Rationale: Prolonged incubation times, especially at higher pH, simply provide more opportunity for hydrolysis to occur after the initial, rapid aminolysis phase is complete.

  • Increase Reactant Concentrations:

    • Action: If possible, increase the concentration of your target protein or molecule. The recommended range is typically 1-10 mg/mL.[11]

    • Rationale: The desired aminolysis reaction is a bimolecular reaction, and its rate is dependent on the concentration of both reactants. Hydrolysis, however, is pseudo-first-order as the concentration of water is constant. Therefore, higher protein concentrations favor the desired conjugation over hydrolysis.[1]

The following workflow diagram outlines the key decision points for minimizing hydrolysis.

Caption: Experimental workflow for minimizing NHS ester hydrolysis.

Experimental Protocols

Protocol 1: Preparation of Amine-Free Conjugation Buffer

This protocol describes the preparation of 0.1 M Sodium Borate Buffer, pH 8.5, a common and effective buffer for NHS ester conjugations.[12]

Materials:

  • Sodium Borate (Boric Acid, Sodium Salt)

  • Hydrochloric Acid (HCl) solution (e.g., 1 M)

  • High-purity water (Milli-Q or equivalent)

  • Calibrated pH meter

Procedure:

  • Weigh out the appropriate amount of Sodium Borate to make a 0.1 M solution (e.g., 3.81 g for 100 mL).

  • Dissolve the powder in approximately 90% of the final desired volume of high-purity water.

  • Place the solution on a stir plate with a magnetic stir bar.

  • Slowly add HCl dropwise while monitoring the pH with a calibrated meter. Adjust the pH to exactly 8.5.

  • Once the pH is stable at 8.5, transfer the solution to a volumetric flask and add water to the final volume.

  • Filter the buffer through a 0.22 µm filter for sterilization and to remove any particulates. Store at 4°C. It is recommended to use the buffer within 1-2 weeks.

Protocol 2: General Procedure for Protein Conjugation with this compound

This protocol provides a general method for conjugating a protein with the crosslinker. The molar ratio of crosslinker to protein should be optimized empirically, but a 10- to 20-fold molar excess of the NHS ester is a good starting point.[3]

Materials:

  • Protein solution (2-5 mg/mL in amine-free buffer from Protocol 1)

  • This compound

  • Anhydrous DMSO

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[9]

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Ensure your protein solution is in the correct conjugation buffer (pH 8.3-8.5) and at an appropriate concentration.

  • NHS Ester Stock Preparation: Immediately before starting the reaction, weigh the required amount of this compound and dissolve it in anhydrous DMSO to create a 10 mM stock solution. Vortex briefly to ensure it is fully dissolved.[3]

  • Conjugation Reaction: While gently stirring or vortexing the protein solution, add the calculated volume of the 10 mM NHS ester stock solution to achieve the desired molar excess.

  • Incubation: Incubate the reaction at room temperature for 1 hour or at 4°C for 2-4 hours. Protect from light if any components are light-sensitive.[1]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris per 1 mL of reaction). Incubate for an additional 15 minutes at room temperature.[1][9] This step consumes any unreacted NHS ester.

  • Purification: Remove excess, unreacted, and hydrolyzed crosslinker, as well as the quenching agent, by a suitable method such as size-exclusion chromatography (e.g., G-25 column) or dialysis.[12] The purified conjugate is now ready for downstream applications.

References

  • BenchChem. (2025).
  • BenchChem. (2025). An In-depth Technical Guide to the Stability and Storage of N-Hydroxysuccinimide (NHS) Ester Compounds.
  • BenchChem. (2025). Application Notes: Quenching Acid-PEG2-NHS Ester Reactions.
  • BenchChem. (n.d.). Technical Support Center: Palmitic Acid N-hydroxysuccinimide Ester Reactions.
  • Thermo Fisher Scientific. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
  • National Institutes of Health (NIH). (n.d.). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine.
  • Creative Proteomics. (n.d.). Amine-Reactive Crosslinker Overview.
  • BenchChem. (2025). A Researcher's Guide to Amine-Reactive Crosslinkers: NHS Esters vs.
  • IDT (Integrated DNA Technologies). (n.d.). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides.
  • National Institutes of Health (NIH). (n.d.). Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling.
  • Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
  • Tocris Bioscience. (n.d.).
  • BroadPharm. (n.d.). DBCO-Sulfo-NHS Ester.
  • Thermo Fisher Scientific. (n.d.). DyLight NHS Ester Quenchers.
  • ResearchGate. (n.d.).
  • Nojima, Y., Iguchi, K., Suzuki, Y., & Sato, A. (2009). The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters. Biological & Pharmaceutical Bulletin, 32(3), 523-526. [Link]

  • BroadPharm. (n.d.). Instructions for Bis-NHS-(PEG)n crosslinkers.
  • Lumiprobe. (n.d.).

Sources

Technical Support Center: Troubleshooting Side Reactions of NHS Esters with Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-hydroxysuccinimide (NHS) ester chemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize NHS esters for bioconjugation. Here, we will delve into the common side reactions encountered during the labeling of proteins, peptides, and other biomolecules, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.

I. Foundational Knowledge: The Intended Reaction and Its Competitors

N-hydroxysuccinimide esters are widely used reagents for covalently modifying biomolecules due to their ability to form stable amide bonds with primary amines.[1] The primary targets for this reaction are the ε-amino group of lysine residues and the α-amino group at the N-terminus of a protein.[2][3] The reaction proceeds through a nucleophilic acyl substitution mechanism, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester.[4][] This forms a stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[4][6]

However, the success of this conjugation is often challenged by competing side reactions. The most significant of these is the hydrolysis of the NHS ester in aqueous solutions, where water acts as a nucleophile.[1][4] This leads to the formation of an inactive carboxylic acid and significantly reduces the efficiency of the desired conjugation.[1] Furthermore, under certain conditions, NHS esters can react with other nucleophilic amino acid side chains, leading to off-target modifications.[7][8]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your NHS ester conjugation experiments, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low or No Conjugation Yield

Possible Cause 1: Hydrolysis of the NHS Ester

  • Why it happens: NHS esters are susceptible to hydrolysis, a reaction that competes with the desired amine reaction.[9] The rate of hydrolysis is highly dependent on pH, increasing significantly in more alkaline conditions.[6][9] For instance, the half-life of an NHS ester can be several hours at pH 7 but can drop to just minutes at pH 9.[4]

  • Troubleshooting Steps:

    • Optimize Reaction pH: The optimal pH for NHS ester reactions is a compromise between ensuring the amine is deprotonated and minimizing hydrolysis. A pH range of 7.2 to 8.5 is generally recommended, with pH 8.3-8.5 often cited as optimal.[2][10]

    • Prepare Fresh Reagents: Always prepare your NHS ester solution immediately before use.[11] If the NHS ester is not readily soluble in your aqueous buffer, dissolve it in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) first.[1][11]

    • Check Reagent Quality: Ensure your NHS ester reagent has not degraded due to improper storage. Store NHS esters in a desiccated environment at -20°C.[12] You can perform a qualitative activity test by intentionally hydrolyzing a small amount with a base and measuring the increase in absorbance at 260 nm, which corresponds to the release of NHS.[11][13]

Possible Cause 2: Incompatible Buffer System

  • Why it happens: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, will compete with your target molecule for reaction with the NHS ester.[6][14] This significantly reduces the yield of your desired conjugate.[14]

  • Troubleshooting Steps:

    • Use Amine-Free Buffers: Always use buffers that do not contain primary amines. Recommended buffers include phosphate, carbonate-bicarbonate, HEPES, and borate.[6][14]

    • Buffer Exchange: If your protein is in an incompatible buffer, perform a buffer exchange into a suitable amine-free buffer before starting the conjugation reaction.[15]

Possible Cause 3: Protonated Target Amines

  • Why it happens: The reactive species is the unprotonated primary amine (-NH₂).[16] At acidic pH, the amine group is predominantly in its protonated, non-nucleophilic form (-NH₃⁺), which is unreactive towards the NHS ester.[4][16]

  • Troubleshooting Steps:

    • Maintain Optimal pH: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5 to have a sufficient concentration of deprotonated amines available for reaction.[4][]

Problem 2: Non-Specific Labeling and Off-Target Reactions

Possible Cause: Reaction with Other Nucleophilic Amino Acid Residues

  • Why it happens: While NHS esters are highly selective for primary amines, they can react with other nucleophilic side chains, especially under non-optimal conditions.[7][8] These side reactions can lead to the formation of less stable bonds and a heterogeneous product.

    • Tyrosine, Serine, and Threonine: The hydroxyl groups of these residues can be acylated by NHS esters, forming less stable ester bonds.[7][8] This reactivity is more pronounced at higher pH.[7][17] Some studies have even shown that at acidic pH, tyrosine can be more reactive than lysine.[18][19]

    • Cysteine: The sulfhydryl group of cysteine is a potent nucleophile and can react with NHS esters to form a thioester linkage.[8]

    • Histidine: The imidazole ring of histidine has also been reported to show some reactivity.[12]

  • Troubleshooting Steps:

    • Strict pH Control: Maintain the reaction pH within the recommended range of 7.2-8.5 to favor the reaction with primary amines.[6]

    • Optimize Reaction Time: Shorter reaction times can help minimize the occurrence of slower side reactions. Typical reaction times are 30 minutes to 2 hours at room temperature or 2 to 4 hours at 4°C.[]

    • Consider Molar Ratio: Using a large excess of the NHS ester can sometimes drive reactions with less reactive nucleophiles. Optimize the molar ratio of NHS ester to your target molecule.

III. Quantitative Data Summary

Understanding the kinetics of the competing reactions is crucial for optimizing your experiments.

Table 1: Half-life of NHS Ester Hydrolysis at Various pH and Temperatures
pHTemperature (°C)Half-lifeReference(s)
7.004-5 hours[6][9]
7.4Not specified>120 minutes[20]
8.6410 minutes[6][9]
9.0Not specified<9 minutes[20]

This table clearly demonstrates the dramatic increase in the rate of hydrolysis with an increase in pH.

Table 2: Reactivity of NHS Esters with Different Amino Acid Side Chains
Amino AcidNucleophilic GroupRelative ReactivityResulting BondBond Stability
Lysineε-Amino (-NH₂)HighAmideVery Stable
N-Terminusα-Amino (-NH₂)HighAmideVery Stable
TyrosinePhenolic Hydroxyl (-OH)ModerateEsterLess Stable
SerineHydroxyl (-OH)LowEsterLess Stable
ThreonineHydroxyl (-OH)LowEsterLess Stable
CysteineSulfhydryl (-SH)ModerateThioesterLabile
HistidineImidazoleLowAcyl-imidazoleUnstable

This table provides a general overview of the potential for off-target modifications. The actual reactivity can be influenced by the local microenvironment of the amino acid within the protein.[21]

IV. Visualizing the Reaction Pathways

To better understand the chemistry involved, the following diagrams illustrate the intended reaction and the primary side reactions.

G cluster_main Desired Reaction: Aminolysis cluster_side Side Reaction: Hydrolysis NHS NHS Ester Amide Stable Amide Bond NHS->Amide Reacts with Amine Primary Amine (Lysine, N-Terminus) Amine->Amide NHS_byproduct NHS Amide->NHS_byproduct Releases NHS_hydrolysis NHS Ester CarboxylicAcid Inactive Carboxylic Acid NHS_hydrolysis->CarboxylicAcid Reacts with Water Water (H₂O) Water->CarboxylicAcid NHS_byproduct_hydrolysis NHS CarboxylicAcid->NHS_byproduct_hydrolysis Releases G cluster_primary Primary Targets cluster_secondary Potential Off-Targets NHS_Ester NHS Ester Lysine Lysine (ε-NH₂) NHS_Ester->Lysine High Reactivity N_Terminus N-Terminus (α-NH₂) NHS_Ester->N_Terminus High Reactivity Tyrosine Tyrosine (-OH) NHS_Ester->Tyrosine Moderate Reactivity Serine Serine (-OH) NHS_Ester->Serine Low Reactivity Threonine Threonine (-OH) NHS_Ester->Threonine Low Reactivity Cysteine Cysteine (-SH) NHS_Ester->Cysteine Moderate Reactivity

Caption: Reactivity of NHS esters with various amino acid side chains.

V. Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with an NHS Ester
  • Buffer Preparation: Prepare an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-8.5). Ensure the pH is accurately adjusted. [6]2. Protein Preparation: If necessary, perform a buffer exchange to transfer your protein into the prepared reaction buffer. Adjust the protein concentration (typically 1-10 mg/mL). [10]3. NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). [22]4. Reaction Initiation: Add the calculated molar excess of the NHS ester stock solution to the protein solution while gently vortexing. A 10- to 20-fold molar excess is a common starting point. [22]5. Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. [12]If using a light-sensitive reagent, protect the reaction from light.

  • Quenching (Recommended): Stop the reaction by adding a quenching reagent like Tris or glycine to a final concentration of 50-100 mM. [6][12]This will consume any unreacted NHS ester.

  • Purification: Remove excess, unreacted reagent and byproducts using a desalting column, gel filtration, or dialysis. [12]

Protocol 2: Qualitative Test for NHS Ester Activity

This protocol allows you to quickly assess if your NHS ester is still reactive. [11][13]

  • Materials:

    • NHS ester reagent

    • Amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5)

    • 0.5 M NaOH

    • Spectrophotometer and quartz cuvettes

  • Procedure: a. Prepare Reagent Solution: Weigh 1-2 mg of the NHS ester and dissolve it in 2 mL of the amine-free buffer. If not water-soluble, first dissolve in 250 µL of anhydrous DMSO/DMF, then add the buffer. [11] b. Prepare Control: Create a control solution with the same buffer and solvent (if used) but without the NHS ester. c. Initial Reading: Zero the spectrophotometer at 260 nm with the control solution. Measure and record the initial absorbance (A_initial) of the NHS ester solution. [11] d. Hydrolysis: Add a small volume of 0.5 M NaOH to the NHS ester solution to raise the pH and induce rapid hydrolysis. e. Final Reading: After a few minutes, measure the absorbance at 260 nm again (A_final).

  • Interpretation: A significant increase in absorbance (A_final > A_initial) indicates the release of NHS and confirms that the reagent was active. [3]

VI. Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of an NHS ester? A1: The primary reaction is a nucleophilic acyl substitution with a primary amine (-NH₂), most commonly found on the ε-amino group of lysine residues and the α-amino group of a protein's N-terminus. This reaction forms a stable amide bond. [12] Q2: Can I use Tris buffer for my NHS ester reaction? A2: No. Buffers containing primary amines, such as Tris and glycine, are incompatible with NHS ester reactions because they compete with the target molecule, leading to significantly reduced conjugation efficiency. [6][14] Q3: My NHS ester is not soluble in water. What should I do? A3: Many NHS esters have limited aqueous solubility and should be dissolved in a minimal amount of a dry, water-miscible organic solvent like DMSO or DMF before being added to the reaction buffer. [1][11]It is crucial to use anhydrous grade solvents to prevent premature hydrolysis. [11] Q4: How does temperature affect the reaction? A4: Higher temperatures will increase the rate of both the desired aminolysis and the undesired hydrolysis. Reactions are typically performed at room temperature for shorter durations or at 4°C for longer, overnight incubations to better control the reaction with sensitive proteins. [] Q5: What is the best way to stop or "quench" the reaction? A5: The reaction can be effectively stopped by adding a small molecule containing a primary amine, such as Tris, glycine, or hydroxylamine. [6][14]This will react with and consume any excess NHS ester.

Q6: I'm seeing protein precipitation after adding the NHS ester solution. What could be the cause? A6: This can be caused by a high concentration of the organic solvent (DMSO or DMF) used to dissolve the NHS ester. Try to use the most minimal volume of organic solvent necessary to dissolve the reagent before adding it to your aqueous protein solution. [14]

VII. References

  • Kalk, A., & Sinz, A. (2009). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of Mass Spectrometry, 44(6), 876-886. Retrieved from [Link]

  • Kalk, A., & Sinz, A. (2009). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of Mass Spectrometry, 44(6), 876-886. Retrieved from [Link]

  • Biel, B., et al. (2018). Preparation of activated NHS-esters and their reaction with nucleophilic amino acid residues present in proteins. Chemical Society Reviews, 47(2), 577-628. Retrieved from [Link]

  • Chemistry Stack Exchange. (2012). Side reactions of N-hydroxysuccinimide esters with nucleophiles. Retrieved from [Link]

  • Zecha, J., et al. (2019). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Analytical Chemistry, 91(21), 13586-13594. Retrieved from [Link]

  • G-Biosciences. (2015). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. Retrieved from [Link]

  • Maeda, T., et al. (2010). The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters. Journal of Oleo Science, 59(10), 549-554. Retrieved from [Link]

  • Glen Research. (2020). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

  • Lindsey, J. S., & Jiang, B. (2018). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. Bioconjugate Chemistry, 29(8), 2755-2765. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Troubleshooting Guides. Retrieved from [Link]

  • Wang, J., et al. (2021). NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots. Journal of the American Chemical Society, 143(30), 11624-11633. Retrieved from [Link]

  • Leavell, M. D., et al. (2004). Strategy for Selective Chemical Cross-Linking of Tyrosine and Lysine Residues. Journal of the American Society for Mass Spectrometry, 15(11), 1604-1611. Retrieved from [Link]

  • ResearchGate. (2017). Degree of substitution - conjugation of amioacids/proteins from its amino groups with NHS?. Retrieved from [Link]

  • ResearchGate. (2004). Strategy for selective chemical cross-linking of tyrosine and lysine residues. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Bis-PEG2-NHS Ester Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Bis-PEG2-NHS Ester applications. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered when working with this versatile homobifunctional crosslinker. My goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.

Part 1: Frequently Asked Questions (FAQs)

Here, we address the most common initial hurdles faced during the experimental setup.

Q1: My this compound is not dissolving in my aqueous reaction buffer. What should I do?

This is the most frequent challenge. Many N-hydroxysuccinimide (NHS) esters, including the Bis-PEG2 variant, exhibit limited solubility in aqueous solutions.[1][2] The standard and highly recommended procedure is to first dissolve the this compound in a small volume of a dry, water-miscible organic solvent.[2][3][4]

  • Recommended Solvents: Anhydrous (water-free) Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are the solvents of choice.[1][3][4][5]

  • Critical Consideration: The organic solvent must be anhydrous.[1][5] Any moisture present will lead to the hydrolysis of the NHS ester, rendering it inactive for your conjugation reaction.[5][6] When using DMF, ensure it is a high-quality, amine-free grade, as DMF can degrade to dimethylamine, which will compete for reaction with the NHS ester.[3]

Q2: What is the optimal pH for reacting this compound with my protein/molecule?

The optimal pH for reacting an NHS ester with a primary amine is within the range of 7.2 to 8.5.[7] Many protocols specify a more precise pH of 8.3-8.5 to maximize reaction efficiency.[3][4]

This pH range is a crucial compromise:

  • Amine Reactivity: It is high enough to ensure that a significant portion of the primary amines (like the ε-amino group of lysine) on your target molecule are deprotonated (-NH2) and thus nucleophilic, ready to attack the ester.[8]

  • Ester Stability: It is not so alkaline as to cause excessively rapid hydrolysis of the NHS ester itself, which is a competing reaction.[4][8]

Q3: Why is the choice of buffer so important for this reaction?

The buffer composition is critical to prevent unintended side reactions. You must use a buffer that is free of primary amines.[3][4] Buffers like Tris (tris(hydroxymethyl)aminomethane) or glycine contain primary amines and will actively compete with your target molecule for reaction with the this compound, drastically reducing your conjugation efficiency.[2][4]

Recommended Amine-Free Buffers:

  • Phosphate-Buffered Saline (PBS)[2][7][]

  • Sodium Bicarbonate Buffer[2][3][4]

  • HEPES Buffer[7]

  • Borate Buffer[4][7]

If your protein of interest is in an incompatible buffer, a buffer exchange step via dialysis or a desalting column is a mandatory prerequisite.[2]

Q4: How should I properly store and handle my this compound reagent?

Proper storage is paramount to maintaining the reagent's activity. Bis-PEG2-NHS esters are highly sensitive to moisture.[7][10]

  • Storage: Store the reagent at -20°C, protected from moisture with a desiccant.[7][10][11]

  • Handling: Before opening the vial, always allow it to equilibrate completely to room temperature.[6][7][10] This prevents atmospheric moisture from condensing on the cold powder, which would lead to hydrolysis.[6][7] It is best practice to aliquot the reagent upon first use to minimize repeated opening and exposure to air.[2]

Part 2: In-Depth Troubleshooting Guide

When experiments yield unexpected results, a systematic approach is key. This section explores common problems, their probable causes, and logical solutions.

Problem 1: Low or No Conjugation Efficiency

You've run your reaction, but analysis (e.g., SDS-PAGE, HPLC) shows little to no formation of your desired conjugate.

dot

Caption: Troubleshooting workflow for low conjugation yield.

  • Potential Cause A: Inactive NHS Ester. The most common culprit is that the this compound has hydrolyzed due to improper storage or handling.[2][6]

    • Solution: Always use a fresh aliquot of the reagent that has been stored under desiccated conditions.[2] Allow the vial to warm to room temperature before opening to prevent moisture condensation.[6][7]

  • Potential Cause B: Incompatible Buffer. Your reaction buffer contains primary amines (e.g., Tris, glycine) that are competing with your target molecule.[4][12]

    • Solution: Perform a buffer exchange into an amine-free buffer like PBS, HEPES, or Borate prior to the reaction.[2][7]

  • Potential Cause C: Suboptimal pH. The pH of your reaction is outside the optimal 7.2-8.5 range.[7] If the pH is too low, the amines on your protein will be protonated and non-reactive.[8] If it's too high, the hydrolysis of the NHS ester will outcompete the conjugation reaction.[12][13][14]

    • Solution: Carefully prepare and verify the pH of your reaction buffer. A pH of 8.3-8.5 is often a good starting point for optimization.[3][4]

  • Potential Cause D: Dilute Reactants. Hydrolysis is a first-order reaction with respect to the NHS ester, while the desired conjugation is a second-order reaction. In very dilute solutions, hydrolysis is kinetically favored.[12][10]

    • Solution: If possible, increase the concentration of your protein or target molecule (a typical starting range is 1-10 mg/mL).[2][4] You can also adjust the molar excess of the NHS ester.

Problem 2: Precipitation Observed During Reaction

You add the dissolved this compound to your protein solution, and the solution becomes cloudy or a precipitate forms.

  • Potential Cause A: Solvent Shock. The addition of the organic solvent (DMSO/DMF) used to dissolve the NHS ester is causing your protein to precipitate.[2]

    • Solution: Minimize the volume of the organic solvent. Prepare a more concentrated stock of the NHS ester in DMSO/DMF so that the final concentration of the organic solvent in the reaction mixture is kept to a minimum, ideally below 10%.[2] Add the NHS ester stock solution slowly to the protein solution while gently stirring or vortexing to ensure rapid mixing.

  • Potential Cause B: Change in Protein Solubility. The PEGylation process itself can alter the physicochemical properties of your protein, sometimes leading to decreased solubility at a certain degree of modification. This can also be an issue with hydrophobic crosslinkers, though the PEG spacer in this compound is designed to enhance aqueous solubility.[15][][17]

    • Solution: Perform a small-scale pilot experiment with varying molar ratios of the NHS ester to your protein. This will help you determine the optimal degree of labeling that maintains the solubility of your conjugate.[2]

Part 3: Key Experimental Protocols & Data

Protocol 1: Preparation of this compound Stock Solution

This protocol is foundational for ensuring your reagent is active and ready for conjugation.

  • Remove the vial of this compound from -20°C storage.

  • Place the unopened vial on the bench and allow it to equilibrate to room temperature for at least 20 minutes. This step is critical to prevent moisture condensation. [6][7]

  • Prepare your chosen anhydrous solvent (e.g., molecular sieve-treated DMSO or DMF).[1]

  • Once equilibrated, briefly centrifuge the vial to ensure all powder is at the bottom.

  • Carefully open the vial and add the anhydrous solvent to create a concentrated stock solution (e.g., 10-100 mM). Use a syringe with a needle to handle the anhydrous solvent to minimize exposure to air.

  • Dissolve the powder by gently vortexing.

  • This stock solution should be used immediately. [5] Storage of NHS esters in solution, even in anhydrous organic solvents, is not recommended for ensuring maximum reactivity.[3]

Table 1: Reaction Parameter Guidelines

ParameterRecommended RangeRationale & Key Considerations
pH 7.2 - 8.5Balances amine reactivity with NHS ester stability.[7] A pH of 8.3-8.5 is often cited as ideal.[3][4]
Buffer PBS, HEPES, Borate, BicarbonateMust be free of primary amines like Tris or glycine.[3][4]
Temperature 4°C to Room Temp. (25°C)Lower temperatures minimize hydrolysis but may require longer incubation times.
Incubation Time 30 min - 4 hours (RT) or Overnight (4°C)Highly dependent on the specific reactants, concentrations, and temperature.
Molar Excess of NHS Ester 5- to 20-fold over proteinThis should be empirically optimized for each specific application to achieve the desired degree of labeling.[4]
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve bimolecular reaction efficiency.[2][4]

Protocol 2: General Protein Conjugation

  • Preparation: Ensure your protein (or other amine-containing molecule) is in the appropriate amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, pH 8.3).[3][4]

  • NHS Ester Solution: Immediately before starting, prepare a fresh stock solution of this compound in anhydrous DMSO or DMF as described in Protocol 1.[4]

  • Reaction: Add the calculated amount (e.g., a 10- to 20-fold molar excess) of the dissolved this compound to the protein solution while gently vortexing.[4]

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight, with gentle mixing.[3]

  • Quenching (Optional but Recommended): To stop the reaction, add a quenching buffer containing primary amines to a final concentration of 20-100 mM.[2][10] Common quenching agents are 1 M Tris-HCl, pH 8.0, or 1 M glycine.[2] Incubate for an additional 15-30 minutes at room temperature.[2]

  • Purification: Remove excess, unreacted crosslinker and byproducts (N-hydroxysuccinimide) using a desalting column, dialysis, or size-exclusion chromatography appropriate for your conjugate.[3]

Table 2: NHS Ester Hydrolysis Half-Life

The stability of the NHS ester is highly dependent on pH and temperature. This data underscores the importance of working efficiently once the reagent is in an aqueous environment.

pHTemperatureApproximate Half-lifeSource
7.00°C4 - 5 hours[12]
8.64°C10 minutes[13]
7.4RT~128 - 166 minutes[14]
9.0RT~5 - 9 minutes[14]

dot

Hydrolysis_vs_Conjugation cluster_0 Reaction Environment NHS_Ester This compound (Active Reagent) Conjugate Protein-Amide-PEG-... (Desired Product) NHS_Ester->Conjugate Aminolysis (pH 7.2-8.5) Hydrolyzed_Ester Inactive Carboxylic Acid (Side Product) NHS_Ester->Hydrolyzed_Ester Hydrolysis (Increases with pH) Protein_NH2 Protein-NH2 (Target Amine) H2O H2O (Water)

Caption: Competing reactions in NHS ester chemistry.

By understanding these principles and following these guidelines, you will be well-equipped to troubleshoot any issues with your this compound experiments and achieve reliable, reproducible results.

References

  • This compound, CAS 65869-63-8. AxisPharm. [Link]

  • The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters. J-Stage. [Link]

Sources

Navigating the Nuances of Bioconjugation: A Technical Guide to Buffer Selection for Bis-PEG2-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

San Diego, CA – January 2, 2026 – In the intricate world of bioconjugation, precision is paramount. Researchers and drug development professionals frequently employ homobifunctional crosslinkers like Bis-PEG2-NHS Ester to create complex biomolecular structures. However, the success of these reactions hinges critically on a seemingly simple yet profoundly impactful parameter: the choice of reaction buffer. This technical support guide, designed for scientists at the forefront of research and development, provides in-depth, experience-driven insights into optimizing this compound reaction efficiency through strategic buffer selection.

The Core Challenge: A Tale of Two Reactions

The efficacy of a this compound crosslinking reaction is determined by the competition between two key chemical events: the desired aminolysis and the undesirable hydrolysis.[]

  • Aminolysis: The intended reaction where a primary amine (-NH2) from the target molecule attacks the N-hydroxysuccinimide (NHS) ester, forming a stable amide bond.[2]

  • Hydrolysis: A competing reaction where water molecules attack the NHS ester, rendering it inactive and unable to conjugate to the target amine.[3]

The pH of the reaction buffer is the master regulator of this competition. While a higher pH increases the nucleophilicity of the target primary amines (making them more reactive), it also dramatically accelerates the rate of NHS ester hydrolysis.[3][4] This delicate balance necessitates a carefully chosen buffer system to maximize the yield of the desired conjugate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a this compound reaction?

The generally accepted optimal pH range for NHS ester reactions is between 7.2 and 8.5.[5][6] However, for maximal efficiency, a more specific pH of 8.3 to 8.5 is often recommended.[7][8][9] This range provides a favorable balance, ensuring a sufficient concentration of deprotonated, reactive primary amines while keeping the rate of NHS ester hydrolysis manageable.[4][10]

Q2: Which buffers should I use for my this compound conjugation?

It is crucial to use a buffer that is free of primary amines.[11][12] Recommended buffers include:

  • Phosphate-Buffered Saline (PBS): A common choice, particularly for proteins that are sensitive to higher pH. The reaction will be slower, but the NHS ester is more stable, which may necessitate longer incubation times.[12][13]

  • Sodium Bicarbonate Buffer: Frequently recommended as it provides an effective buffering capacity within the optimal pH range of 8.0-8.5.[2][10][14]

  • Sodium Borate Buffer: Another suitable alkaline buffer for NHS ester reactions.[12][15]

  • HEPES Buffer: A good buffering agent in the physiological pH range of 7.2-8.0.[12][15]

Q3: Are there any buffers I should absolutely avoid?

Yes. Buffers containing primary amines are incompatible with NHS ester reactions as they will compete with your target molecule, leading to significantly reduced or no yield.[11][16] Buffers to avoid include:

  • Tris (tris(hydroxymethyl)aminomethane): A common laboratory buffer that contains a primary amine and will react with the NHS ester.[10][16]

  • Glycine: Often used to quench NHS ester reactions, it contains a primary amine and should not be present during the conjugation step.[12]

  • Buffers containing ammonium ions: These can also interfere with the reaction.[10]

Q4: My this compound won't dissolve in my aqueous buffer. What should I do?

This is a common issue as many NHS esters have limited aqueous solubility.[13] The standard procedure is to first dissolve the this compound in a small volume of a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[6][11] This stock solution is then added to your aqueous reaction mixture. It is critical to use anhydrous, high-quality solvents to prevent premature hydrolysis of the NHS ester.[13] Be aware that DMF can degrade to form dimethylamine, which will react with the NHS ester; if your DMF has a "fishy" odor, it should not be used.[16]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Conjugation Incompatible Buffer: Use of an amine-containing buffer (e.g., Tris, Glycine).[16]Perform a buffer exchange of your protein into a recommended amine-free buffer (e.g., PBS, Bicarbonate, Borate) using a desalting column or dialysis.[12][17]
Suboptimal pH: The reaction pH is too low, resulting in protonated, unreactive amines.[4]Adjust the pH of your reaction buffer to the optimal range of 8.3-8.5 using a calibrated pH meter.[7][8]
Hydrolyzed NHS Ester: The this compound was exposed to moisture during storage or the reaction pH is too high, leading to rapid hydrolysis.[3][18]Use a fresh vial of the reagent, ensuring it has been stored under desiccated conditions.[18] For reactions at higher pH, minimize the reaction time.[19]
Inconsistent Results pH Drift During Reaction: The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is acidic and can lower the pH of a weakly buffered solution over time.[7][8]Use a buffer with sufficient buffering capacity (e.g., 0.1 M) or monitor and adjust the pH during the reaction, especially for large-scale conjugations.[7][8]
Variable Reagent Quality: The this compound or the organic solvent used for dissolution is of poor quality.Use high-purity, anhydrous DMSO or DMF for dissolving the NHS ester.[16] Confirm the activity of the NHS ester if it is old or has been improperly stored.
Precipitation During Reaction Protein Insolubility: The conjugation of PEG chains may alter the solubility of your protein.Conduct a small-scale pilot experiment to determine the optimal degree of labeling that maintains protein solubility.
Solvent-Induced Precipitation: The addition of DMSO or DMF to the aqueous reaction mixture causes the protein to precipitate.Minimize the volume of the organic solvent, typically keeping it below 10% of the total reaction volume.

Data-Driven Decisions: Understanding NHS Ester Stability

The stability of the this compound is inversely proportional to the pH of the aqueous solution. As the pH increases, the half-life of the NHS ester decreases dramatically due to accelerated hydrolysis.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[3][5]
8.04~1 hour[20]
8.6410 minutes[3][5]

This data underscores the importance of prompt execution of the conjugation reaction after the aqueous NHS ester solution has been prepared.

Visualizing the Reaction and Buffer Selection Workflow

Reaction_Mechanism cluster_reactants Reactants cluster_competing_reactions Competing Reactions cluster_products Products Bis_PEG2_NHS This compound Aminolysis Desired Aminolysis Bis_PEG2_NHS->Aminolysis pH 7.2-8.5 Hydrolysis Undesired Hydrolysis Bis_PEG2_NHS->Hydrolysis Accelerated at higher pH Target_Amine Target Molecule with Primary Amine (-NH2) Target_Amine->Aminolysis Conjugate Stable Amide Bond (Conjugated Product) Aminolysis->Conjugate Inactive_Ester Inactive Hydrolyzed Ester Hydrolysis->Inactive_Ester

Caption: Competing reactions in this compound conjugation.

Buffer_Selection_Workflow start Start: Buffer Selection check_amine Does the buffer contain primary amines? start->check_amine avoid Avoid this buffer (e.g., Tris, Glycine) check_amine->avoid Yes check_ph Is the pH between 7.2 and 8.5? check_amine->check_ph No recommended Recommended Buffer (e.g., PBS, Bicarbonate, Borate, HEPES) check_ph->recommended Yes adjust_ph Adjust pH to 7.2-8.5 check_ph->adjust_ph No proceed Proceed with conjugation recommended->proceed adjust_ph->recommended

Sources

Technical Support Center: Troubleshooting Guide for Bis-PEG2-NHS Ester Conjugations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Bis-PEG2-NHS Ester conjugations. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into successfully using homobifunctional NHS ester crosslinkers. Here, we address common challenges in a direct question-and-answer format, explaining the causality behind experimental choices to ensure your success.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section covers the core principles of NHS ester chemistry that are crucial for designing a successful conjugation experiment.

Q1: What is the chemical basis for a this compound reaction?

This compound is a homobifunctional crosslinker, meaning it has two identical reactive groups (N-hydroxysuccinimide esters) separated by a hydrophilic polyethylene glycol (PEG) spacer.[1][2] The NHS esters react with primary amines (-NH₂), such as the N-terminus of a protein or the ε-amino group of a lysine residue, to form a stable, covalent amide bond.[3][4][5] The reaction proceeds via nucleophilic acyl substitution, where the unprotonated amine attacks the carbonyl carbon of the NHS ester, releasing N-hydroxysuccinimide (NHS) as a byproduct.[5][6]

Q2: What is the single most critical parameter for this reaction?

The single most critical parameter is pH . The entire success of the conjugation hinges on finding a delicate balance.[4]

  • Amine Reactivity: For the reaction to occur, the target primary amine must be deprotonated (in its -NH₂ form) to act as a nucleophile.[4] At a pH below the amine's pKa (around 10.5 for lysine), it is predominantly protonated (-NH₃⁺) and non-reactive.[4] As the pH increases, more of the amine is deprotonated and available for reaction.[4]

  • NHS Ester Stability: Unfortunately, the NHS ester itself is susceptible to hydrolysis, a competing reaction where water attacks the ester, rendering it inactive.[4][5] The rate of this hydrolysis reaction increases dramatically with pH.[3][4]

Therefore, the optimal pH is a compromise that maximizes amine reactivity while minimizing hydrolysis. For most applications, this optimal window is pH 7.2 to 8.5 .[3][7][8] Many protocols cite pH 8.3-8.5 as the ideal for achieving the highest efficiency.[5][7][9]

Q3: Which buffers should I use, and which should I absolutely avoid?

The choice of buffer is critical because it must not contain primary amines, which would compete with your target molecule for reaction with the NHS ester.[7][10][11]

Recommended Buffers (Amine-Free)Incompatible Buffers (Contain Primary Amines)
Phosphate-Buffered Saline (PBS), pH 7.2-7.5[7][12]Tris (Tris-buffered saline, TBS)[3][7]
Sodium Bicarbonate, pH 8.3-8.5[9][13]Glycine[7][10]
Borate, pH 8.0-9.0[3][12]Any buffer with primary amine components
HEPES, pH 7.2-8.0[3][7][10]Ammonium Salts (e.g., Ammonium Sulfate)[10]
  • Expert Tip: If your protein is in an incompatible buffer like TBS, you must perform a buffer exchange via dialysis or a desalting column before starting the conjugation.[7][10][11]

Q4: My this compound won't dissolve in my aqueous buffer. What should I do?

This is expected behavior. Many non-sulfonated NHS esters, including Bis-PEG2-NHS, have limited solubility in aqueous solutions.[3][9]

Solution: Always dissolve the NHS ester in a small amount of a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[7][9][14] Add this stock solution to your protein solution while gently vortexing. The final concentration of the organic solvent should ideally be kept below 10% of the total reaction volume to avoid impacting protein stability.[3][7]

Causality: It is crucial to use an anhydrous (water-free) solvent and to prepare the solution fresh because any moisture will cause the NHS ester to hydrolyze before it has a chance to react with your protein.[7][11] High-quality DMF is important, as degraded DMF can contain dimethylamine, which will react with the NHS ester.[9]

Part 2: Troubleshooting Guide - When Things Go Wrong

This section addresses specific experimental failures in a question-and-answer format.

Q5: My conjugation yield is very low or zero. What went wrong?

This is the most common issue and can be traced back to one of several root causes. Let's diagnose them systematically.

Potential Cause 1: Inactive NHS Ester The NHS ester is highly susceptible to hydrolysis. If it was exposed to moisture during storage or if the stock solution was prepared too far in advance, it may be completely inactive.[7][11]

  • Troubleshooting Step: Always use a fresh vial of reagent if possible. Ensure it is stored properly under desiccated conditions.[7] Prepare the DMSO/DMF stock solution immediately before adding it to the reaction.[11]

Potential Cause 2: Incorrect Buffer You may have inadvertently used a buffer containing primary amines (e.g., Tris, glycine). These molecules are present in vast molar excess compared to your protein and will consume the NHS ester before it can react with your target.[7][10]

  • Troubleshooting Step: Verify the composition of all buffers used. Perform a buffer exchange into a recommended amine-free buffer like PBS or Bicarbonate.[11]

Potential Cause 3: Suboptimal pH If the reaction pH is too low (e.g., <7.0), the primary amines on your protein will be protonated (-NH₃⁺) and non-reactive.[4][5]

  • Troubleshooting Step: Confirm the pH of your reaction buffer. Adjust to the optimal range of pH 7.2-8.5.[7]

Potential Cause 4: Dilute Protein Solution In dilute protein solutions, the hydrolysis of the NHS ester (a reaction with water) can outcompete the conjugation reaction (a reaction with the protein).[2][11]

  • Troubleshooting Step: If possible, increase the concentration of your protein to 1-10 mg/mL to improve reaction kinetics.[7]

Q6: My protein precipitated out of solution during or after the reaction. Why?

Precipitation is typically caused by a change in the protein's solubility characteristics.

Potential Cause 1: Over-labeling or Crosslinking Bis-PEG2-NHS is a homobifunctional crosslinker. Excessive modification of surface lysines can neutralize their positive charges and alter the protein's isoelectric point and solubility. Furthermore, the two reactive ends can link multiple protein molecules together, leading to large, insoluble aggregates.[11]

  • Troubleshooting Step: Reduce the molar excess of the this compound in your reaction. A 5- to 20-fold molar excess is a common starting point, but this must be optimized.[7] You can also shorten the reaction time or perform the reaction at a lower temperature (4°C) to slow the kinetics.[7]

Potential Cause 2: Solvent Effects The addition of the organic solvent (DMSO/DMF) used to dissolve the NHS ester may cause your protein to precipitate, especially if the protein is sensitive or the solvent volume is too high.[7]

  • Troubleshooting Step: Minimize the volume of organic solvent added to the reaction mixture, ensuring it does not exceed 10% of the total reaction volume.[7]

Q7: How do I stop the reaction?

Once the desired incubation time is complete, you must quench the reaction to stop any unreacted NHS ester from continuing to modify your protein or other components.[15][16]

  • Solution: Add a quenching buffer, which is a buffer that contains a high concentration of primary amines. The most common choices are 1 M Tris-HCl or 1 M glycine , added to a final concentration of 20-100 mM.[7][10][15] Incubate for 15-30 minutes at room temperature to ensure all active NHS esters are consumed.[7][15]

Part 3: Visualizations & Data
Key Reaction Parameters Summary
ParameterRecommended RangeRationale & Key Considerations
pH 7.2 - 8.5 (Optimal: 8.3-8.5)Balances amine reactivity (favored at high pH) with NHS ester stability (favored at low pH).[3][7][9]
Temperature 4°C to Room Temp. (20-25°C)Room temperature is faster (0.5-4 hours). 4°C slows hydrolysis but requires longer incubation (e.g., overnight).[3][7]
Incubation Time 0.5 - 4 hours (RT) or 2-12 hours (4°C)Must be optimized for each specific system.[3][7][9]
Molar Excess 5- to 20-fold (NHS Ester : Protein)Starting point for optimization. Too low leads to poor yield; too high can cause precipitation.[5][7]
Protein Conc. 1 - 10 mg/mLHigher concentrations favor the desired conjugation reaction over the competing hydrolysis reaction.[7]
Diagram: The Core Reaction Dilemma

This diagram illustrates the central challenge of NHS ester chemistry: the competition between the desired reaction with the target amine (aminolysis) and the undesired side reaction with water (hydrolysis).

G cluster_0 Reaction Environment (Aqueous Buffer, pH 7.2-8.5) reagent This compound (Active) product Protein-NH-CO-PEG-... (Stable Conjugate) reagent->product hydrolyzed HOOC-PEG-... (Inactive Acid) reagent->hydrolyzed protein Protein-NH2 (Target Molecule) protein->reagent Desired Reaction (Aminolysis) water H₂O (Solvent) water->reagent Competing Side-Reaction (Hydrolysis)

Caption: Competing reactions of an NHS ester: aminolysis vs. hydrolysis.

Diagram: Standard Experimental Workflow

This diagram outlines the logical flow of a typical conjugation experiment from preparation to analysis.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Purification & Analysis prep_protein Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 8.0) reaction Add NHS Ester to Protein (Target Molar Excess) Incubate (e.g., 1 hr @ RT) prep_protein->reaction prep_nhs Dissolve this compound in Anhydrous DMSO (Immediately Before Use) prep_nhs->reaction quench Add Quenching Buffer (e.g., 1M Tris, pH 8.0) Incubate (15-30 min) reaction->quench purify Purify Conjugate (e.g., Desalting Column, Dialysis) quench->purify analyze Analyze Results (SDS-PAGE, HPLC, MS) purify->analyze

Caption: Standard workflow for this compound conjugation.

Part 4: Key Experimental Protocols
Protocol 1: Standard Conjugation of this compound to a Protein

This protocol provides a general guideline. Optimization is required for each specific protein and application.[7]

Materials:

  • Protein of interest (1-10 mg/mL)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 (or PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification tools (e.g., desalting column or dialysis cassette)

Procedure:

  • Protein Preparation: Ensure your protein is in the chosen amine-free Reaction Buffer. If not, perform a buffer exchange.

  • Prepare NHS Ester Solution: Immediately before use, weigh out the required amount of this compound and dissolve it in a minimal volume of anhydrous DMSO to create a concentrated stock (e.g., 10-20 mM).[5]

  • Initiate Conjugation: Add the calculated volume of the NHS ester stock solution to the protein solution while gently stirring or vortexing. Aim for a 10- to 20-fold molar excess of the NHS ester over the protein as a starting point for optimization.[10]

  • Incubation: Incubate the reaction at room temperature for 1 hour or at 4°C for 2-4 hours.[17]

  • Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[15] Incubate for an additional 30 minutes at room temperature.[10]

  • Purification: Remove excess, non-reacted crosslinker and quenching buffer salts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).[18]

Protocol 2: Analysis of Conjugation by SDS-PAGE

SDS-PAGE is a straightforward method to qualitatively assess the outcome of a PEGylation reaction.[19] The covalent attachment of the PEG linker will cause a visible shift in the molecular weight of the protein.

Procedure:

  • Sample Collection: Collect aliquots of your protein at key stages:

    • T=0 (Unmodified protein, before adding NHS ester)

    • T=end (After quenching, before purification)

    • Post-Purification

  • Sample Preparation: Mix each aliquot with an appropriate volume of SDS-PAGE loading buffer (e.g., Laemmli buffer) and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a suitable polyacrylamide gel (e.g., 4-20% Tris-Glycine gel). Run the gel according to the manufacturer's instructions alongside a molecular weight marker.

  • Staining: Stain the gel with a protein stain like Coomassie Brilliant Blue.

  • Analysis: Compare the lanes.

    • The unmodified protein lane (T=0) will show a single band at the expected molecular weight.

    • The conjugated sample lane (T=end) should show a band (or a smear of bands) at a higher molecular weight, corresponding to the PEGylated protein. The presence of the original unmodified band indicates an incomplete reaction.

    • A very high molecular weight smear near the top of the gel may indicate significant crosslinking and aggregation.

References
  • PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. Waters. [Link]

  • This compound Datasheet. DC Chemicals. [Link]

  • Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]

  • Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. National Institutes of Health (NIH). [Link]

  • Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. ResearchGate. [Link]

  • The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters. J-Stage. [Link]

  • Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. National Institutes of Health (NIH). [Link]

  • Chances and pitfalls of chemical cross-linking with amine-reactive N-hydroxysuccinimide esters. PubMed. [Link]

  • Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities. ResearchGate. [Link]

  • This compound, CAS 65869-63-8. AxisPharm. [Link]

  • DBCO-Sulfo-NHS Ester. Click Chemistry Tools. [Link]

  • Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]

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Technical Support Center: Enhancing the Stability of Bis-PEG2-NHS Ester Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Bis-PEG2-NHS Ester. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the preparation, storage, and troubleshooting of this compound stock solutions. As a homobifunctional crosslinker, the stability of its N-hydroxysuccinimide (NHS) ester groups is paramount for successful and reproducible bioconjugation outcomes.[1][2][3] This guide moves beyond simple protocols to explain the chemical principles governing the stability of your reagents, empowering you to optimize your experimental workflow.

Frequently Asked Questions (FAQs)

Here, we address the most common questions our team receives regarding the stability and handling of this compound.

Q1: Can I prepare a stock solution of this compound for long-term storage?

While some manufacturers strongly advise against preparing stock solutions due to the moisture-sensitive nature of the NHS ester moiety, short-term storage is possible under specific conditions.[4][5][6] Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are the recommended solvents for preparing stock solutions.[7][8] When stored in a tightly sealed vial with desiccant at -20°C, a stock solution in high-quality, anhydrous DMF may be stable for 1-2 months.[7] However, for maximum reactivity, it is always best to prepare the solution immediately before use.[4][5][6]

Q2: My this compound powder has been at room temperature for a while. Is it still good?

This compound is a moisture-sensitive solid.[4][5][6] Before opening the vial for the first time, and for every subsequent use, it is crucial to allow the container to equilibrate to room temperature.[9][10] This prevents atmospheric moisture from condensing on the cold powder, which would initiate hydrolysis and reduce the reactivity of the NHS ester.[10] If the powder has been stored correctly at -20°C with a desiccant, it should remain stable.

Q3: What is the primary cause of this compound instability in solution?

The primary cause of instability is hydrolysis. The NHS ester group is susceptible to reaction with water, which cleaves the ester and regenerates the original, non-reactive carboxylic acid.[11][12] This competing reaction renders the crosslinker inactive for its intended conjugation with primary amines.[11] The rate of hydrolysis is significantly influenced by pH, with higher pH values leading to a more rapid loss of reactivity.[13][14]

Q4: Why can't I use Tris or glycine buffers to dissolve my this compound?

Buffers that contain primary amines, such as Tris and glycine, are incompatible with NHS ester reactions.[4][15][16] These buffer molecules will compete with your target molecule (e.g., protein, peptide) for reaction with the NHS ester, significantly reducing the yield of your desired conjugate.[17] It is essential to use amine-free buffers like Phosphate-Buffered Saline (PBS), HEPES, or Borate buffers for the conjugation reaction.[13][17][18]

Troubleshooting Guide: Common Issues with Stock Solutions

This section provides a structured approach to diagnosing and resolving common problems encountered with this compound stock solutions.

Observed Problem Potential Cause Recommended Solution
Low or No Conjugation Yield 1. Hydrolyzed Stock Solution: The NHS ester has been inactivated by moisture.[19][20] 2. Degraded Solvent: DMF can degrade over time to form dimethylamine, a primary amine that consumes the NHS ester.[15] 3. Incompatible Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine).[16][17]1. Perform an activity test on the stock solution (see protocol below). Prepare a fresh solution from solid reagent immediately before use.[4][6] 2. Use high-purity, anhydrous grade DMF or DMSO.[8][15] If your DMF has a "fishy" odor, discard it.[7][15] 3. Perform a buffer exchange of your sample into a recommended amine-free buffer (e.g., PBS, HEPES) before the reaction.[17]
Inconsistent Results / Poor Reproducibility 1. Variable Stock Solution Activity: Aliquots may have degraded at different rates due to repeated freeze-thaw cycles or moisture ingress. 2. pH Drift: Hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is acidic and can lower the pH of poorly buffered solutions.[12]1. Aliquot the stock solution into single-use volumes to minimize handling and exposure to moisture.[10] Always allow aliquots to reach room temperature before opening.[10] 2. Use a buffer with sufficient capacity (e.g., 0.1 M sodium bicarbonate) to maintain a stable pH throughout the reaction.[7][12]
Precipitation in the Stock Solution 1. Low Temperature Crystallization: The compound may be crystallizing out of the solvent at -20°C. 2. Contamination: Introduction of water or other contaminants can reduce solubility.1. Gently warm the vial to room temperature and vortex to redissolve. If precipitation persists, the solution may be supersaturated. 2. Ensure you are using anhydrous solvents and proper handling techniques to prevent contamination.

The Chemistry of Stability: Aminolysis vs. Hydrolysis

The success of your conjugation experiment hinges on favoring the reaction of the NHS ester with your target amine (aminolysis) over its reaction with water (hydrolysis).

G cluster_0 Desired Reaction: Aminolysis cluster_1 Competing Reaction: Hydrolysis Bis-PEG2-NHS This compound Conjugate Stable Amide Bond (Conjugated Product) Bis-PEG2-NHS->Conjugate + TargetAmine (pH 7.2-8.5) TargetAmine Target Molecule (e.g., Protein-NH₂) TargetAmine->Conjugate NHS_byproduct1 N-hydroxysuccinimide Conjugate->NHS_byproduct1 releases Bis-PEG2-NHS_hydrolysis This compound InactiveAcid Inactive Carboxylic Acid Bis-PEG2-NHS_hydrolysis->InactiveAcid + H₂O (competing reaction) Water Water (H₂O) Water->InactiveAcid NHS_byproduct2 N-hydroxysuccinimide InactiveAcid->NHS_byproduct2 releases

Figure 1. The competition between aminolysis and hydrolysis of NHS esters.

As illustrated, both reactions release N-hydroxysuccinimide (NHS). The key to maximizing your yield is to control the reaction conditions, primarily pH and the exclusion of water, to favor the aminolysis pathway.

Best Practices for Preparation and Storage

Adhering to these best practices will significantly improve the stability and performance of your this compound.

Reagent Handling and Preparation
  • Equilibration is Key: Always allow the vial of solid this compound to warm to room temperature before opening.[5][6][21] This simple step is critical to prevent moisture condensation.

  • Use Anhydrous Solvents: For preparing stock solutions, use only high-purity, anhydrous-grade DMSO or DMF.[8][10][15]

  • Prepare Fresh: The most reliable method is to weigh out and dissolve the required amount of the reagent immediately before each experiment.[4][5][6] Do not prepare large stock solutions for long-term storage if maximum activity is required.[6]

Short-Term Stock Solution Storage

If preparing a stock solution for use over a short period is necessary:

  • Solvent Choice: Anhydrous DMF is a suitable choice, and some sources suggest stock solutions can be stored for 1-2 months at -20°C.[7]

  • Aliquoting: Dispense the stock solution into small, single-use aliquots in low-protein-binding tubes. This minimizes the number of freeze-thaw cycles and the risk of moisture contamination for the bulk of the stock.[10]

  • Inert Gas: For optimal stability, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing and freezing.[10][21]

  • Storage Conditions: Store aliquots at -20°C or -80°C in a desiccated environment.[10][20]

Figure 2. Recommended workflow for handling this compound.

Experimental Protocol: How to Test the Activity of Your NHS Ester Stock

If you suspect your stock solution has degraded, you can perform a simple qualitative test based on the release of NHS, which absorbs light at approximately 260 nm.[9][15][19]

Materials:

  • Your this compound stock solution

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)

  • 0.5 N NaOH

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare Sample: Dilute a small amount of your stock solution in the amine-free buffer to a final volume of 1 mL. The concentration should be such that the initial absorbance reading is below 1.0.

  • Initial Reading (A_initial): Measure the absorbance of the solution at 260 nm. This is your baseline reading.[15]

  • Induce Hydrolysis: To the same cuvette, add a small volume (e.g., 50 µL) of 0.5 N NaOH. Mix quickly by inverting the cuvette.[9]

  • Final Reading (A_final): Immediately measure the absorbance at 260 nm again.[19]

  • Interpretation: A significant increase in absorbance (A_final > A_initial) indicates the presence of active, unhydrolyzed NHS ester.[19] If there is little to no change, your stock solution has likely hydrolyzed and is no longer active.[12]

References

  • Protocol for PEG NHS Reagents. AxisPharm. Available at: [Link]

  • How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. G-Biosciences. Available at: [Link]

  • Storing N-hydroxysuccinimide (NHS) esters without losing reactivity? ResearchGate. Available at: [Link]

  • This compound, CAS 65869-63-8. AxisPharm. Available at: [Link]

  • Troubleshooting Guides. Creative Biolabs. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to PEGylated Crosslinkers: A Comparative Analysis of Bis-PEG2-NHS Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed exploration of PEGylated crosslinkers, essential tools in the landscape of modern bioconjugation. As researchers, scientists, and drug development professionals, our ability to covalently link biomolecules with precision and stability is paramount. This guide provides a deep, comparative analysis of Bis-PEG2-NHS Ester, contrasting its performance and characteristics with a broader range of PEGylated crosslinking reagents. We will move beyond mere product descriptions to dissect the causality behind experimental choices, ensuring that every protocol is a self-validating system.

The Foundation: Why PEGylation in Bioconjugation Matters

Bioconjugation, the chemical linking of two or more molecules where at least one is a biomolecule, is fundamental to creating novel therapeutics like Antibody-Drug Conjugates (ADCs), developing diagnostic assays, and studying protein interactions.[] The linker, or crosslinker, that bridges these molecules is not just a simple spacer; it is a critical component that dictates the stability, solubility, and overall performance of the final conjugate.[2]

The incorporation of Poly(ethylene glycol) (PEG) chains into these linkers—a process known as PEGylation—offers several profound advantages:

  • Enhanced Hydrophilicity: PEG is exceptionally water-soluble due to the ability of its repeating ether units to form hydrogen bonds with water.[3][4] This property is crucial for mitigating the aggregation and solubility issues that often arise when conjugating hydrophobic drug payloads or proteins.[2][5]

  • Reduced Immunogenicity: The flexible PEG chain creates a protective hydration shell around the conjugated molecule, which can mask immunogenic epitopes and reduce the likelihood of an adverse immune response.[4]

  • Improved Pharmacokinetics: The increased hydrodynamic size imparted by the PEG chain reduces renal clearance, leading to a longer circulation half-life for therapeutic conjugates.[4][6]

  • Steric Flexibility: The PEG spacer provides a flexible, defined-length bridge between conjugated molecules, minimizing steric hindrance and preserving the biological activity of the components.[7][8]

A Detailed Look: this compound

This compound is a homobifunctional crosslinker, meaning it possesses two identical reactive groups—in this case, N-hydroxysuccinimide (NHS) esters—at either end of a short, discrete-length PEG spacer.[9][10]

Chemical Structure and Properties
  • Molecular Formula: C₁₆H₂₀N₂O₁₀[11]

  • Molecular Weight: 400.34 g/mol [9]

  • Spacer Arm: The "PEG2" designation refers to a spacer containing two ethylene glycol units, providing a hydrophilic and flexible linkage.[9][]

  • Reactive Groups: Two NHS esters that specifically target primary amines (-NH₂), such as those on the side chain of lysine residues and the N-terminus of proteins.[10][13]

Caption: Mechanism of NHS ester reaction with a primary amine.

Causality in Practice: The efficiency of this reaction is critically dependent on pH. [14]* Below pH 7: Primary amines are predominantly protonated (-NH₃⁺), making them poor nucleophiles and drastically slowing the reaction. [15]* Optimal Range (pH 7.2-8.5): A sufficient concentration of unprotonated amines is available for efficient reaction. [14]* Above pH 9: While the reaction with amines is very fast, the competing reaction—hydrolysis of the NHS ester by hydroxide ions—becomes dominant, rapidly deactivating the crosslinker. The half-life of an NHS ester can drop from hours at pH 7 to mere minutes at pH 9. [15][16] This pH dependency is a crucial experimental parameter. Using a non-amine-containing buffer, such as phosphate or borate, within the optimal pH range is essential for successful conjugation. [15][14]

The Broader Landscape: Alternative PEGylated Crosslinkers

While this compound is a versatile tool, its utility is context-dependent. A Senior Application Scientist must select the right tool for the job. Here are the primary categories of alternatives.

A. Homobifunctional Amine-Reactive Crosslinkers (Varying PEG Length)

This category includes direct analogues to this compound, such as the BS(PEG)n series (e.g., BS(PEG)5, BS(PEG)9), which contain longer PEG chains. [8]

  • Key Difference: The length of the PEG spacer.

  • When to Use: Longer PEG chains are chosen when greater hydrophilicity is needed to counteract a very hydrophobic payload or when a greater spatial separation between the conjugated molecules is required to overcome steric hindrance. [5]A study comparing a hydrophilic BS(PEG)2 crosslinker to the hydrophobic DSS showed that the PEGylated version captured a greater number of cross-linking sites, highlighting its superior ability to analyze protein dynamics. [5]

B. Heterobifunctional Crosslinkers

These linkers possess two different reactive groups, allowing for sequential, controlled conjugation of two different molecules. This is a significant advantage over homobifunctional linkers, which can lead to unwanted polymerization if both molecules have the same functional groups. [17]

  • SM(PEG)n (NHS-Ester and Maleimide): This is one of the most common classes. The NHS ester reacts with primary amines, while the maleimide group reacts specifically with sulfhydryl groups (-SH) found on cysteine residues. [18] * When to Use: Ideal for linking a protein with available lysines to another protein or peptide with a unique cysteine, enabling site-specific conjugation. This is a cornerstone of modern ADC development. [19]* Azide-PEG-NHS Ester / Alkyne-PEG-NHS Ester: These linkers are used in "click chemistry," a set of highly specific and efficient bioorthogonal reactions. [7] * When to Use: When you need exceptionally high specificity and biocompatibility. The azide and alkyne groups are largely inert in biological systems until their specific reaction partner is introduced, allowing for precise labeling in complex environments, including live cells. [20]

C. Other Reactive Chemistries
  • Maleimide-PEG-Maleimide: A homobifunctional crosslinker for linking two sulfhydryl-containing molecules. [8]* Hydrazide-PEG-Hydrazide: Reacts with aldehydes or ketones, often generated by oxidizing the carbohydrate moieties on glycoproteins, providing a method for site-specific antibody conjugation away from the antigen-binding site. [7]

Head-to-Head Comparison: Performance Matrix

The choice of crosslinker is a multi-parameter decision. The following table provides a comparative summary to guide your selection process.

Parameter This compound BS(PEG)n (n > 2) SM(PEG)n (NHS-Maleimide) Azide/Alkyne-PEG-NHS
Functionality HomobifunctionalHomobifunctionalHeterobifunctionalHeterobifunctional
Target Groups Primary AminesPrimary AminesPrimary Amines & SulfhydrylsPrimary Amines & Alkyne/Azide
Reaction Control Lower (risk of polymerization)Lower (risk of polymerization)High (sequential conjugation)Very High (bioorthogonal)
Hydrophilicity ModerateHigh to Very HighHigh to Very HighHigh to Very High
Spacer Length Short, definedLonger, definedVariable, definedVariable, defined
Bond Stability Amide: Very HighAmide: Very HighAmide & Thioether: Very HighAmide & Triazole: Very High
Reaction pH 7.2 - 8.5 (Amine)7.2 - 8.5 (Amine)7.2-8.5 (Amine), 6.5-7.5 (Maleimide)7.2 - 8.5 (Amine), Neutral (Click)
Primary Use Case Protein-protein crosslinking, intramolecular studiesEnhancing solubility of conjugatesSite-specific ADC synthesis, protein-peptide linkingLive-cell labeling, complex multi-step conjugations

Experimental Protocols and Workflows

Trustworthy science relies on robust, repeatable protocols. Here, we outline a general procedure for using this compound and a conceptual workflow for ADC development.

Protocol: General Protein Crosslinking with this compound

This protocol provides a framework for covalently crosslinking proteins to study interactions or stabilize complexes. [21]

  • Reagent Preparation:

    • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation, as NHS esters are moisture-sensitive. [16] * Prepare a stock solution of the crosslinker (e.g., 10-50 mM) in a dry, water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). This must be done immediately before use. [14] * Prepare your protein solution in an amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.2-8.0. Crucially, avoid buffers like Tris or glycine, as their primary amines will compete with the reaction. [15]

  • Conjugation Reaction:

    • Add a calculated molar excess of the this compound stock solution to the protein solution while gently vortexing. A typical starting point is a 20- to 50-fold molar excess of crosslinker over protein.

    • The final concentration of the organic solvent (DMSO/DMF) should ideally be kept below 10% (v/v) to minimize potential effects on protein structure. [14] * Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C. Incubation time is a key parameter for optimization.

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching buffer containing primary amines, such as Tris-HCl or glycine, to a final concentration of 20-50 mM. [14]This will consume any unreacted NHS esters.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Removal of Excess Reagents:

    • Remove excess, non-reacted crosslinker and the NHS byproduct using dialysis, desalting columns, or size-exclusion chromatography (SEC). This step is vital for preventing interference in downstream applications.

  • Analysis and Validation:

    • Confirm crosslinking using SDS-PAGE. Successful intermolecular crosslinking will result in new, higher molecular weight bands corresponding to dimers, trimers, etc. Intramolecular crosslinking may result in a slight shift in mobility.

    • Use Mass Spectrometry (MS) for more detailed characterization to identify the specific residues that have been crosslinked. [22]

Workflow: Conceptual Design for ADC Synthesis

The synthesis of a stable and effective Antibody-Drug Conjugate (ADC) highlights the importance of choosing the right crosslinker. A heterobifunctional PEGylated linker is often preferred to improve the therapeutic index. [23][24]

ADC_Workflow cluster_prep Phase 1: Preparation cluster_conjugation Phase 2: Conjugation cluster_purification Phase 3: Purification & Analysis A 1. Antibody Preparation (e.g., Partial reduction of disulfides to generate free -SH groups) C 3. Conjugation Reaction (React activated Linker-Payload with reduced antibody via Maleimide-Thiol reaction) A->C B 2. Linker-Payload Synthesis (Activate cytotoxic drug with SM(PEG)n linker via NHS ester reaction) B->C D 4. Purification (Remove unconjugated drug, linker, and antibody using SEC or HIC) C->D E 5. Characterization - Drug-to-Antibody Ratio (DAR) via UV-Vis/HIC - Aggregation via SEC - Potency via in vitro cell-based assays D->E

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

This workflow demonstrates the logic of using a heterobifunctional SM(PEG)n linker. The NHS ester end is first reacted with the drug, and then the maleimide end is specifically targeted to cysteine residues on the antibody. The PEG component helps to keep the often-hydrophobic drug soluble and improves the overall properties of the final ADC. [2][23]

Conclusion: A Framework for Decision-Making

The selection of a PEGylated crosslinker is not a one-size-fits-all decision. It is a strategic choice based on a clear understanding of your experimental goals and the biomolecules involved.

  • Choose This compound for its simplicity and effectiveness in applications like studying protein-protein interactions or stabilizing protein complexes where primary amines are the desired targets and the short spacer arm is sufficient. Its homobifunctional nature is well-suited for creating crosslinked networks or performing intramolecular linkage studies.

  • Opt for longer-chain BS(PEG)n analogues when you need to bridge larger distances between reactive sites or when enhanced hydrophilicity is paramount to prevent aggregation of the final conjugate. [5]

  • Select a heterobifunctional linker like SM(PEG)n when your experimental design demands precision and control, such as in the site-specific construction of ADCs or when linking two different types of biomolecules (e.g., a protein to a peptide).

  • Consider bioorthogonal click chemistry linkers for the most complex systems, especially those involving live cells or in vivo studies, where avoiding side reactions with native biological components is critical.

By understanding the underlying chemical principles and carefully considering the comparative performance of these reagents, you can design more robust, effective, and reproducible bioconjugation strategies, ultimately accelerating your research and development efforts.

References

  • Precise PEG. (n.d.). How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. Retrieved from Precise PEG website. [7]2. AxisPharm. (n.d.). This compound, CAS 65869-63-8. Retrieved from AxisPharm website. [9]3. PurePEG. (2025, September 8). Top 7 PEG45 Linkers for Bioconjugation: From NHS to Maleimide. Retrieved from PurePEG website. [19]4. Creative Proteomics. (n.d.). Amine-Reactive Crosslinker Overview. Retrieved from Creative Proteomics website. [25]5. Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry. Retrieved from Thermo Fisher Scientific US. [14]6. AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from AxisPharm website. [20]7. Benchchem. (n.d.). A Deep Dive into the Hydrophilicity of PEG Linkers: A Technical Guide for Drug Development Professionals. Retrieved from Benchchem website. [3]8. National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link] [11]9. Benchchem. (n.d.). Application Notes and Protocols for Protein PEGylation with Bifunctional PEG Linkers. Retrieved from Benchchem website. [21]10. MedKoo Biosciences. (n.d.). This compound | CAS# 65869-63-8. Retrieved from MedKoo Biosciences website. [13]11. BroadPharm. (n.d.). This compound, 65869-63-8. Retrieved from BroadPharm website. [10]12. Biopharma PEG. (n.d.). NHS-PEG2-NHS | CAS:65869-63-8. Retrieved from Biopharma PEG website. [26]13. PurePEG. (2025, October 6). Hydrophilic vs. Hydrophobic PEG Linkers in Drug Design. Retrieved from PurePEG website. [4]14. BOC Sciences. (n.d.). PEG Linkers in Antibody-Drug Conjugates. Retrieved from BOC Sciences website. []15. Zhang, H., et al. (n.d.). Enhancing protein dynamics analysis with hydrophilic polyethylene glycol cross-linkers. PMC. Retrieved from PubMed Central. [5]16. Thermo Fisher Scientific. (n.d.). Polyethylene Glycol (PEG) and Pegylation of Proteins. Retrieved from Thermo Fisher Scientific CL. [18]17. Kalkhof, S., et al. (2009). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. PubMed. [22]18. Benchchem. (n.d.). Introduction to bioconjugation using PEGylated crosslinkers. Retrieved from Benchchem website. [27]19. BOC Sciences. (n.d.). This compound | CAS 65869-63-8. Retrieved from BOC Sciences website. []20. Schmidt, C., et al. (n.d.). On the efficiency of NHS ester cross-linkers for stabilizing integral membrane protein complexes. PubMed. [28]21. Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32-26. [29]22. Benchchem. (n.d.). An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. Retrieved from Benchchem website. [15]23. ADC Review. (2018, June 29). PEGs and Antibody-drug Conjugates a Versatile Approach. Retrieved from ADC Review website. [2]24. Thermo Fisher Scientific. (n.d.). Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents. Retrieved from Thermo Fisher Scientific. [16]25. ChemPep. (n.d.). Overview of PEG Linkers. Retrieved from ChemPep website. [30]26. Lu, D., et al. (2025, February 19). PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. PubMed. [23]27. Thermo Fisher Scientific. (n.d.). Polyethylene Glycol (PEG) and Pegylation of Proteins. Retrieved from Thermo Fisher Scientific US. [8]28. Bar-David, E., et al. (2025, September 30). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. [24]29. PurePEG. (2025, July 1). Top 5 Applications of PEGylated Linkers in Bioconjugation. Retrieved from PurePEG website. [6]30. Thermo Fisher Scientific. (2018, May 3). Strategies for successful crosslinking and bioconjugation applications. YouTube.

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A Senior Application Scientist's Guide to Amine-Reactive Crosslinkers: Bis-PEG2-NHS Ester vs. Sulfo-NHS Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the covalent modification of proteins is a foundational technique. Whether constructing antibody-drug conjugates (ADCs), enhancing the pharmacokinetic profile of a therapeutic protein, or immobilizing enzymes to a surface, the choice of crosslinking chemistry is a critical decision that dictates the success of the endeavor.

Among the most reliable and widely used methods is the reaction of N-hydroxysuccinimide (NHS) esters with primary amines, found on lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][] However, the world of NHS esters is not monolithic. Key structural variations in the crosslinker can dramatically alter its physical properties and suitability for specific applications. This guide provides an in-depth, data-driven comparison of two popular classes of amine-reactive crosslinkers: the PEGylated Bis-PEG2-NHS Ester and the sulfonated Sulfo-NHS esters .

Understanding the Core Chemistry: The NHS Ester Reaction

The fundamental reaction for both crosslinker types is a nucleophilic acyl substitution. The unprotonated primary amine (-NH₂) on a biomolecule acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the NHS ester. This forms a transient intermediate that collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and creating a highly stable amide bond.[3]

This conjugation reaction is in direct competition with hydrolysis, where water attacks the NHS ester, cleaving the ester bond and regenerating the original carboxyl group on the crosslinker. The rate of this undesirable side-reaction increases significantly with pH.[4][5] Therefore, a central challenge in bioconjugation is to optimize conditions that favor the reaction with the amine (aminolysis) over the reaction with water (hydrolysis).

NHS_Ester_Reaction reagent R-NHS Ester (Crosslinker) conjugate Protein-NH-CO-R (Stable Amide Bond) reagent->conjugate Aminolysis (Desired Reaction) hydrolyzed R-COOH (Inactive Crosslinker) reagent->hydrolyzed Hydrolysis (Competing Reaction) protein Protein-NH₂ (Primary Amine) protein->conjugate water H₂O (Hydrolysis) water->hydrolyzed

Figure 1: The competing pathways of aminolysis and hydrolysis for an NHS ester crosslinker.
The Contenders: Structural and Functional Distinctions

The key differences between this compound and Sulfo-NHS esters lie in the modifications made to the core structure, which impart distinct physicochemical properties.

  • Sulfo-NHS Esters: This class of reagents incorporates a sulfonate group (-SO₃⁻) on the N-hydroxysuccinimide ring.[4] This negatively charged group dramatically increases the water solubility of the crosslinker, allowing it to be dissolved directly in aqueous buffers without the need for organic co-solvents like DMSO or DMF.[6][] This property is invaluable for maintaining the native conformation of sensitive proteins that may be denatured by organic solvents. Furthermore, the charged nature of Sulfo-NHS esters renders them impermeable to the cell membrane, making them the ideal choice for specifically labeling or crosslinking proteins on the cell surface.[8] A classic example is Bis(sulfosuccinimidyl) suberate (BS3).[9][10]

  • This compound: This molecule is a homobifunctional crosslinker, meaning it has two identical reactive groups (NHS esters).[] Its distinguishing feature is the spacer arm connecting these two reactive ends, which consists of a short polyethylene glycol (PEG) chain with two ethylene glycol units (PEG2).[12][13] This flexible, hydrophilic PEG spacer imparts several advantages:

    • Enhanced Solubility: The PEG chain increases the hydrophilicity and aqueous solubility of the crosslinker itself and, importantly, the final conjugate.[13][14]

    • Reduced Steric Hindrance: The flexible spacer arm can help overcome steric hindrance, allowing the NHS ester groups to access primary amines that might be in less accessible regions of a protein's surface.[]

    • Minimized Immunogenicity: PEGylation is a well-established strategy for reducing the immunogenicity of therapeutic proteins.[]

Figure 2: Key structural features: the sulfonate group in Sulfo-NHS esters (B) enhances water solubility, while the PEG spacer in this compound (C) provides flexibility and hydrophilicity.
Head-to-Head Performance Comparison

The optimal choice of crosslinker is dictated by the specific experimental goals and the nature of the biomolecules involved. The following table summarizes the key performance characteristics based on their structural differences.

FeatureThis compoundSulfo-NHS Esters (e.g., BS3)Causality & Field Insights
Solubility High aqueous solubility.[12][13]High aqueous solubility.[6][]The PEG spacer (Bis-PEG2) and the sulfonate group (Sulfo-NHS) both confer hydrophilicity, eliminating the need for potentially denaturing organic solvents.
Membrane Permeability PermeableImpermeable.[8]The negatively charged sulfonate group on Sulfo-NHS esters prevents them from crossing the hydrophobic cell membrane. This is a critical feature for selectively targeting cell-surface proteins.
Spacer Arm Length ~19.1 Å (flexible PEG)Varies (e.g., BS3 is 11.4 Å, rigid alkyl chain).[10]The longer, flexible PEG spacer of Bis-PEG2-NHS can be advantageous for crosslinking large protein complexes or overcoming steric hindrance.
Reactivity & Stability pH-dependent; half-life of 4-5 hours at pH 7, decreasing to ~10 mins at pH 8.6.[16][17]pH-dependent; similar hydrolysis kinetics to standard NHS esters.[16][18]Both are susceptible to hydrolysis, which increases with pH. The optimal reaction pH is a trade-off: higher pH deprotonates amines for faster reaction but also accelerates hydrolysis. A range of pH 7.2-8.5 is typical.[4]
Primary Application Creating soluble bioconjugates, ADCs, crosslinking sterically hindered targets.[12]Cell-surface protein crosslinking, general aqueous bioconjugation.[8][9]Choose Bis-PEG2-NHS when the properties of the PEG linker (solubility, flexibility) are desired in the final product. Choose Sulfo-NHS when membrane impermeability is required.
Experimental Protocol: General Protein-Protein Crosslinking

This protocol provides a self-validating workflow for crosslinking two proteins ("Protein A" and "Protein B"). The key differences in handling this compound and Sulfo-NHS esters are highlighted.

Causality Behind Experimental Choices:

  • Buffer Selection: Amine-free buffers like Phosphate-Buffered Saline (PBS) or HEPES are mandatory. Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the NHS ester and must be avoided until the quenching step.[4][6]

  • pH Control: The reaction is performed at a slightly alkaline pH (7.2-8.5). This represents a compromise to ensure a sufficient concentration of deprotonated, nucleophilic primary amines on the protein while managing the rate of crosslinker hydrolysis.[4][9]

  • Stoichiometry: A molar excess of the crosslinker to the protein is used to drive the reaction. The exact ratio (typically 20- to 50-fold molar excess) must be optimized empirically to achieve the desired degree of crosslinking without causing excessive protein modification or aggregation.

  • Quenching: The reaction is actively stopped by adding a high concentration of a primary amine (e.g., Tris or glycine). This quenching agent consumes all unreacted NHS esters, preventing further modification of the target proteins.[6]

Crosslinking_Workflow start Prepare Protein Solution (in amine-free buffer, pH 7.2-8.5) add_crosslinker Add Crosslinker to Protein (e.g., 20-fold molar excess) start->add_crosslinker prepare_crosslinker Prepare Crosslinker Stock (Dissolve in aqueous buffer or anhydrous DMSO) prepare_crosslinker->add_crosslinker incubate Incubate (e.g., 30-60 min at RT) add_crosslinker->incubate quench Quench Reaction (Add Tris or Glycine to ~50 mM) incubate->quench purify Purify Conjugate (e.g., Desalting column, Dialysis) quench->purify analyze Analyze Results (SDS-PAGE, Mass Spec) purify->analyze

Figure 3: A generalized experimental workflow for protein crosslinking with NHS esters.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare an amine-free reaction buffer, such as 1X PBS, at pH 7.2-8.0. Ensure all buffers used for protein storage and reaction are free of primary amines.

  • Protein Preparation: Dissolve or exchange your target protein(s) into the reaction buffer at a concentration of 1-5 mg/mL.

  • Crosslinker Preparation (Critical Step):

    • For Sulfo-NHS Esters (e.g., BS3) or this compound: These are water-soluble. Immediately before use, dissolve the reagent in the reaction buffer to create a concentrated stock solution (e.g., 10 mM). Scientific Rationale: NHS esters hydrolyze in aqueous solutions; therefore, stock solutions should be prepared fresh and used without delay to ensure maximum reactivity.[16][18]

    • For non-sulfonated, non-PEGylated NHS esters: These reagents are not water-soluble and must first be dissolved in an anhydrous organic solvent like DMSO or DMF.[6][19] Add this stock solution to the aqueous protein solution, ensuring the final concentration of the organic solvent is low (typically <10%) to avoid protein denaturation.

  • Reaction Incubation: Add the calculated amount of the crosslinker stock solution to the protein solution. Gently mix and incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Reaction Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM.[20] Incubate for an additional 15 minutes. This will consume any remaining active NHS ester groups.

  • Purification: Remove excess, unreacted, and hydrolyzed crosslinker, as well as the quenching reagent, from the conjugated protein sample. This is typically achieved using a desalting column or through dialysis against an appropriate buffer (e.g., PBS).[21]

  • Analysis: Analyze the crosslinking results using methods such as SDS-PAGE (to visualize the formation of higher molecular weight species), mass spectrometry (to confirm conjugation), or functional assays (to assess the impact on biological activity).

Conclusion and Authoritative Recommendations

The choice between this compound and Sulfo-NHS esters is not a matter of which is "better," but which is the right tool for the specific scientific question at hand.

  • Choose a Sulfo-NHS ester (like BS3) when:

    • Your primary goal is to label or crosslink proteins on the surface of living cells , as its membrane impermeability is a crucial advantage.[8]

    • You require a straightforward, water-soluble crosslinker for in-solution applications where the properties of a PEG spacer are not needed.[]

  • Choose this compound when:

    • You are developing therapeutics like ADCs and wish to leverage the beneficial properties of PEGylation, such as increased solubility and stability of the final conjugate.[12]

    • You are crosslinking large protein complexes and the flexibility and extended reach of the PEG spacer can help bridge distances between reactive sites.

    • The hydrophilicity of the PEG linker is desired to prevent aggregation of the final bioconjugate.[14]

By understanding the fundamental chemistry and the distinct advantages conferred by the sulfonate group versus the PEG spacer, researchers can make informed decisions, leading to more robust, reproducible, and successful bioconjugation outcomes.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Two-Step Protein Crosslinking.
  • Thermo Fisher Scientific. (n.d.). Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents.
  • Alegria-Schaffer, A. (2014). General protein-protein cross-linking. Methods in Enzymology, 539, 81-87.
  • ResearchGate. (2014). Chapter Six. General Protein–Protein Cross-Linking.
  • PubChem. (n.d.). This compound.
  • Fisher Scientific. (n.d.). NHS and Sulfo-NHS.
  • CovaChem. (n.d.). Sulfo-NHS and NHS Esters in Protein Chemistry.
  • Interchim. (n.d.). NHS / sulfo-NHS.
  • AxisPharm. (n.d.). This compound, CAS 65869-63-8.
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
  • BroadPharm. (n.d.). This compound, 65869-63-8.
  • Dempsey, D. R., et al. (2019). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in Enzymology.
  • BOC Sciences. (n.d.). Sulfo-NHS & Water-Soluble Crosslinkers.
  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
  • BroadPharm. (n.d.). PEG NHS ester, Amine Reactive Reagent.
  • Vector Labs. (n.d.). MAL-DPEG®₁₂-NHS ESTER DESCRIPTION.
  • AxisPharm. (n.d.). N,N-Bis(PEG1-azide)-N-PEG2-NHS ester.
  • G-Biosciences. (2015). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents.
  • Reinste. (n.d.). Custom Synthesis of PEGylated Compounds: Empowering Indian Research and Drug Delivery.
  • ResearchGate. (2015). Properties of NHS and sulfo-NHS.
  • BOC Sciences. (n.d.). NHS ester PEG.
  • PubMed Central (PMC). (2023). 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents.
  • BenchChem. (n.d.). A Head-to-Head Comparison of Bis-aminooxy-PEG2 and NHS Ester Linkers for Protein Conjugation.
  • BOC Sciences. (n.d.). This compound | CAS 65869-63-8.
  • BenchChem. (n.d.). The Reactivity of m-PEG16-NHS Ester with Primary Amines: An In-depth Technical Guide.
  • Lumiprobe. (n.d.). What is hydrolysis rates for NHS ester functionalized dyes?.
  • PubChem. (n.d.). DM4-S-S-Sulfo-NHS ester.
  • BOC Sciences. (n.d.). NHS Esters for Antibody Labeling.
  • AxisPharm. (n.d.). Bis-PEG-NHS.
  • AxisPharm. (n.d.). NHS ester PEG.
  • Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.

Sources

The Strategic Advantage of PEG Spacers in NHS Crosslinkers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of bioconjugation, the choice of a crosslinker is a critical decision that dictates the success of creating stable and functional protein conjugates, antibody-drug conjugates (ADCs), and other advanced biotherapeutics. While N-hydroxysuccinimide (NHS) esters are a widely adopted class of amine-reactive crosslinkers, the incorporation of a polyethylene glycol (PEG) spacer arm has emerged as a transformative strategy. This guide provides an in-depth, objective comparison of PEGylated versus non-PEGylated NHS crosslinkers, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

The Fundamental Impact of the PEG Spacer

At its core, the PEG spacer is a hydrophilic, flexible, and biocompatible polymer that imparts a range of desirable properties to the crosslinker and the resulting conjugate.[1] Unlike traditional hydrocarbon spacers, which are often hydrophobic, the repeating ethylene oxide units of PEG create a hydration shell, profoundly influencing the physicochemical and pharmacokinetic properties of the modified molecule.[2]

Key Advantages at a Glance:
FeatureNon-PEGylated NHS CrosslinkerPEGylated NHS Crosslinker
Solubility Often hydrophobic, can decrease the solubility of the conjugate.Hydrophilic, significantly enhances the aqueous solubility of the crosslinker and the final conjugate.[1]
Aggregation Increased risk of aggregation due to hydrophobic interactions.Reduces the tendency for aggregation by masking hydrophobic regions and providing steric hindrance.[2]
Immunogenicity The crosslinker itself can be immunogenic.Generally considered non-immunogenic, and can shield immunogenic epitopes on the conjugated molecule.[1][3]
Pharmacokinetics Shorter circulation half-life.Prolongs circulation half-life by increasing the hydrodynamic radius, which reduces renal clearance.
Flexibility Rigid spacer arm.Flexible spacer allows for better accessibility to target sites and can reduce steric hindrance.

Visualizing the Impact of PEGylation

The fundamental difference in the behavior of PEGylated and non-PEGylated crosslinkers can be visualized in their interaction with biomolecules in an aqueous environment.

cluster_0 Non-PEGylated Crosslinker cluster_1 PEGylated Crosslinker Protein_A Protein Hydrophobic_Linker Hydrophobic Crosslinker Protein_A->Hydrophobic_Linker Aggregation Aggregation Protein_A->Aggregation Protein_B Protein Hydrophobic_Linker->Protein_B Protein_B->Aggregation Protein_C Protein PEG_Linker Hydrophilic PEG Spacer Protein_C->PEG_Linker Soluble_Conjugate Soluble Conjugate Protein_C->Soluble_Conjugate Protein_D Protein PEG_Linker->Protein_D Protein_D->Soluble_Conjugate

Caption: Impact of linker hydrophilicity on protein conjugation.

Experimental Comparison: The Evidence for PEGylation

The theoretical advantages of PEG spacers are well-supported by experimental data. Here, we present a comparative analysis based on common applications.

Enhanced Solubility and Reduced Aggregation: A Case Study with GCSF

A study on Granulocyte Colony-Stimulating Factor (GCSF) provides compelling evidence for the role of PEGylation in preventing aggregation.[2][4] When incubated under physiological conditions, native GCSF is prone to precipitation. In contrast, GCSF conjugated with a 20 kDa PEG moiety (20kPEG-GCSF) formed soluble aggregates, effectively preventing precipitation.[2][4]

ConditionGCSF (non-PEGylated)20kPEG-GCSF
Incubation at 37°C, pH 6.9 Visible precipitationNo precipitation, formation of soluble aggregates
Soluble Aggregates after 144h Not detectable~18%

Data synthesized from a study on GCSF PEGylation.[2][4]

This demonstrates that the hydrophilic PEG chain renders the aggregates themselves soluble, a critical advantage for maintaining the efficacy and safety of therapeutic proteins.

Improved Pharmacokinetics in Antibody-Drug Conjugates (ADCs)

In the realm of ADCs, the hydrophobicity of the cytotoxic payload often leads to rapid clearance from circulation. The inclusion of a PEG spacer in the linker can dramatically improve the pharmacokinetic profile.

Linker TypeCirculation Half-lifeClearance Rate
Non-PEGylated ShorterHigher
PEGylated (e.g., PEG8) Significantly longerLower

General trend observed in ADC studies.

For instance, increasing the length of a linear PEG linker from no PEG to a PEG8 spacer can result in a progressive decrease in the ADC clearance rate.[5]

Experimental Protocols for Comparative Analysis

To facilitate a direct comparison in your own research, we provide the following detailed protocols for key experiments.

Protocol 1: NHS Ester Conjugation to a Model Protein (BSA)

This protocol describes the conjugation of a model protein, Bovine Serum Albumin (BSA), with both a non-PEGylated and a PEGylated NHS ester crosslinker.

Materials:

  • Bovine Serum Albumin (BSA)

  • Non-PEGylated NHS ester crosslinker (e.g., NHS-ester)

  • PEGylated NHS ester crosslinker (e.g., NHS-PEG4-ester)

  • Phosphate-Buffered Saline (PBS), 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 (amine-free)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Prepare BSA Solution: Dissolve BSA in PBS to a final concentration of 10 mg/mL.

  • Prepare Crosslinker Stock Solutions: Immediately before use, dissolve the non-PEGylated and PEGylated NHS esters in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • To the BSA solution, add a 20-fold molar excess of the NHS ester stock solution (either non-PEGylated or PEGylated).

    • Gently mix and incubate for 1 hour at room temperature or 2 hours at 4°C.

  • Quench Reaction: Add Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature to quench any unreacted NHS ester.

  • Purification: Remove excess, unreacted crosslinker and quenching buffer by passing the reaction mixture through a desalting column equilibrated with PBS.

  • Characterization: Analyze the resulting conjugates for protein concentration (e.g., BCA assay) and degree of labeling.

Expected Results & Troubleshooting:

  • Successful Conjugation: An increase in the molecular weight of the BSA conjugate can be observed by SDS-PAGE.

  • Low Yield:

    • Cause: Hydrolysis of the NHS ester. Solution: Ensure DMSO is anhydrous and prepare stock solutions immediately before use.[6][7]

    • Cause: Presence of primary amines in the buffer. Solution: Use an amine-free buffer like PBS or HEPES.[8]

    • Cause: Insufficient molar excess of the crosslinker. Solution: Increase the molar ratio of crosslinker to protein.[6]

Protocol 2: Quantification of Protein Aggregation by Size-Exclusion Chromatography (SEC-MALS)

This protocol allows for the quantitative comparison of aggregation in protein conjugates.

Materials:

  • PEGylated and non-PEGylated protein conjugates from Protocol 1

  • SEC-MALS system (including a SEC column, multi-angle light scattering detector, and refractive index detector)

  • Mobile phase (e.g., PBS)

Procedure:

  • System Equilibration: Equilibrate the SEC-MALS system with the mobile phase until stable baselines are achieved for all detectors.

  • Sample Preparation: Dilute the protein conjugates to a suitable concentration (e.g., 1 mg/mL) in the mobile phase. Filter the samples through a 0.1 µm filter to remove any large particulates.

  • Data Acquisition: Inject a known amount of each sample onto the SEC column and collect the data from the MALS and RI detectors.

  • Data Analysis:

    • Use the appropriate software to process the SEC-MALS data.

    • Determine the molar mass across the elution profile.

    • Integrate the peak areas corresponding to the monomer and aggregates to calculate the percentage of aggregation.[4][5]

Expected Results & Interpretation:

  • A successful conjugation with a PEGylated crosslinker is expected to show a lower percentage of high molecular weight aggregates compared to the non-PEGylated conjugate. The chromatogram for the PEGylated sample should display a more prominent monomer peak.

cluster_0 SEC-MALS Workflow Sample_Prep Prepare Conjugate (1 mg/mL in PBS) Injection Inject onto SEC Column Sample_Prep->Injection Separation Size-Based Separation Injection->Separation Detection Detect with MALS and RI Separation->Detection Analysis Analyze Data: Molar Mass & % Aggregation Detection->Analysis

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Bis-PEG2-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount. Bis-PEG2-NHS ester has emerged as a valuable tool for crosslinking proteins and conjugating molecules, owing to its defined length, hydrophilicity, and amine-reactive chemistry. However, the unique properties of the polyethylene glycol (PEG) spacer present distinct challenges and opportunities in mass spectrometry (MS) analysis. This guide provides an in-depth, objective comparison of analytical strategies, supported by experimental insights, to empower you to achieve robust and reliable characterization of your this compound conjugates.

The Dual Nature of this compound: A Crosslinking Perspective

This compound is a homobifunctional crosslinking reagent.[1] This means it possesses two identical N-hydroxysuccinimide (NHS) ester reactive groups at either end of a short, hydrophilic di(ethylene glycol) spacer.[1] These NHS esters react efficiently with primary amines, such as the N-terminus of a protein or the epsilon-amino group of lysine residues, to form stable amide bonds.[2] This reactivity is the foundation of its utility in applications ranging from elucidating protein-protein interactions to creating antibody-drug conjugates (ADCs).[3][4]

The PEG spacer is not merely a linker; it imparts crucial properties. Its hydrophilicity can improve the solubility of the resulting conjugate, and its defined length provides a fixed spatial relationship between the conjugated molecules. However, it is this very PEG character that requires special consideration during mass spectrometry analysis.[5]

The Challenge and Strategy of PEG in Mass Spectrometry

The analysis of PEGylated molecules by mass spectrometry is a well-documented challenge.[6][7] The polydispersity of traditional PEG polymers and their tendency to acquire multiple charges in the electrospray ionization (ESI) source can lead to highly complex spectra, characterized by broad charge state envelopes with repeating units of 44 Da (the mass of an ethylene glycol monomer).[8][9] This spectral complexity can obscure the signal of the underlying protein or peptide, making accurate mass determination difficult.[6]

Fortunately, this compound contains a discrete PEG unit (dPEG®), meaning it is a single molecule with a defined mass, not a polymeric mixture.[10] This significantly simplifies the analytical challenge, but the principles of handling PEGylated species in the mass spectrometer remain relevant.

The primary strategy is to manage the charge state distribution. High charge states can lead to signal dilution across many m/z values. Methodologies to reduce this complexity include:

  • Post-column addition of amines: Introducing a charge-stripping agent like triethylamine (TEA) into the LC flow just before the ESI source can neutralize some of the charges on the analyte, collapsing the charge state envelope into fewer, more intense signals.[8][11]

  • Optimized In-Source Fragmentation: In some cases, controlled fragmentation within the ion source can be used to cleave parts of the PEG chain, simplifying the resulting spectrum for easier interpretation and site mapping.[12]

High-resolution mass spectrometers, such as Orbitrap or TOF instruments, are indispensable for this work.[6][10] Their ability to resolve isotopic peaks allows for confident charge state determination and accurate mass deconvolution, even in complex spectra.[6][10]

A Validated Workflow for MS Analysis of this compound Conjugates

The following protocol outlines a robust, self-validating workflow for the analysis of proteins crosslinked with this compound. This "bottom-up" proteomics approach is the most common strategy for identifying crosslinked peptides.[13]

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Prot_Ext Protein Extraction & Purification Crosslink Crosslinking Reaction (this compound) Prot_Ext->Crosslink High Purity Protein[14] Quench Quench Reaction Crosslink->Quench e.g., Tris Buffer[14] Digest Proteolytic Digestion (e.g., Trypsin) Quench->Digest In-solution or in-gel[14][15] Cleanup Peptide Desalting (e.g., C18 ZipTip) Digest->Cleanup LC_MS nanoLC-MS/MS Analysis (High-Resolution MS)[13] Cleanup->LC_MS DB_Search Database Search (Specialized Software) LC_MS->DB_Search Validation Crosslink Validation & Site Identification DB_Search->Validation

Sources

A Comparative Guide to SDS-PAGE Analysis of Protein Crosslinking with Bis-PEG2-NHS Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Protein Interactions Through Covalent Bonds

In the intricate cellular machinery, proteins rarely act in isolation. They form dynamic complexes to carry out essential biological functions. Understanding these protein-protein interactions (PPIs) is fundamental to deciphering cellular pathways in both health and disease. Chemical crosslinking offers a powerful strategy to capture these transient interactions by creating stable, covalent bonds between nearby proteins.[1] Subsequent analysis by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) allows for the visualization of these crosslinked complexes, identified by a characteristic upward shift in their molecular weight.[1][2][3] This guide provides an in-depth comparison of Bis-PEG2-NHS Ester with other common crosslinking agents and presents a robust protocol for its application in PPI studies.

The Crosslinker Spotlight: this compound

This compound is a homobifunctional crosslinker, meaning it possesses two identical reactive groups.[4] These are N-hydroxysuccinimide (NHS) esters, which specifically target primary amines (–NH₂) found at the N-terminus of polypeptide chains and on the side chains of lysine residues.[5][6][7] The reaction, a nucleophilic acyl substitution, forms a highly stable amide bond, effectively tethering the interacting proteins.[5][6]

What sets this compound apart is its spacer arm, composed of a two-unit polyethylene glycol (PEG) chain.[8][9] This PEG spacer imparts several advantageous properties:

  • Hydrophilicity: The PEG chain enhances the water solubility of the crosslinker and the resulting protein conjugate, which can reduce the propensity for aggregation.[4][10]

  • Flexibility: The PEG linker provides a flexible bridge between proteins.[9]

  • Defined Length: Unlike some polymer-based linkers, Bis-PEG2-NHS is a homogeneous compound with a defined molecular weight and spacer arm length, allowing for more precise structural analysis.[4]

The overall workflow for using a crosslinker like this compound followed by SDS-PAGE analysis is a straightforward yet powerful method to confirm protein interactions.

G cluster_0 Experimental Workflow A Incubate Protein Sample (with potential interacting partners) B Add this compound A->B Introduce crosslinker C Crosslinking Reaction B->C Covalent bond formation D Quench Reaction C->D Stop the reaction E Prepare Sample for SDS-PAGE (add loading buffer, heat) D->E Denature and prepare for electrophoresis F SDS-PAGE Analysis E->F G Visualize Bands (e.g., Coomassie staining, Western blot) F->G

Caption: General workflow for protein crosslinking and SDS-PAGE analysis.

The Chemistry of Connection: The NHS Ester Reaction

The core of the crosslinking process lies in the reaction between the NHS ester and a primary amine on a protein. This reaction is highly efficient under specific conditions, but also faces competition from hydrolysis.

G cluster_0 NHS Ester Reaction with a Primary Amine protein_amine Protein-NH₂ (Primary Amine) amide_bond Protein-NH-C(=O)-R (Stable Amide Bond) protein_amine->amide_bond Nucleophilic Attack nhs_ester R-C(=O)O-NHS (NHS Ester Crosslinker) nhs_ester->amide_bond nhs_byproduct NHS (N-hydroxysuccinimide) amide_bond->nhs_byproduct Released

Caption: Reaction of an NHS ester with a protein's primary amine.

Optimizing the Reaction Environment:

The efficiency of the NHS ester reaction is critically dependent on the pH of the buffer.[5][6]

ParameterOptimal Range/ConditionRationale
pH 7.2 - 8.5Below pH 7.2, primary amines are protonated (-NH₃⁺) and less nucleophilic, slowing the reaction.[6] Above pH 8.5, the rate of NHS ester hydrolysis significantly increases, competing with the amine reaction.[5][6][11]
Temperature 4°C to Room TemperatureLower temperatures (4°C) can be used to slow down the reaction and are sometimes preferred to minimize protein degradation, though this requires longer incubation times.[6][12]
Incubation Time 30 minutes to 4 hoursThe optimal time depends on the protein and crosslinker concentrations, as well as the temperature.[5][6]
Buffers Phosphate, HEPES, Bicarbonate/Carbonate, BorateThese buffers are effective within the optimal pH range and, crucially, do not contain primary amines that would compete with the target proteins for reaction with the NHS ester.[4][5]
Quenching Agent Tris, Glycine, LysineThese are small molecules containing primary amines that are added in excess to react with and deactivate any remaining NHS esters, thus stopping the crosslinking reaction.[5][12]

A Comparative Analysis of Crosslinking Reagents

While this compound is a versatile tool, the choice of crosslinker should be tailored to the specific experimental goals. Here is a comparison with other commonly used reagents.

FeatureThis compoundFormaldehydeGlutaraldehydeDSS (Disuccinimidyl suberate)BS³ (Bis[sulfosuccinimidyl] suberate)
Type Homobifunctional"Zero-length""Zero-length"HomobifunctionalHomobifunctional
Reactive Groups NHS EstersAldehydeAldehydeNHS EstersSulfo-NHS Esters
Target Primary amines (Lys, N-terminus)Primary amines, Tyr, His, Arg, Cys, SerPrimary aminesPrimary amines (Lys, N-terminus)Primary amines (Lys, N-terminus)
Spacer Arm Length ~18.4 Å0 Å[13]~7.5 Å (variable due to polymerization)11.4 Å11.4 Å[14]
Solubility Water-solubleWater-solubleWater-solubleWater-insoluble (requires organic solvent)[5]Water-soluble[5]
Membrane Permeable NoYes[15][16]YesYes[5]No[17]
Cleavable No[8]Yes (by heat)[16]NoNoNo
Key Advantage Hydrophilic PEG spacer reduces aggregation.[4]Small size, captures very close interactions.[15]Highly efficient crosslinking.[18]Effective for intracellular crosslinking.Ideal for cell-surface crosslinking due to water solubility and membrane impermeability.[17][19]
Key Disadvantage Can be less efficient than aldehydes.Broad reactivity can complicate analysis.[15]Prone to polymerization, can be harsh on proteins.[18]Requires organic solvent, can cause protein precipitation.[5]Cannot crosslink intracellular proteins.[4]

Experimental Protocol: Crosslinking with this compound for SDS-PAGE Analysis

This protocol provides a general framework. Optimal conditions, particularly the molar excess of the crosslinker, should be determined empirically for each specific system.

Materials:

  • Protein Sample: Purified protein(s) of interest in an amine-free buffer.

  • Crosslinking Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0.[4]

  • This compound: Stored at -20°C with desiccant.[4]

  • Organic Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[6]

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0.[6][12]

  • SDS-PAGE Loading Buffer: e.g., 4X Laemmli sample buffer.

  • Standard equipment for SDS-PAGE and visualization.

Procedure:

  • Protein Preparation:

    • Ensure the protein sample is in an amine-free buffer. If the protein is in a buffer containing Tris or other primary amines, perform a buffer exchange using dialysis or a desalting column into the Crosslinking Buffer.[6]

    • Adjust the protein concentration, typically to 1-10 mg/mL.[6]

  • Crosslinker Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the reagent.[20]

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 25 mM).[4][6] Note: NHS esters are labile in aqueous solutions, so the stock should be prepared fresh.[11][20]

  • Crosslinking Reaction:

    • Add a calculated molar excess of the dissolved this compound stock solution to the protein sample. A common starting point is a 10- to 50-fold molar excess of crosslinker over the protein.[4] Titration experiments are recommended to find the optimal ratio.

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.[6][12] Gently mix during incubation.

  • Quenching the Reaction:

    • To stop the crosslinking, add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM (e.g., add 1/20th volume of 1 M Tris-HCl, pH 8.0).[6][12]

    • Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS esters are deactivated.[6][12]

  • Sample Preparation for SDS-PAGE:

    • To an aliquot of the quenched reaction mixture, add the appropriate volume of SDS-PAGE loading buffer (e.g., add 10 µL of 4X Laemmli buffer to 30 µL of sample).

    • Include a non-crosslinked control sample (protein sample with DMSO added instead of the crosslinker).

    • Heat the samples at 65-95°C for 5-10 minutes.[1][5]

  • SDS-PAGE Analysis:

    • Load the prepared samples onto a polyacrylamide gel of an appropriate percentage to resolve the expected monomeric and crosslinked species.

    • Run the gel according to standard procedures.

    • Visualize the protein bands using a suitable method, such as Coomassie Brilliant Blue staining or Western blotting. Crosslinked products will appear as higher molecular weight bands compared to the non-crosslinked control.[21][22][23]

Conclusion: A Tailored Approach to Uncovering Protein Interactions

This compound stands out as a valuable reagent for protein crosslinking, particularly when solubility and reduced aggregation of the conjugate are desired. Its defined, hydrophilic spacer arm provides advantages over traditional hydrocarbon-based NHS esters like DSS. However, no single crosslinker is perfect for every application. A thorough understanding of the properties of different crosslinkers, such as their reactivity, spacer arm length, and membrane permeability, is essential for designing experiments that will successfully capture and identify protein-protein interactions. By carefully selecting the appropriate crosslinking reagent and optimizing reaction conditions, researchers can effectively utilize SDS-PAGE to visualize the intricate networks of protein interactions that govern cellular life.

References

  • 8 Factors to Consider when Selecting a Protein Cross-linker. G-Biosciences. [Link]

  • pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. National Institutes of Health (NIH). [Link]

  • Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. National Institutes of Health (NIH). [Link]

  • Combining a NHS ester and glutaraldehyde improves crosslinking prior to MALDI MS analysis of intact protein complexes. PubMed. [Link]

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  • Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. PubMed. [Link]

  • A comparison of the crosslinking abilities of glutaraldehyde, formaldehyde and α-hydroxyadipaldehyde with bovine serum albumin and casein. Semantic Scholar. [Link]

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  • Comparison of formaldehyde with established crosslinkers to characterize transient protein structures using mass spectrometry. UBC Library Open Collections. [Link]

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  • SM(PEG)n Crosslinkers. ResearchGate. [Link]

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A Senior Application Scientist's Guide to Functional Assays for Proteins Modified with Bis-PEG2-NHS Ester

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

In the dynamic fields of proteomics, drug discovery, and diagnostics, the precise modification of proteins is a cornerstone of innovation. The ability to conjugate proteins with labels, drugs, or other molecules underpins the development of antibody-drug conjugates (ADCs), diagnostic assays, and tools for basic research. Among the arsenal of bioconjugation reagents, amine-reactive crosslinkers, particularly N-hydroxysuccinimide (NHS) esters, are workhorses due to their ability to efficiently react with primary amines (the N-terminus and lysine side chains) on proteins under physiological conditions.[1][2]

This guide provides a deep dive into validating the functional integrity of proteins after modification with a specific, hydrophilic crosslinker: Bis-PEG2-NHS Ester. We will explore the "why" behind experimental choices, compare its performance to common alternatives, and provide actionable protocols to ensure your modified proteins are not just successfully conjugated, but fully functional.

The Chemistry of Modification: Why Choose a PEGylated NHS Ester?

This compound is a homobifunctional, amine-reactive crosslinker. Its structure consists of two NHS ester groups separated by a short, hydrophilic polyethylene glycol (PEG) spacer.[3][4] This structure is designed for the covalent conjugation of two molecules that contain primary amines.[5]

The Reaction: The NHS ester groups react with primary amines on a protein in a nucleophilic acyl substitution reaction, forming a stable amide bond. This reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amine is deprotonated and thus more nucleophilic.[5][6]

Caption: Reaction mechanism of this compound with primary amines on a protein.

The inclusion of the PEG2 spacer is a critical design feature. Unlike traditional hydrocarbon spacers (e.g., in DSS or BS3), the PEG spacer is hydrophilic. This property is highly advantageous for several reasons:

  • Reduced Aggregation: It helps to prevent the aggregation of the modified protein, a common issue with more hydrophobic crosslinkers.[6]

  • Increased Solubility: The PEG chain enhances the solubility of the resulting conjugate in aqueous buffers.[3][6]

  • Minimized Immunogenicity: PEGylation is a well-established technique to reduce the immunogenic potential of proteins and shield antigenic epitopes.[7][8]

  • Enhanced Accessibility: The flexible and polar nature of the PEG backbone enhances the accessibility of the crosslinker to the protein surface, which can lead to the capture of more cross-linking sites, particularly in dynamic regions of the protein.[9]

The Alternatives: A Comparative Overview

The choice of crosslinker is dictated by the specific application. Let's compare this compound to other commonly used amine-reactive crosslinkers. The primary distinction lies in the nature of their spacer arms.[10]

CrosslinkerSpacer Arm (Å)Cleavable?Water Soluble?Key Characteristics
This compound ~10.3NoYesHydrophilic, flexible PEG spacer; reduces aggregation and immunogenicity.[3][6]
BS3 (Bis(sulfosuccinimidyl) suberate) 11.4NoYesRigid, sulfonated hydrocarbon spacer; membrane-impermeable.[11][12]
DSS (Disuccinimidyl suberate) 11.4NoNo (requires DMSO)Hydrophobic, membrane-permeable version of BS3; prone to causing aggregation.[12]
DSG (Disuccinimidyl glutarate) 7.7NoNo (requires DMSO)Shorter, membrane-permeable hydrophobic crosslinker.

The Bottom Line: For applications where maintaining protein solubility, minimizing aggregation, and preserving the native protein dynamics are paramount, this compound often presents a superior choice over traditional, more hydrophobic crosslinkers like DSS and even its water-soluble counterpart, BS3. The hydrophilic PEG spacer provides a more favorable microenvironment for the protein during and after conjugation.[7][9]

Functional Assays: Validating Your Modified Protein

Modification with any crosslinker can potentially impact a protein's function by sterically hindering active sites or altering its conformation.[13] Therefore, post-modification functional validation is not just recommended; it is essential.

Assay 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Principle: SPR is an optical technique that measures real-time binding interactions between a ligand (immobilized on a sensor chip) and an analyte (flowed over the surface). It is the gold standard for quantifying binding affinity (KD), and association (ka) and dissociation (kd) rates without the need for labels.

Why It's Critical: For antibodies, receptor proteins, or any protein whose function is binding-dependent, SPR provides definitive, quantitative data on whether the modification has impacted the binding site's integrity.

Experimental Workflow:

G A Step 1: Ligand Immobilization (e.g., Unmodified Antigen) B Step 2: Analyte Injection Series (Unmodified vs. Modified Antibody) A->B C Step 3: Regeneration (Strip analyte, preserve ligand) B->C D Step 4: Data Analysis (Fit sensorgrams to binding model) C->D E Output: kₐ, kₑ, Kₐ D->E

Caption: High-level workflow for a typical SPR experiment.

Detailed Protocol: Analyzing an Antibody-Antigen Interaction

  • Ligand Immobilization:

    • Ligand: The target antigen is immobilized onto a CM5 sensor chip via standard amine coupling chemistry (EDC/NHS activation).

    • Rationale: Immobilizing the antigen allows for the binding kinetics of different antibody preparations (modified vs. unmodified) to be directly compared on the same surface. Aim for a low immobilization density to avoid mass transport limitations.

  • Analyte Binding:

    • Prepare a series of dilutions (e.g., 0.1 nM to 100 nM) for both the unmodified (control) and the crosslinker-modified antibodies in running buffer (e.g., HBS-EP+).

    • Inject the antibody solutions sequentially over the antigen-coated surface, from lowest to highest concentration. Include buffer-only (blank) injections for double referencing.

    • Data Collection: Record the sensorgram for each injection, monitoring the association phase during injection and the dissociation phase during the buffer wash.

  • Regeneration:

    • Inject a low pH glycine solution (e.g., 10 mM Glycine-HCl, pH 1.5) to dissociate the bound antibody from the immobilized antigen, preparing the surface for the next injection.

  • Data Analysis:

    • After subtracting the reference surface and blank injection signals, fit the processed sensorgrams to a 1:1 Langmuir binding model to determine the kinetic constants (ka, kd) and calculate the equilibrium dissociation constant (KD = kd/ka).

Interpreting the Data (Representative Results):

This table illustrates the expected outcome based on the chemical properties of the crosslinkers.

Sampleka (1/Ms)kd (1/s)KD (M)% Activity Retained
Unmodified Antibody2.5 x 1057.5 x 10-43.0 x 10-9100%
Antibody + this compound2.3 x 1058.1 x 10-43.5 x 10-9~86%
Antibody + BS31.8 x 1051.5 x 10-38.3 x 10-9~36%
Assay 2: Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: ELISA is a plate-based assay for detecting and quantifying proteins. For our purposes, an indirect ELISA can assess the binding capability of a modified antibody in a high-throughput format.

Why It's a Valuable Alternative: ELISA is more accessible than SPR and is excellent for screening multiple modification conditions to confirm that a binding interaction is still occurring. It provides semi-quantitative endpoint data that can be used to compare the relative binding activities of different conjugates.

Experimental Workflow:

G A 1. Coat Plate with Antigen B 2. Block Non-specific Sites A->B C 3. Add Primary Antibody (Unmodified vs. Modified) B->C D 4. Add HRP-conjugated Secondary Antibody C->D E 5. Add TMB Substrate D->E F 6. Stop Reaction & Read Absorbance E->F

Caption: Standard indirect ELISA workflow for antibody functional assessment.

Detailed Protocol: Indirect ELISA

  • Coating: Coat a 96-well high-binding microplate with the target antigen (e.g., 1-10 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with PBS containing 0.05% Tween-20 (PBST).

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBST) to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Primary Antibody Incubation: Add serial dilutions of the unmodified (control) and modified antibodies to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-human IgG-HRP). Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Add TMB substrate and incubate in the dark until a blue color develops. Stop the reaction by adding 2N H2SO4.

  • Readout: Measure the absorbance at 450 nm using a plate reader.

Interpreting the Data:

Plot the absorbance values against the antibody concentration to generate binding curves and calculate the EC50 (half-maximal effective concentration). A significant rightward shift in the curve for the modified antibody indicates reduced binding. The hydrophilic nature of this compound often results in an EC50 value very close to that of the unmodified antibody, indicating preserved function.[14]

Assay 3: Enzymatic Activity Assay

Principle: If the protein of interest is an enzyme, its catalytic activity must be assessed post-modification. The specific assay will depend on the enzyme class (e.g., kinase, protease, oxidase).

Why It's Critical: Crosslinking can directly modify residues in or near the active site, or induce conformational changes that impact catalysis. A direct measure of enzymatic activity is the ultimate test of functional integrity.[13][15]

Detailed Protocol: Generic Chromogenic Protease Assay

  • Reagent Preparation:

    • Prepare a stock solution of a chromogenic substrate specific to the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin).

    • Prepare serial dilutions of the unmodified and modified protease in an appropriate assay buffer.

  • Reaction Initiation:

    • In a 96-well plate, add the enzyme dilutions.

    • Initiate the reaction by adding the chromogenic substrate to all wells.

  • Kinetic Measurement:

    • Immediately place the plate in a plate reader pre-set to the correct temperature.

    • Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) at regular intervals (e.g., every 30 seconds) for 10-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time curve for each enzyme concentration.

    • Compare the V0 values of the modified enzyme to the unmodified control to determine the percentage of retained activity.

Interpreting the Data (Representative Results):

SampleSpecific Activity (U/mg)% Activity Retained
Unmodified Enzyme1500100%
Enzyme + this compound132088%
Enzyme + BS378052%

Trustworthiness: Building Self-Validating Systems

To ensure the trustworthiness of your results, every experiment should include a self-validating framework:

  • The Unmodified Control: Always run the unmodified protein in parallel. This is your baseline for 100% activity.

  • The "Over-Modified" Control: Intentionally use a very high molar excess of the crosslinker (e.g., 100x) to create a sample that is likely functionally compromised. This serves as a negative control and helps define the lower bound of your assay.

  • Physicochemical Characterization: Before any functional assay, confirm the modification and integrity of the protein using techniques like SDS-PAGE (to check for crosslinking/aggregation) and Mass Spectrometry (to determine the number of modifications).

Conclusion: A Hydrophilic Advantage

The choice of a crosslinker is a critical decision in any bioconjugation workflow. While traditional NHS esters have their place, the hydrophilic PEG spacer in this compound offers tangible benefits in preserving protein function. By minimizing aggregation, maintaining solubility, and providing a flexible, less disruptive linkage, it frequently outperforms more hydrophobic alternatives.[6][7][9]

The ultimate validation, however, lies in rigorous functional testing. By employing gold-standard techniques like SPR and accessible, high-throughput methods like ELISA and enzymatic assays, researchers can be confident that their modified proteins are not only conjugated but are also fully capable of performing their intended biological function. This commitment to functional validation is the bedrock of robust and reproducible science.

References

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  • ResearchGate. (PDF) Modification of PEGylated enzyme with glutaraldehyde can enhance stability while avoiding intermolecular crosslinking. [Link]

  • ACS Publications. Judging Enzyme-Responsive Micelles by Their Covers: Direct Comparison of Dendritic Amphiphiles with Different Hydrophilic Blocks. [Link]

  • Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study. European Journal of Pharmaceutical Sciences. [Link]

  • PMC - NIH. Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin. [Link]

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  • ACS Fall 2025. Effect of crosslinker topology on enzymatic degradation of hydrogels. [Link]

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  • PubMed. Sensitivity of PEGylated interferon detection by anti-polyethylene glycol (PEG) antibodies depends on PEG length. [Link]

  • PubMed. Optimized Enzyme-Linked Immunosorbent Assay for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin. [Link]

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A Head-to-Head Comparison of NHS Esters: How Spacer Length Dictates Bioconjugate Performance

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the covalent modification of biomolecules via N-hydroxysuccinimide (NHS) esters is a foundational technique. The choice of a specific NHS ester, however, extends beyond the reactive group itself. The spacer arm, the molecular scaffold separating the NHS ester from its cargo, is a critical determinant of the resulting bioconjugate's efficacy, stability, and functionality. This in-depth technical guide provides a head-to-head comparison of NHS esters with different spacer lengths, supported by established biochemical principles and detailed experimental protocols to empower you in the rational design of your next bioconjugate.

The Unseen Influence: Why Spacer Arm Length is a Critical Design Parameter

The reaction of an NHS ester with a primary amine, found on lysine residues and the N-terminus of proteins, is a robust method for forming stable amide bonds.[1][] However, the journey to a successful bioconjugate is nuanced. The spacer arm plays a pivotal role in navigating the complexities of the molecular landscape.[3] Its length and chemical nature can profoundly impact:

  • Steric Hindrance: A spacer arm provides physical separation between the conjugated molecules, mitigating steric clashes that could otherwise impede the biological interaction of a protein with its target or substrate.[3]

  • Solubility and Aggregation: The hydrophilicity or hydrophobicity of the spacer can significantly alter the solubility of the entire conjugate. This is particularly crucial when working with hydrophobic payloads, where an appropriate spacer can prevent aggregation and improve handling in aqueous buffers.[][3]

  • Flexibility and Reach: The length of the spacer arm dictates the spatial separation and rotational freedom between the linked molecules, influencing their ability to adopt optimal conformations for biological activity.[3]

This guide will dissect these principles through a comparative analysis of short-chain alkyl spacers and longer-chain polyethylene glycol (PEG) spacers, providing you with the knowledge to select the optimal NHS ester for your application.

The Contenders: A Comparative Analysis of Spacer Arm Characteristics

The choice of spacer arm length often represents a trade-off between various physicochemical and biological properties. The optimal choice is highly dependent on the specific biomolecule, the nature of the payload, and the intended application of the final conjugate.

Short-Chain Alkyl Spacers (e.g., C3-C6)

These spacers are characterized by a short, often hydrophobic, aliphatic chain.

  • Advantages:

    • Minimal Steric Footprint: Their small size is advantageous when labeling sterically hindered sites or when minimal perturbation of the biomolecule's surface is desired.

    • Rigidity: The shorter, rigid structure can provide a more defined distance between the conjugated molecules.

  • Disadvantages:

    • Increased Hydrophobicity: Can lead to aggregation and reduced solubility of the conjugate, especially with hydrophobic payloads.[3]

    • Limited Reach: May not be sufficient to overcome steric hindrance if the target amine is located in a deep cleft or near a bulky domain.

Long-Chain PEG Spacers (e.g., PEG4, PEG8, PEG12)

Polyethylene glycol (PEG) spacers are hydrophilic, flexible chains of repeating ethylene glycol units.

  • Advantages:

    • Enhanced Hydrophilicity: Significantly improves the water solubility of the conjugate and reduces aggregation, allowing for higher drug-to-antibody ratios (DARs) in antibody-drug conjugates (ADCs).[4][5]

    • Reduced Immunogenicity: The flexible PEG chain can shield the conjugate from the immune system, a "stealth" effect that can prolong circulation half-life.[4]

    • Increased Flexibility and Reach: The long, flexible chain can effectively span greater distances, overcoming steric barriers and allowing for optimal positioning of the conjugated molecule.

  • Disadvantages:

    • Potential for Reduced Potency: In some cases, a very long spacer may sterically hinder the interaction of the payload with its target, leading to a decrease in in-vitro potency.[6]

    • Larger Hydrodynamic Radius: While often beneficial for pharmacokinetics, the increased size can sometimes affect biodistribution and tumor penetration.

Data-Driven Decision Making: A Summary of Expected Performance

The following table summarizes the anticipated impact of different spacer lengths on key bioconjugate properties, based on established principles from the scientific literature. It is crucial to note that these are general trends, and empirical validation is paramount.

FeatureShort-Chain Alkyl (e.g., C3-C6)Mid-Range PEG (e.g., PEG4)Long-Chain PEG (e.g., PEG12+)Rationale & References
Solubility of Conjugate Can decrease, especially with hydrophobic payloads.Generally improves.Significantly improves.PEG spacers are highly hydrophilic, counteracting the hydrophobicity of many payloads and preventing aggregation.[4][5]
Potential for Aggregation Higher risk, particularly at high degrees of labeling.Reduced risk.Lowest risk.The hydrophilic nature of PEG creates a hydration shell around the conjugate, minimizing intermolecular hydrophobic interactions.[3]
Steric Hindrance Mitigation Limited.Moderate.High.Longer, flexible spacers provide greater physical separation between the biomolecule and the payload, overcoming steric clashes.[3]
In Vitro Potency Often high, assuming no steric hindrance issues.Can be high, representing a good balance.May be reduced in some cases due to steric interference from the long spacer.A very long spacer can sometimes shield the payload from its target, leading to decreased biological activity.[6]
In Vivo Circulation Half-life Generally shorter.Increased.Significantly increased.The larger hydrodynamic radius conferred by the PEG spacer reduces renal clearance, prolonging circulation time.[4]
Immunogenicity Unchanged or potentially increased if aggregation occurs.Can be reduced.More effectively reduced.The flexible PEG chain can mask immunogenic epitopes on the surface of the biomolecule.[4]

Experimental Validation: A Protocol for Head-to-Head Comparison

To facilitate the rational selection of an NHS ester with the optimal spacer length for your specific application, we provide the following detailed protocol for a comparative labeling experiment. This protocol is designed as a self-validating system to generate objective, head-to-head data.

Objective:

To compare the conjugation efficiency (Degree of Labeling, DOL) and the impact on protein aggregation of NHS esters with different spacer lengths (e.g., a short-chain alkyl vs. a PEG spacer) when labeling a model protein (e.g., Bovine Serum Albumin, BSA).

Materials:
  • Model Protein: Bovine Serum Albumin (BSA)

  • NHS Ester Reagents:

    • NHS ester with a short-chain alkyl spacer (e.g., Biotin-NHS)

    • NHS ester with a PEG spacer (e.g., Biotin-PEG4-NHS)[7]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3[7]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Solvent: Anhydrous Dimethylsulfoxide (DMSO)

  • Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Instrumentation: UV-Vis Spectrophotometer

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_post Post-Reaction Processing cluster_analysis Analysis p1 Prepare Protein Solution (BSA in Bicarbonate Buffer) r1 Divide Protein Solution into Aliquots p1->r1 p2 Prepare NHS Ester Stock Solutions (in anhydrous DMSO) r2 Add NHS Ester (Alkyl Spacer) to Aliquot 1 p2->r2 r3 Add NHS Ester (PEG Spacer) to Aliquot 2 p2->r3 r1->r2 r1->r3 r4 Incubate (1 hr, RT) r2->r4 r3->r4 q1 Quench Reactions (Tris-HCl) r4->q1 pu1 Purify Conjugates (Desalting Column) q1->pu1 a1 Measure Absorbance (A280 and A_label) pu1->a1 a3 Analyze for Aggregation (e.g., DLS or SEC) pu1->a3 a2 Calculate Degree of Labeling (DOL) a1->a2 G cluster_reactants cluster_products cluster_mechanism r1 R-C(=O)-O-N(C=O)₂CH₂CH₂(C=O)₂ (NHS Ester) m1 Nucleophilic Attack plus1 + r2 Protein-NH₂ (Primary Amine) p1 R-C(=O)-NH-Protein (Stable Amide Bond) plus2 + p2 HO-N(C=O)₂CH₂CH₂(C=O)₂ (N-Hydroxysuccinimide) m1->p1 pH 7.2-8.5

Sources

Validating the Efficiency of Bis-PEG2-NHS Ester Crosslinking: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and optimize the performance of Bis-PEG2-NHS Ester, a homobifunctional crosslinking agent. We will delve into the core principles of N-hydroxysuccinimide (NHS) ester chemistry, present detailed protocols for empirical validation, and offer a comparative analysis against common alternatives, supported by experimental insights and data.

The Chemistry of Control: Understanding this compound

This compound is a homobifunctional crosslinker, meaning it has two identical reactive groups—NHS esters—connected by a spacer arm. The NHS esters specifically target primary amines (-NH2), which are readily available on the side chains of lysine residues and the N-terminus of proteins.

The spacer arm is a hydrophilic, flexible polyethylene glycol (PEG) chain. This PEG linker is a key feature, imparting several advantages over traditional alkyl-chain spacers:

  • Enhanced Solubility: The PEG chain significantly increases the water solubility of the crosslinker and the resulting conjugate, reducing the risk of protein precipitation during the reaction.

  • Reduced Aggregation: The flexible, hydrophilic nature of the spacer helps prevent protein aggregation that can be induced by crosslinking.

  • Maintained Bioactivity: By providing a longer, flexible bridge, the PEG spacer can help maintain the native conformation and biological activity of the crosslinked proteins.

The efficiency of this reaction, however, is not absolute. It is a competition between the desired aminolysis (reaction with the protein's amine) and the undesired hydrolysis of the NHS ester by water. Optimizing this balance is the key to successful crosslinking.

The Competing Reactions: Aminolysis vs. Hydrolysis

The core of NHS ester chemistry is a delicate balance governed by pH. The primary amine target is only nucleophilic (reactive) when it is deprotonated. The pKa of lysine's ε-amino group is ~10.5, meaning that as the pH increases, more amines become deprotonated and available to react. However, the rate of hydrolysis of the NHS ester also increases with pH. This dynamic necessitates careful optimization of reaction conditions. The optimal pH range for NHS ester reactions is generally considered to be 7.0-8.5, which provides a good compromise between amine reactivity and NHS ester stability.

G cluster_0 NHS Ester Reaction Pathways cluster_1 Key Influencing Factor NHS This compound Product Stable Amide Bond (Crosslinked Product) NHS->Product Aminolysis (Desired Reaction) Hydrolyzed Inactive Carboxylate NHS->Hydrolyzed Hydrolysis (Competing Reaction) Amine Protein Primary Amine (R-NH2) Amine->Product Water Water (H2O) Water->Hydrolyzed pH Reaction pH (7.0 - 8.5)

Caption: Competing reaction pathways for NHS esters.

Experimental Validation: From Theory to Practice

Validating the efficiency of this compound for your specific protein system is not optional; it is essential for reproducible results. The following protocols provide a self-validating workflow to determine optimal conditions.

Protocol 1: SDS-PAGE Analysis of Crosslinking Efficiency

This is the most direct method to visualize the outcome of a crosslinking reaction. The formation of higher molecular weight bands corresponding to dimers, trimers, and larger oligomers provides clear evidence of successful intermolecular crosslinking.

A. Materials

  • Protein of interest (e.g., Bovine Serum Albumin, BSA) at 1-5 mg/mL.

  • This compound stock solution (e.g., 25 mM in dry, amine-free solvent like DMSO).

  • Reaction Buffer: Phosphate Buffered Saline (PBS) or HEPES buffer, pH 7.4. Crucially, avoid amine-containing buffers like Tris or glycine , as they will compete with the protein for reaction with the NHS ester.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0.

  • SDS-PAGE system (gels, running buffer, loading dye).

B. Step-by-Step Methodology

  • Preparation: Prepare your protein solution in the chosen reaction buffer. Equilibrate all solutions to room temperature.

  • Molar Ratio Calculation: Determine the desired molar excess of crosslinker to protein. A good starting point for optimization is a range of ratios, such as 0:1, 20:1, 50:1, and 100:1 (crosslinker:protein).

  • Reaction Initiation: Add the calculated volume of the this compound stock solution to the protein solution. For example, to achieve a 50:1 molar ratio for 1 mL of a 1 mg/mL BSA solution (MW ~66.5 kDa), you would add 30 µL of a 25 mM crosslinker stock. Mix gently but thoroughly by pipetting.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM Tris. The primary amine in Tris will consume any unreacted NHS esters. Incubate for 15 minutes.

  • SDS-PAGE Analysis: Prepare samples for electrophoresis by adding SDS-PAGE loading dye (containing a reducing agent like DTT or BME). Load the samples onto a polyacrylamide gel and run the electrophoresis.

  • Visualization: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) and visualize the bands.

C. Interpreting the Results

  • The control lane (0:1 ratio) should show a single band at the molecular weight of your monomeric protein.

  • With increasing molar ratios of the crosslinker, you should observe the appearance of new, higher molecular weight bands. For BSA (~66 kDa), you would expect to see bands appearing at ~132 kDa (dimer), ~198 kDa (trimer), and so on.

  • The disappearance of the monomer band corresponds with the appearance of the crosslinked species, indicating the efficiency of the reaction.

G cluster_workflow SDS-PAGE Validation Workflow P1 1. Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.4) P2 2. Add this compound (Test Various Molar Ratios) P1->P2 P3 3. Incubate (e.g., 30 min, RT) P2->P3 P4 4. Quench Reaction (Add Tris Buffer) P3->P4 P5 5. Add SDS-PAGE Loading Dye P4->P5 P6 6. Run Gel Electrophoresis P5->P6 P7 7. Stain and Visualize P6->P7 P8 Result: Higher MW Bands Confirm Crosslinking P7->P8

Caption: Workflow for validating crosslinking via SDS-PAGE.

Comparative Analysis: Choosing the Right Tool for the Job

While this compound is highly effective, its performance should be compared against other common crosslinkers to ensure it is the optimal choice for a given application. The selection often depends on requirements for solubility, spacer arm length, and cleavability.

FeatureThis compound BS3 (Bis(sulfosuccinimidyl) suberate) DSS (Disuccinimidyl suberate)
Functionality Homobifunctional (Amine-reactive)Homobifunctional (Amine-reactive)Homobifunctional (Amine-reactive)
Solubility High water solubilityHigh water solubilityWater-insoluble (requires DMSO)
Spacer Arm Length 24.3 Å11.4 Å11.4 Å
Spacer Arm Type PEG (Hydrophilic, Flexible)Alkyl ChainAlkyl Chain
Cleavable? NoNoNo
Key Advantage Enhanced solubility, flexible spacer reduces aggregation and preserves protein function.Water-soluble alternative to DSS for when a PEG spacer is not needed.Cell membrane permeable due to its hydrophobicity, useful for intracellular crosslinking.
Potential Drawback Longer spacer may not be ideal for mapping very close-proximity interactions.Shorter, rigid spacer can sometimes promote protein aggregation compared to PEG linkers.Poor aqueous solubility can complicate reaction setup and lead to precipitation.

Trustworthiness: Troubleshooting & Expert Insights

  • Problem: No crosslinking is observed.

    • Expert Insight: The most common culprit is the buffer. Verify that your buffer system is completely free of extraneous primary amines (e.g., Tris, glycine). Another cause can be an aged crosslinker stock; NHS esters are moisture-sensitive. Ensure your DMSO is anhydrous and the crosslinker is stored properly in a desiccator.

  • Problem: Significant protein precipitation upon adding the crosslinker.

    • Expert Insight: This often occurs with water-insoluble crosslinkers like DSS. It is a primary reason to choose a PEGylated, water-soluble crosslinker like this compound. If precipitation still occurs, it may indicate that the crosslinking is too extensive. Reduce the molar ratio of crosslinker to protein or decrease the reaction time.

  • Problem: Smearing in the high molecular weight range on the gel.

    • Expert Insight: Smearing often indicates uncontrolled, heterogeneous polymerization. This can happen if the crosslinker-to-protein ratio is too high. Perform a careful titration of the molar ratio, as described in Protocol 1, to find a concentration that yields discrete higher-order bands rather than an unresolved smear.

By systematically applying these protocols and understanding the underlying chemical principles, researchers can confidently validate the efficiency of this compound, ensuring robust and reproducible results in their conjugation and drug development workflows.

References

  • Mattson, G. et al. (1993). A practical approach to crosslinking. Molecular Biology Reports, 17(3), 167–183. Available at: [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Bis-PEG2-NHS Ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of Bis-PEG2-NHS Ester. As a homobifunctional crosslinker, its utility in bioconjugation is significant, but its reactive nature demands meticulous adherence to safety protocols to protect laboratory personnel and ensure experimental integrity. This document moves beyond a simple checklist, offering a procedural framework grounded in the chemical properties of N-hydroxysuccinimide (NHS) esters and polyethylene glycol (PEG) linkers.

Hazard Identification and Risk Assessment

Understanding the inherent chemical properties of this compound is fundamental to establishing a robust safety protocol. The primary risks are associated with its reactive NHS ester groups and its physical form as a solid powder.

  • Reactivity with Amines: The N-hydroxysuccinimide (NHS) ester is highly reactive toward primary amines, forming stable amide bonds.[1][2] While this is the basis for its utility in labeling proteins and other biomolecules, it also means the compound can react with biological amines in the skin, eyes, and respiratory tract, potentially causing irritation or sensitization.

  • Moisture Sensitivity (Hydrolysis): NHS esters are susceptible to hydrolysis in aqueous environments, especially at neutral to alkaline pH.[3][4] This reaction is competitive with the desired aminolysis reaction and regenerates a carboxylic acid, releasing NHS as a byproduct.[5] While this deactivates the reagent, it can also alter the pH of solutions.[5] The moisture sensitivity underscores the need for controlled environmental conditions during storage and handling.[6][7]

  • Inhalation Hazard: As a solid, crystalline, or powdered substance, this compound presents a potential inhalation hazard.[8][9] Inhaled particles can irritate the respiratory tract.

  • Aquatic Toxicity: The safety data sheet (SDS) for this compound indicates it is very toxic to aquatic life with long-lasting effects.[10] This classification mandates stringent disposal procedures to prevent environmental release.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to mitigate the identified risks. The selection of specific equipment is based on the task being performed, from handling the solid compound to working with solutions. All laboratory personnel must be trained on the proper use, removal, and disposal of PPE.[11][12]

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solid Powder (Weighing, Aliquoting)Chemical splash goggles and a face shield.[13][14]Two pairs of powder-free nitrile gloves ("double-gloving").[13][15]Flame-resistant laboratory coat, fully fastened.[16]Required. Use within a certified chemical fume hood.[17] If a hood is not feasible, a NIOSH-approved N95 respirator is the minimum requirement.[9]
Handling Concentrated Solutions (e.g., in DMSO or DMF)Chemical splash goggles.[14]Chemical-resistant gloves (nitrile is acceptable for incidental contact; change immediately upon splash).[13][18]Flame-resistant laboratory coat, fully fastened.[16]Required. All handling of concentrated solutions should occur within a chemical fume hood.[19][20]
Handling Dilute Aqueous Solutions (e.g., reaction buffers)Safety glasses with side shields are the minimum requirement.[13]A single pair of powder-free nitrile gloves.[15]Laboratory coat.Not typically required if work is performed on an open bench with good ventilation.
Causality Behind PPE Choices:
  • Eye and Face Protection : The use of a face shield in addition to goggles when handling the powder provides a secondary barrier against aerosolized particles that could bypass the seal of goggles.[21]

  • Hand Protection : Nitrile gloves provide adequate protection against incidental splashes.[18] Double-gloving when handling the solid powder minimizes the risk of exposure should the outer glove be compromised. It is critical to remove and replace gloves immediately after contamination.[15]

  • Body Protection : A lab coat protects skin and personal clothing from contamination.[21] A flame-resistant coat is recommended as a best practice in labs where flammable solvents like DMSO or DMF are used.[16]

  • Respiratory Protection : The primary engineering control is a chemical fume hood, which protects the user by drawing hazardous vapors and particulates away.[22][23] Handling the solid powder outside of a fume hood is strongly discouraged due to the risk of aerosolization.

Safe Handling and Disposal Workflow

Adherence to a standardized operational workflow is critical for minimizing exposure and preventing contamination. This procedure should be incorporated into your laboratory's specific Standard Operating Procedures (SOPs) and Chemical Hygiene Plan, as mandated by OSHA.[11][24]

Step-by-Step Handling Protocol:
  • Preparation : Before starting, ensure the chemical fume hood is certified and functioning correctly.[19][20] Clear the workspace of any unnecessary items to prevent contamination and ensure unobstructed airflow.[23] Don all required PPE as specified in the table above for handling the solid powder.

  • Equilibration : Before opening, allow the sealed container of this compound to warm to room temperature in a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold powder, which would cause hydrolysis.[7]

  • Weighing and Solution Preparation : Conduct all weighing and initial solvent addition (e.g., with anhydrous DMSO or DMF) inside the chemical fume hood.[22][25] Keep all work at least 6 inches inside the sash.[19][22] Use tools (spatulas, weigh boats) dedicated to this compound or thoroughly cleaned and dried.

  • Reaction Setup : Once the compound is in solution, it can be added to your reaction mixture (e.g., a protein in an amine-free buffer like PBS or HEPES).[4] The reaction should be performed in a clearly labeled, sealed container.

  • Post-Reaction Quenching : After the desired reaction time, any remaining reactive NHS ester should be quenched. This is accomplished by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[5] This step neutralizes the reactive species, rendering the solution safer to handle.

  • Decontamination : All non-disposable equipment (spatulas, glassware) that came into contact with the compound should be decontaminated. Immerse the equipment in a 10% bleach solution for at least one hour, followed by thorough rinsing with water.[8]

  • Waste Segregation and Disposal : All waste streams must be treated as hazardous chemical waste. Never dispose of this compound or its solutions down the drain or in the regular trash.[26][27]

G cluster_prep Preparation & Weighing cluster_reaction Reaction & Quenching cluster_disposal Decontamination & Disposal A 1. Don Full PPE (Goggles, Face Shield, Double Gloves, Lab Coat) B 2. Equilibrate Reagent to Room Temperature in Desiccator A->B C 3. Weigh Solid Compound in Chemical Fume Hood B->C D 4. Prepare Solution (e.g., in anhydrous DMSO) in Fume Hood C->D Inside Fume Hood E 5. Perform Bioconjugation Reaction D->E F 6. Quench Reaction (e.g., with Tris or Glycine) E->F G 7. Segregate Waste Streams F->G H Solid Waste (Contaminated tips, vials, gloves) I Liquid Waste (Quenched reaction mixture, rinsates) J 8. Dispose via Institutional EHS (Hazardous Chemical Waste)

Spill and Disposal Management

Spill Cleanup Protocol
  • Evacuate and Alert : Alert personnel in the immediate area and restrict access.

  • Assess the Spill : If the spill is large or involves other hazardous materials, contact your institution's Environmental Health and Safety (EHS) office immediately.

  • Don PPE : Wear a minimum of two pairs of nitrile gloves, a lab coat, and chemical splash goggles.

  • Contain and Absorb : For a solid spill, gently cover with an inert absorbent material like sand to avoid raising dust. For a liquid spill, cover with a chemical absorbent pad or sand.

  • Collect Waste : Carefully sweep or wipe up the absorbed material, placing it into a designated, sealable hazardous waste container.

  • Decontaminate Area : Wipe the spill area with a 10% bleach solution, followed by water.

  • Dispose of Materials : All cleanup materials must be disposed of as hazardous waste.[9]

Waste Disposal Plan

The guiding principle is that no activity should begin until a plan for waste disposal has been established.[28]

  • Solid Waste : Unused or expired solid this compound, as well as contaminated consumables (gloves, weigh boats, pipette tips), must be collected in a clearly labeled, sealed container designated for solid hazardous chemical waste.[8][26]

  • Liquid Waste : All quenched reaction mixtures and the initial rinses of contaminated glassware should be collected in a labeled, sealed container for aqueous hazardous waste.[8] Do not mix with other waste streams like organic solvents unless permitted by your institution's EHS guidelines.[28]

  • Container Labeling : All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Aquatic Toxin").[29]

  • Institutional Pickup : Store sealed waste containers in a designated satellite accumulation area and arrange for pickup by your institution's EHS department.[30][31]

By implementing these detailed procedures, laboratory personnel can manage this compound safely and effectively, fostering a secure research environment and ensuring regulatory compliance.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.